BOP sodium
Description
Properties
IUPAC Name |
sodium;(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-(pyrrolidine-1-carbonyloxy)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O7S.Na/c29-23(22-9-6-16-28(22)36(33,34)20-7-2-1-3-8-20)26-21(24(30)31)17-18-10-12-19(13-11-18)35-25(32)27-14-4-5-15-27;/h1-3,7-8,10-13,21-22H,4-6,9,14-17H2,(H,26,29)(H,30,31);/q;+1/p-1/t21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMINTLPFWMZKM-VROPFNGYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)CC(C(=O)[O-])NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)[O-])NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N3NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BOP Reagent: A Technical Guide to its Core Principles and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, has historically been a cornerstone coupling reagent in peptide synthesis. Renowned for its high efficiency and rapid reaction kinetics, BOP facilitates the formation of amide bonds between amino acids, a critical step in the construction of peptides and proteins. This technical guide provides an in-depth exploration of the BOP reagent, covering its fundamental chemical properties, mechanism of action, and applications in both solid-phase and solution-phase peptide synthesis. A significant focus is placed on the comparative performance of BOP against other common coupling reagents, supported by quantitative data on efficiency and racemization. Detailed experimental protocols are provided to offer practical guidance for laboratory applications. Despite its efficacy, the use of BOP reagent has been largely supplanted by safer alternatives due to the formation of a carcinogenic byproduct, a critical consideration for modern laboratory safety and environmental standards.
Introduction
The synthesis of peptides with defined sequences is a fundamental requirement in numerous fields, including biochemistry, pharmacology, and materials science. The formation of the peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is the central reaction in peptide synthesis. This process requires the activation of the carboxyl group to facilitate nucleophilic attack by the amino group. Over the years, a variety of coupling reagents have been developed to achieve this activation with high efficiency and minimal side reactions.
Among these, BOP reagent, introduced by Castro and colleagues in 1975, emerged as a highly effective phosphonium salt-based coupling agent.[1] It offered significant advantages over the previously prevalent carbodiimide methods, such as those using dicyclohexylcarbodiimide (DCC), by providing faster and more complete reactions, particularly in "difficult" coupling scenarios involving sterically hindered amino acids.[2][3] BOP also demonstrated a notable ability to suppress certain side reactions, such as the dehydration of asparagine and glutamine residues.[4]
However, a major drawback of the BOP reagent is the stoichiometric formation of the highly toxic and carcinogenic byproduct, hexamethylphosphoramide (HMPA).[4] This significant safety concern has led to the development and widespread adoption of safer alternatives, most notably PyBOP®, which shares a similar reaction mechanism but avoids the generation of HMPA.[5]
This guide will delve into the technical details of the BOP reagent, providing a comprehensive resource for understanding its chemistry, application, and historical significance in the field of peptide synthesis.
Chemical Properties and Mechanism of Action
Chemical Name: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate CAS Number: 56602-33-6 Molecular Formula: C₁₂H₂₂F₆N₆OP₂ Molecular Weight: 442.28 g/mol
The mechanism of BOP-mediated peptide coupling involves a two-step process. First, in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), the BOP reagent reacts with the carboxyl group of an N-protected amino acid to form a highly reactive acyloxyphosphonium salt. This intermediate then rapidly reacts with 1-hydroxybenzotriazole (HOBt), which is displaced from the phosphonium center, to generate a benzotriazolyl active ester. This active ester is then susceptible to nucleophilic attack by the free amino group of the second amino acid (or the resin-bound peptide), forming the desired peptide bond and releasing HOBt.
Data Presentation: Comparative Performance
The efficacy of a coupling reagent is assessed based on several parameters, including coupling efficiency (yield), reaction time, and the extent of racemization of the chiral amino acid centers. The following tables summarize comparative data for BOP and other common coupling reagents.
Table 1: Comparison of Coupling Reagent Performance
| Reagent | Reagent Type | Typical Coupling Time | Guanidinylation Risk | Key Byproduct(s) | Safety Concern |
| BOP | Phosphonium Salt | 10-60 min[6] | No | Hexamethylphosphoramide (HMPA)[4] | Carcinogenic byproduct[4] |
| DCC | Carbodiimide | ~1 hour[2] | No | Dicyclohexylurea (DCU) | Insoluble, difficult to remove |
| HBTU | Aminium/Uronium Salt | 5-10 min[6] | Yes[7] | Tetramethylurea | Generally low toxicity |
| HATU | Aminium/Uronium Salt | < 5 min | Yes | Tetramethylurea | Generally low toxicity |
| PyBOP® | Phosphonium Salt | ~10 min | No | Tris(pyrrolidino)phosphine oxide | Less toxic than HMPA[5] |
Table 2: Racemization Levels with Different Coupling Conditions
| Amino Acid | Coupling Reagent | Base (Equivalents) | Solvent | Racemization/Epimerization (%) | Reference |
| Boc-His(Tos) | BOP | DIPEA (3) | DMF/NMP | Low (less than DCC) | [8] |
| Boc-His(Tos) | BOP | DIPEA (9) | DMF/NMP | ~3% | [8] |
| Boc-His(Tos) | DCC | - | - | Higher than BOP with low base | [8] |
| Z-Gly-Phe | BOP-Cl | Various | THF | 4-6% (with suppressors) | [9] |
| Fmoc-L-His(Trt) | HATU | NMM | - | Significant | [10] |
| Fmoc-L-Cys(Trt) | DIC/Oxyma | - | - | Negligible | [10] |
Experimental Protocols
The following sections provide detailed methodologies for the use of BOP reagent in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) using BOP Reagent
This protocol outlines a general procedure for a single coupling cycle in manual SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP reagent (2.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc deprotection) or Trifluoroacetic acid (TFA) (for Boc deprotection)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
N-α-Deprotection:
-
Fmoc Chemistry: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15-20 minutes.
-
Boc Chemistry: Treat the resin with an appropriate TFA-containing solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagents.
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in blue beads).
-
Coupling: a. In a separate vessel, dissolve the N-α-protected amino acid (2.0 eq.) and BOP reagent (2.0 eq.) in DMF. b. Add the amino acid/BOP solution to the resin. c. Add DIPEA (4.0 eq.) to the reaction mixture. d. Agitate the mixture at room temperature for 10-60 minutes.
-
Monitoring the Coupling: Monitor the reaction progress using the Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the Kaiser test remains positive after coupling, cap the unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Proceed to the next deprotection and coupling cycle.
Solution-Phase Peptide Synthesis using BOP Reagent
This protocol describes a general procedure for the coupling of two amino acid derivatives in solution.
Materials:
-
N-protected amino acid
-
C-protected amino acid (or peptide ester) with a free amino group
-
BOP reagent (1.1 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)
Procedure:
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and the C-protected amino acid (1.0 eq.) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reagents: a. Add the BOP reagent (1.1 eq.) to the cooled solution. b. Slowly add DIPEA (2.5 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: a. Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. b. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude dipeptide by column chromatography or recrystallization.
Logical Relationships and Alternatives
The BOP reagent belongs to the family of phosphonium salt coupling reagents. Its development was a significant advancement over the older carbodiimide methods. However, due to the safety concerns associated with its HMPA byproduct, it has been largely superseded by other reagents.
-
Carbodiimides (DCC, DIC): These were among the first widely used coupling reagents. They are inexpensive but are generally slower than phosphonium and aminium salts, and the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble, making purification difficult.[3]
-
Aminium/Uronium Salts (HBTU, HATU): These reagents offer very rapid coupling times and are widely used in automated peptide synthesizers.[11] A potential side reaction is the guanidinylation of the N-terminal amine, which terminates the growing peptide chain.[7]
-
PyBOP®: This is the direct, safer analog of BOP, where the dimethylamino groups are replaced with pyrrolidino groups. It exhibits similar or even superior coupling efficiency to BOP without producing the carcinogenic HMPA byproduct.[5] For this reason, PyBOP® has largely replaced BOP in modern peptide synthesis.
Conclusion
The BOP reagent played a pivotal role in the evolution of peptide synthesis, offering a more efficient and reliable alternative to the carbodiimide methods that preceded it. Its ability to mediate difficult couplings and suppress certain side reactions made it a valuable tool for peptide chemists for many years. However, the significant health risk posed by its carcinogenic byproduct, HMPA, is an overriding concern that has rightly led to its substitution with safer and equally effective reagents like PyBOP®. Understanding the chemistry and application of the BOP reagent provides valuable context for the development of modern coupling agents and highlights the continuous drive within the scientific community for methodologies that are not only efficient but also safe and environmentally responsible. For new research and development, the use of safer alternatives is strongly recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
BOP Reagent: A Comprehensive Technical Guide for Researchers
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) is a potent coupling reagent widely employed in organic synthesis, particularly in the formation of amide bonds for peptide synthesis.[1][2] This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and common experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The BOP reagent is a phosphonium salt with the chemical formula C₁₂H₂₂F₆N₆OP₂.[3][4] Its structure features a central phosphorus atom bonded to a benzotriazol-1-yloxy group and three dimethylamino groups, with a hexafluorophosphate anion.
Table 1: Physicochemical Properties of BOP Reagent
| Property | Value | References |
| Molecular Formula | C₁₂H₂₂F₆N₆OP₂ | [3][5] |
| Molecular Weight | 442.28 g/mol | [2][3][6] |
| Appearance | White to yellow-beige crystalline powder | [2][3][6] |
| Melting Point | 135-145 °C (decomposes) | [3][5][7] |
| Solubility | Soluble in DMF, methanol, acetone, and dichloromethane. Insoluble in water. | [3][5] |
| CAS Number | 56602-33-6 | [3][6] |
Mechanism of Action in Peptide Coupling
The primary function of the BOP reagent is to facilitate the coupling of a carboxylic acid and an amine to form an amide bond.[1] This is achieved through a two-step mechanism that involves the in-situ formation of a highly reactive acyl-HOBt ester.[3][4]
In the presence of a base, typically a tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), the BOP reagent reacts with the carboxylic acid of an N-protected amino acid. This reaction forms an unstable intermediate that rapidly rearranges to generate the active O-benzotriazolyl ester (OBt-ester). This activated ester is then susceptible to nucleophilic attack by the free amine of another amino acid, leading to the formation of the desired peptide bond.[1][3]
Experimental Protocols
The following are generalized protocols for the use of the BOP reagent in peptide coupling reactions. It is crucial to optimize reaction conditions for specific substrates.
Solution-Phase Peptide Coupling
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1 equivalent) and the amine component (1.2 equivalents) in an anhydrous aprotic solvent such as DMF (10 volumes).[8]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[6][8]
-
Addition of Base and BOP: Add a tertiary amine base, such as DIPEA or triethylamine (1.5 equivalents), to the mixture, followed by the portion-wise addition of the BOP reagent (1.2 equivalents).[8]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[8]
-
Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC).[8] Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., CH₂Cl₂) and wash successively with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[8]
Solid-Phase Peptide Synthesis (SPPS)
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound peptide using standard deprotection protocols.[9][10]
-
Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (2.0 equivalents based on resin substitution) in DMF (5 mL/g of resin).[9][10]
-
Coupling: Add the dissolved amino acid to the deprotected resin. Subsequently, add a 1.0 M solution of the BOP reagent (2.0 equivalents) and DIPEA (4.0 equivalents).[9][10] To suppress racemization, 0.5 M HOBt solution in DMF (2.0 equivalents) can be added.[9]
-
Reaction Time: Mix the reaction for 10-60 minutes at room temperature.[10]
-
Monitoring: Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.[10]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Applications Beyond Peptide Synthesis
While renowned for its role in peptide chemistry, the utility of the BOP reagent extends to other synthetic transformations:
-
Ester Synthesis: It can be used to synthesize esters from carboxylic acids and alcohols.[2]
-
Reduction of Carboxylic Acids: In conjunction with sodium borohydride (NaBH₄), the BOP reagent can facilitate the reduction of carboxylic acids to their corresponding primary alcohols.[2]
Safety Considerations and Alternatives
A significant drawback of the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][6][9] This necessitates careful handling and disposal procedures.
Due to the toxicity of HMPA, several alternative coupling reagents have been developed. A notable example is PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is considered a safer alternative as its byproduct, the corresponding phosphine oxide, is less toxic.[3][6] Other uronium/aminium-based reagents such as HBTU, HATU, and HCTU are also widely used.
Conclusion
The BOP reagent remains a valuable tool in the synthetic chemist's arsenal, particularly for challenging peptide couplings, due to its high efficiency and ability to suppress side reactions.[1][11] However, the formation of the carcinogenic byproduct HMPA necessitates stringent safety protocols and has led to the development and preference for safer alternatives in many applications. A thorough understanding of its properties, mechanism, and handling requirements is paramount for its effective and safe utilization in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. BOP reagent - Wikipedia [en.wikipedia.org]
- 3. usbio.net [usbio.net]
- 4. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 5. echemi.com [echemi.com]
- 6. BOP [commonorganicchemistry.com]
- 7. BOP Reagent | 56602-33-6 [sbsgenetech.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inner Workings of a Peptide Synthesis Workhorse: A Technical Guide to the BOP Coupling Reagent
For researchers, scientists, and professionals navigating the intricate world of drug development and peptide chemistry, the choice of coupling reagent is a critical determinant of synthetic success. Among the arsenal of available reagents, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, or BOP, has long held a prominent position. This technical guide delves into the core mechanism of action of the BOP reagent, providing a detailed exploration of its reaction pathway, quantitative performance data, and practical experimental protocols.
The Core Mechanism: Activating the Carboxyl Group for Amide Bond Formation
The primary function of the BOP reagent in peptide synthesis is to facilitate the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This is achieved through a two-step process involving the activation of the carboxylic acid.
In the initial step, the BOP reagent reacts with the carboxyl group of an N-protected amino acid in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). This reaction forms a highly reactive acyloxyphosphonium salt intermediate. This intermediate is then susceptible to intramolecular reaction, leading to the formation of a more stable benzotriazolyl active ester (OBt ester). It is this active ester that readily reacts with the nucleophilic amino group of the incoming amino acid to form the desired peptide bond. A significant byproduct of this reaction is the carcinogenic compound hexamethylphosphoramide (HMPA).
The inclusion of 1-hydroxybenzotriazole (HOBt) in the reaction mixture is a common practice that can further enhance the efficiency and reduce side reactions. HOBt is believed to react with the acyloxyphosphonium salt to directly form the OBt active ester, potentially bypassing other less reactive intermediates.
Below is a diagram illustrating the fundamental mechanism of action of the BOP coupling reagent.
Performance and Efficiency: A Quantitative Perspective
The widespread adoption of the BOP reagent stems from its high coupling efficiency and its ability to suppress certain side reactions, particularly racemization, when compared to traditional carbodiimide reagents like dicyclohexylcarbodiimide (DCC). However, obtaining precise, universally applicable quantitative data can be challenging as reaction outcomes are highly dependent on the specific amino acids being coupled, the solvent, and other reaction conditions.
The following table summarizes available data from a comparative study of BOP and diisopropylcarbodiimide (DIPCI) in simultaneous multiple peptide synthesis.
| Parameter | BOP | DIPCI | Notes |
| Average Yield (Peptides without Asn) | No significant difference | No significant difference | For peptides lacking asparagine, the yields were comparable between the two reagents. |
| Average Yield (Peptides with Asn) | Significantly lower | Significantly higher | BOP-mediated couplings of peptides containing asparagine resulted in lower yields. |
| Purity (Peptides without Asn) | No significant difference | No significant difference | The purity of peptides without asparagine was similar for both reagents. |
| Purity (Peptides with Asn) | Significantly lower | Significantly higher | Peptides containing asparagine showed lower purity when synthesized using BOP. |
It is important to note that the addition of HOBt to BOP-mediated couplings did not lead to improved results in this particular study.
Experimental Protocols: Practical Guidance for Implementation
The following protocols provide a general framework for utilizing the BOP reagent in solid-phase peptide synthesis (SPPS). Specific parameters may require optimization based on the particular peptide sequence and the scale of the synthesis.
Standard Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for coupling an N-α-protected amino acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP reagent (2.0 equivalents)
-
Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide in DMF for 15-30 minutes.
-
In a separate vessel, dissolve the N-α-protected amino acid in DMF.
-
Add the dissolved amino acid solution to the swollen resin.
-
Add the BOP reagent to the resin mixture.
-
Add DIPEA to the reaction mixture.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative method such as the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Proceed to the deprotection of the N-α-protecting group for the next coupling cycle.
The workflow for a single coupling cycle in SPPS using the BOP reagent can be visualized as follows:
Side Reactions and Mitigation Strategies
While BOP is effective, it is not without potential side reactions. The most significant concern is the formation of the carcinogenic byproduct HMPA. This necessitates careful handling of the reagent and proper disposal of waste.
Another potential side reaction is racemization of the activated amino acid. While BOP generally exhibits lower levels of racemization compared to carbodiimides, it can still occur, particularly with sensitive amino acids or under non-optimal conditions. Careful control of the base concentration and reaction temperature can help to minimize racemization.
For couplings involving asparagine (Asn), the use of BOP has been shown to result in lower yields and purity due to side reactions. In such cases, alternative coupling reagents may be more suitable.
Conclusion
The BOP coupling reagent remains a valuable tool in the peptide chemist's toolbox, offering high efficiency and reduced racemization for many applications. A thorough understanding of its mechanism of action, coupled with careful consideration of its limitations and potential side reactions, is essential for its successful implementation. For challenging couplings, particularly those involving asparagine, or when the formation of HMPA is a significant concern, the exploration of alternative, newer generation coupling reagents is warranted. As with any synthetic methodology, careful optimization of reaction conditions is paramount to achieving the desired outcome of high yield and purity in peptide synthesis.
The Discovery and Enduring Legacy of Castro's Reagent (BOP): A Technical Guide
Abstract
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, widely known as BOP reagent or Castro's reagent, holds a significant place in the history of synthetic organic chemistry, particularly in the realm of peptide synthesis. Introduced in 1975 by Bertrand Castro and his colleagues, BOP emerged as a highly efficient coupling reagent, offering significant advantages over the carbodiimide methods prevalent at the time. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and practical applications of Castro's reagent. It is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of this pivotal reagent. The guide includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and use in peptide coupling, and a discussion of its advantages and limitations, most notably the safety concerns that led to the development of second-generation coupling reagents.
Introduction: A Paradigm Shift in Peptide Coupling
The synthesis of peptides, fundamental to numerous areas of biological and pharmaceutical research, relies on the efficient formation of amide bonds between amino acids. In the mid-20th century, the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the field. However, the coupling methods of the era, primarily based on carbodiimides like dicyclohexylcarbodiimide (DCC), were often plagued by side reactions and incomplete couplings, especially in the case of sterically hindered amino acids.
In 1975, a seminal paper by Bertrand Castro, Jean-Robert Dormoy, Geneviève Evin, and Claude Selve in Tetrahedron Letters introduced a novel phosphonium salt-based coupling reagent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[1] This discovery marked a significant advancement in peptide synthesis methodology. BOP demonstrated superior performance, characterized by high coupling yields, rapid reaction times, and a notable reduction in racemization, a critical factor in maintaining the stereochemical integrity of peptides.[1][2]
Physicochemical Properties of BOP Reagent
BOP is a white to off-white crystalline solid that is soluble in polar organic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[3] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₂₂F₆N₆OP |
| Molecular Weight | 442.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138-145 °C (decomposes) |
| CAS Number | 56602-33-6 |
| Solubility | Soluble in DMF, DCM, and other polar aprotic solvents. |
Mechanism of Action: The Role of the Acyloxyphosphonium Salt
The efficacy of BOP as a coupling reagent stems from its ability to rapidly convert a carboxylic acid into a highly reactive acyl intermediate. The generally accepted mechanism proceeds through the following steps:
-
Formation of the Acyloxyphosphonium Salt: The carboxylate anion of the N-protected amino acid attacks the electrophilic phosphorus atom of the BOP reagent. This results in the formation of a highly reactive acyloxyphosphonium salt intermediate and the displacement of the benzotriazol-1-olate anion.
-
Formation of the Active Ester: The benzotriazol-1-olate anion then acts as a nucleophile, attacking the acyloxyphosphonium salt to form the benzotriazol-1-yl ester (an active ester) of the amino acid. This step also generates the byproduct hexamethylphosphoramide (HMPA).
-
Aminolysis: The free amino group of the second amino acid (or the growing peptide chain) attacks the carbonyl carbon of the active ester, leading to the formation of the desired peptide bond and the release of 1-hydroxybenzotriazole (HOBt).
This reaction pathway is highly efficient and minimizes the risk of racemization, as the activation and coupling steps proceed rapidly.[2]
Experimental Protocols
Synthesis of BOP Reagent
While BOP is commercially available, it can also be synthesized in the laboratory. The following protocol is a general procedure based on the original work by Castro and colleagues. Caution: This synthesis involves the use of potentially hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Tris(dimethylamino)phosphine (Hexamethylphosphorous triamide)
-
Carbon tetrachloride (CCl₄)
-
1-Hydroxybenzotriazole (HOBt)
-
Potassium hexafluorophosphate (KPF₆)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve tris(dimethylamino)phosphine in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of carbon tetrachloride in anhydrous DCM dropwise to the stirred solution.
-
After the addition is complete, add a solution of 1-hydroxybenzotriazole in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The resulting solution containing the chlorophosphonium intermediate is then treated with a solution of potassium hexafluorophosphate in water to precipitate the BOP reagent.
-
The crude product is collected by filtration, washed with cold water and then with diethyl ether, and dried under vacuum.
-
Recrystallization from a mixture of acetone and ether can be performed for further purification.
Solid-Phase Peptide Coupling using BOP Reagent
The following is a general protocol for the use of BOP in solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized depending on the amino acids being coupled and the solid support used.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP reagent (2.0 equivalents)
-
Diisopropylethylamine (DIEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide in DMF in a reaction vessel.
-
In a separate vessel, dissolve the N-α-protected amino acid in DMF.
-
Add the dissolved amino acid solution to the resin.
-
Add a 1.0 M solution of BOP reagent in DMF to the reaction mixture.
-
Add DIEA to the reaction mixture.
-
Agitate the mixture at room temperature for 10-60 minutes. The progress of the reaction can be monitored using a qualitative method such as the Kaiser test.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Advantages and Disadvantages of BOP Reagent
The introduction of BOP offered several key advantages over existing coupling methods:
-
High Coupling Efficiency: BOP is highly effective in promoting amide bond formation, leading to high yields, even in difficult couplings involving sterically hindered amino acids.[1]
-
Low Racemization: The rapid activation and coupling kinetics minimize the extent of racemization, preserving the stereochemical integrity of the peptide.[2]
-
Versatility: BOP has been successfully used in both solution-phase and solid-phase peptide synthesis.[1][4]
Despite its advantages, the use of BOP has a significant drawback:
-
Formation of a Carcinogenic Byproduct: The reaction with BOP generates a stoichiometric amount of hexamethylphosphoramide (HMPA), a known carcinogen.[5] This serious safety concern has led to a decline in its use in many laboratories and the development of safer alternatives.
The Evolution of Coupling Reagents: Beyond BOP
The toxicity of the HMPA byproduct spurred the development of a new generation of phosphonium-based coupling reagents. A notable successor to BOP is PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which was also developed by Castro's group. In PyBOP, the dimethylamino groups are replaced with pyrrolidino groups. This modification results in the formation of a much less toxic phosphonamide byproduct. PyBOP exhibits comparable coupling efficiency to BOP and has largely replaced it in many applications.
Other important classes of coupling reagents that have been developed include uronium/aminium salts such as HBTU, HATU, and TBTU. These reagents also offer high efficiency and low racemization rates and have become staples in modern peptide synthesis.
Conclusion
Castro's reagent (BOP) represents a landmark in the development of peptide synthesis. Its introduction provided a powerful tool for chemists, enabling the efficient synthesis of complex peptides with high fidelity. While the safety concerns associated with its use have led to its replacement by safer and equally effective alternatives in many contexts, the legacy of BOP endures. The principles behind its design and mechanism of action laid the groundwork for the development of the modern arsenal of coupling reagents that are indispensable in contemporary drug discovery and biochemical research. Understanding the history and chemistry of BOP provides valuable context for the ongoing evolution of synthetic peptide chemistry.
References
- 1. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. 1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium Hexafluorophosphate Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. BOP Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate Novabiochem 56602-33-6 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Solubility of BOP Reagent in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), a critical coupling reagent in peptide synthesis and organic chemistry. Understanding the solubility of BOP reagent in various organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and maximizing yields in drug development and research applications. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the reagent's application in a typical peptide coupling workflow.
Core Data Presentation: Solubility Profile of BOP Reagent
The solubility of BOP reagent is a key parameter for its effective use. While it is generally known to be soluble in many polar aprotic solvents, this guide consolidates available quantitative and qualitative data into a structured format for easy reference and comparison.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Dielectric Constant (ε) | Solubility |
| Quantitative Data | |||||
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 36.7 | ~440 mg/mL |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 47.2 | ≥ 114.2 mg/mL[1][2] |
| Methanol | CH₃OH | 32.04 | 64.7 | 32.7 | 25 mg/mL[3][4] |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 78.37 | 24.5 | ≥ 4.43 mg/mL[1][2][5] |
| Qualitative Data | |||||
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 81.6 | 37.5 | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 9.1 | Soluble[3][4] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 7.6 | Soluble |
| Acetone | C₃H₆O | 58.08 | 56 | 20.7 | Soluble[3][4] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | 32.2 | Soluble |
| Water | H₂O | 18.02 | 100 | 80.1 | Insoluble[3][4] |
Note: The solubility in DMF is extrapolated from a test where 2.2g of BOP reagent dissolved in 5ml of DMF to form a clear solution. The term "Soluble" indicates that the reagent dissolves in the solvent, but specific quantitative data was not found in the reviewed literature. For optimal results, it is always recommended to perform a small-scale solubility test before preparing a large-scale reaction mixture. To enhance solubility, gentle warming to 37°C and sonication can be employed[1][2].
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of BOP reagent in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment.
Objective: To determine the approximate solubility of BOP reagent in a given organic solvent at room temperature.
Materials:
-
BOP reagent (white to off-white powder)
-
Selected organic solvent (analytical grade)
-
Small test tubes or vials with caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Pipettes and graduated cylinders
-
Spatula
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Initial Qualitative Assessment:
-
Add approximately 10-20 mg of BOP reagent to a small test tube.
-
Add 1 mL of the chosen organic solvent.
-
Cap the test tube and vortex or stir vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid completely dissolves, the reagent is considered soluble at that concentration. If the solid remains, proceed to the quantitative assessment.
-
-
Quantitative Assessment (Saturation Method):
-
Accurately weigh a known mass of BOP reagent (e.g., 100 mg) and place it into a test tube.
-
Using a pipette, add a small, measured volume of the organic solvent (e.g., 0.2 mL) to the test tube.
-
Cap the test tube and vortex or stir vigorously for 2-3 minutes at a constant temperature (e.g., 25°C).
-
If the solid dissolves completely, add another known mass of the BOP reagent (e.g., 10 mg) and repeat the agitation.
-
Continue adding small, known masses of the BOP reagent until a saturated solution is formed (i.e., a small amount of solid material remains undissolved after prolonged agitation).
-
Record the total mass of the BOP reagent that dissolved in the final volume of the solvent.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = Total mass of dissolved BOP reagent (mg) / Volume of solvent (mL)
-
-
Reporting: Report the solubility in mg/mL or g/100mL at the specified temperature.
Mandatory Visualizations
Peptide Coupling Workflow using BOP Reagent
The following diagram illustrates the general workflow for a peptide coupling reaction facilitated by the BOP reagent. This process involves the activation of a carboxylic acid and its subsequent reaction with an amine to form an amide bond.
Caption: General workflow of a BOP-mediated peptide coupling reaction.
This technical guide serves as a foundational resource for professionals in the fields of chemical research and drug development. A clear understanding of the solubility and application of the BOP reagent is essential for the successful synthesis of peptides and other amide-containing molecules.
References
The BOP Reagent: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, has long been a staple in the field of peptide chemistry. Introduced by Castro and colleagues in the 1970s, it established itself as a highly efficient coupling reagent for the formation of amide bonds, a critical step in peptide synthesis.[1] This technical guide provides an in-depth overview of the physical and chemical characteristics of the BOP reagent, its mechanism of action, detailed experimental protocols, and a comparative analysis of its performance against other common coupling reagents.
Core Physical and Chemical Characteristics
The BOP reagent is a white crystalline powder with well-defined physical and chemical properties crucial for its application in organic synthesis.[2] These properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | [2] |
| Synonyms | Castro's Reagent | |
| CAS Number | 56602-33-6 | [2] |
| Molecular Formula | C₁₂H₂₂F₆N₆OP | [2] |
| Molar Mass | 442.28 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 136-140 °C | |
| Solubility | Good solubility in common organic solvents such as DMF and DCM. | [1] |
| Stability | Moisture-sensitive. Should be stored in a cool, dry place under an inert atmosphere. |
Mechanism of Action in Peptide Coupling
The efficacy of the BOP reagent lies in its ability to activate the carboxyl group of an N-protected amino acid, facilitating nucleophilic attack by the amino group of another amino acid or a growing peptide chain. The generally accepted mechanism proceeds through the formation of a highly reactive HOBt ester intermediate.
The key steps are as follows:
-
Activation: The BOP reagent reacts with the carboxyl group of the N-protected amino acid in the presence of a tertiary base (e.g., diisopropylethylamine, DIEA).
-
Intermediate Formation: This reaction forms an unstable acyloxyphosphonium salt.
-
Active Ester Formation: The acyloxyphosphonium salt rapidly converts to a more stable and highly reactive benzotriazolyl ester (OBt active ester).
-
Aminolysis: The free amino group of the second amino acid attacks the carbonyl carbon of the OBt active ester, leading to the formation of the peptide bond and the release of 1-hydroxybenzotriazole (HOBt).
A significant drawback of this mechanism is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3] This has led to the development of safer alternatives like PyBOP, which generates a less toxic byproduct.
Figure 1: Mechanism of BOP reagent in peptide bond formation.
Performance and Comparative Analysis
The BOP reagent is known for its high coupling efficiency and its ability to suppress racemization, particularly in comparison to older reagents like dicyclohexylcarbodiimide (DCC).[3] However, with the advent of newer generations of coupling reagents, a comparative analysis is essential for informed selection.
| Reagent | Coupling Time (Typical) | Crude Purity (Qualitative) | Racemization | Key Advantages | Key Disadvantages |
| BOP | 10-60 min | Good to High | Low | High efficiency, especially for difficult couplings; minimizes dehydration of Asn/Gln side chains. | Forms carcinogenic HMPA byproduct. |
| PyBOP | Minutes to 1 hour | High | Lower than BOP | Safer alternative to BOP (non-carcinogenic byproduct); high efficiency.[4][5] | |
| HBTU | 5-60 min | High | Low | Widely used, good efficiency. | Can lead to more impurities compared to HATU/HCTU; potential for guanidinylation side reaction.[6] |
| HATU | 1-30 min | Very High | Very Low | Highly efficient, especially for hindered couplings and rapid synthesis; low racemization.[4][6] | More expensive than HBTU/HCTU.[4] |
| HCTU | 1-30 min | Very High | Low | Cost-effective alternative to HATU with comparable performance.[4][6] |
Note: The data presented is a qualitative summary collated from various studies and may not represent a direct head-to-head comparison under identical reaction conditions.
Experimental Protocols
The following section provides a detailed methodology for a standard solid-phase peptide synthesis (SPPS) coupling reaction using the BOP reagent.
Materials
-
N-α-Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
BOP reagent
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc deprotection)
-
Kaiser test kit
Experimental Workflow
Figure 2: General workflow for a solid-phase peptide synthesis coupling cycle.
Detailed Procedure
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve the N-α-Fmoc-protected amino acid (3 equivalents), BOP reagent (3 equivalents), and DIEA (6 equivalents) in a minimal amount of DMF. Allow this pre-activation mixture to stand for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 10-60 minutes.
-
Reaction Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Post-Coupling Wash: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: For the addition of the next amino acid, repeat the cycle from the Fmoc-deprotection step.
-
Cleavage and Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the resin and the peptide sequence.
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Safety and Handling
The BOP reagent is a flammable solid and can cause skin and respiratory irritation.[7] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. As mentioned, a significant safety concern is the formation of the carcinogenic byproduct HMPA. Therefore, all waste containing BOP reagent and its byproducts must be disposed of according to institutional and regulatory guidelines for hazardous chemical waste.
Conclusion
The BOP reagent remains a powerful and efficient tool for peptide synthesis, valued for its rapid coupling rates and ability to minimize certain side reactions. However, the significant safety concern associated with the formation of carcinogenic HMPA has led to the widespread adoption of safer alternatives like PyBOP, HATU, and HCTU. The choice of coupling reagent will ultimately depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, the scale of the reaction, cost considerations, and, most importantly, the safety protocols of the laboratory. Researchers and drug development professionals should carefully weigh these factors to select the most appropriate reagent for their needs.
References
- 1. bachem.com [bachem.com]
- 2. BOP reagent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BOP Reagent in Carboxylic Acid Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), commonly known as BOP reagent, has long been a staple in the synthetic chemist's toolkit, particularly for the formation of amide bonds in peptide synthesis.[1][2] Its ability to efficiently activate carboxylic acids under mild conditions has made it a valuable tool in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the BOP reagent, detailing its mechanism of action, applications in peptide and ester synthesis, and practical experimental protocols. Furthermore, it addresses the challenges associated with its use, including potential side reactions and the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). This document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively and safely utilize BOP reagent in their synthetic endeavors.
Introduction to BOP Reagent
BOP reagent is a phosphonium salt-based coupling reagent first introduced in the 1970s.[3] It gained widespread popularity in solid-phase peptide synthesis (SPPS) due to its high coupling efficiency, rapid reaction rates, and its ability to suppress certain side reactions commonly observed with other coupling agents like carbodiimides.[3][4] Notably, BOP has been shown to minimize the dehydration of asparagine and glutamine residues and reduce racemization, which is critical for the synthesis of biologically active peptides.[2][4]
Beyond peptide synthesis, BOP has found utility in the synthesis of esters and even in the reduction of carboxylic acids to primary alcohols.[5][6] However, a significant drawback of BOP is the stoichiometric formation of the known carcinogen hexamethylphosphoramide (HMPA) as a byproduct, which has led to the development of safer alternatives such as PyBOP ( (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[5][7]
Mechanism of Action
The activation of a carboxylic acid by BOP reagent proceeds through a multi-step mechanism, culminating in the formation of a highly reactive intermediate that is susceptible to nucleophilic attack. The presence of a non-nucleophilic base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial for the initial deprotonation of the carboxylic acid.[8]
The generally accepted mechanism is as follows:
-
Deprotonation: The tertiary amine base removes the acidic proton from the carboxylic acid, forming a carboxylate anion.
-
Formation of an Acyloxyphosphonium Salt: The carboxylate anion then acts as a nucleophile, attacking the electrophilic phosphorus atom of the BOP reagent. This results in the displacement of the benzotriazol-1-yloxy group and the formation of a highly reactive acyloxyphosphonium salt intermediate.
-
Formation of the Active Ester: The displaced benzotriazol-1-oxide anion can then attack the acyloxyphosphonium salt, leading to the formation of a benzotriazol-1-yl ester (an active ester) and HMPA.
-
Nucleophilic Attack: The amine (in the case of amide bond formation) or alcohol (for ester synthesis) then attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.
-
Product Formation: This intermediate collapses to form the desired amide or ester bond and releases 1-hydroxybenzotriazole (HOBt).
Quantitative Data on Coupling Efficiency
While BOP is widely cited for its high efficiency, direct, comprehensive quantitative comparisons with other reagents under identical conditions are not always readily available in the literature. However, several studies provide valuable insights into its performance relative to other common coupling reagents.
Table 1: Qualitative and Semi-Quantitative Comparison of Coupling Reagents
| Coupling Reagent | Relative Speed | Racemization | Side Reactions (Dehydration of Asn/Gln) | Byproduct Concerns | Reference(s) |
| BOP | Faster than DCC | Minimal | Low | Carcinogenic HMPA | [2][3][4] |
| DCC | Slower than BOP | Higher than BOP | Can be significant | Insoluble DCU byproduct | [3][4] |
| HBTU | Comparable to BOP | Low | Low | Guanidinylation potential | [9][10] |
| HATU | Generally faster than HBTU/BOP | Very Low | Low | Guanidinylation potential | [9] |
Table 2: Performance in Difficult Couplings
| Coupling Scenario | Reagent | Observations | Reference(s) |
| Sterically Hindered Amino Acids | BOP | Generally effective, but may require longer reaction times or higher equivalents. | [3] |
| N-Methylated Amino Acids | BOP | Can be less effective than specialized reagents like PyBroP. | [11] |
| Synthesis of [Ala¹⁵]-GRF(1-29)-NH₂ | BOP | Superior yields and purity with single couplings compared to multiple DCC couplings. | [3] |
Experimental Protocols
The following are detailed methodologies for key applications of BOP reagent.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for coupling an N-α-protected amino acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP reagent (2.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes.
-
In a separate vessel, dissolve the N-α-protected amino acid and BOP reagent in anhydrous DMF.
-
Add the solution from step 2 to the swollen resin.
-
Add DIPEA to the reaction mixture.
-
Agitate the mixture at room temperature for 10-60 minutes.
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test.
-
Once the reaction is complete, filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.
Solution-Phase Amide Coupling
This protocol describes the formation of an amide bond between a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.2 equivalents)
-
BOP reagent (1.2 equivalents)
-
DIPEA or Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
10% aqueous citric acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid, amine, and DIPEA/TEA in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the BOP reagent to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ester Synthesis
BOP reagent can also be employed for the synthesis of esters from carboxylic acids and alcohols. The protocol is similar to the solution-phase amide coupling, with the amine being replaced by an alcohol.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Alcohol (1.2 equivalents)
-
BOP reagent (1.2 equivalents)
-
DIPEA or TEA (1.5 equivalents)
-
Anhydrous DMF or DCM
Procedure:
-
Follow the general procedure for solution-phase amide coupling, substituting the amine with the desired alcohol.
-
The reaction may require slightly longer reaction times or gentle heating depending on the reactivity of the alcohol.
-
The workup and purification procedure is analogous to the amide synthesis protocol.
Side Reactions and Mitigation Strategies
While BOP is an effective coupling reagent, potential side reactions must be considered.
-
Racemization: Although BOP generally results in low levels of racemization, it can still occur, particularly with sensitive amino acids. The formation of a 5(4H)-oxazolone intermediate is the primary pathway for racemization. To minimize this, the following strategies can be employed:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) can help suppress racemization.[12]
-
Choice of Base: A sterically hindered base like DIPEA is preferred over less hindered bases.
-
Temperature Control: Performing the coupling at lower temperatures (e.g., 0 °C) can reduce the rate of racemization.
-
-
Dehydration of Asparagine and Glutamine: While less common with BOP compared to carbodiimides, the dehydration of the side-chain amides of asparagine and glutamine to form nitriles can still occur. Using side-chain protecting groups on these residues is the most effective way to prevent this.
-
Formation of Hexamethylphosphoramide (HMPA): This is the most significant drawback of using BOP reagent. HMPA is a known carcinogen and is formed as a stoichiometric byproduct.[5][7]
-
Handling Precautions: Due to the toxicity of HMPA, BOP reagent should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Removal of HMPA: HMPA is water-soluble, and its removal from the reaction mixture is typically achieved through aqueous workup.[13] Multiple extractions with water or brine are often necessary.
-
Safer Alternatives: For many applications, safer alternatives like PyBOP, which does not produce HMPA, are now preferred.[7]
-
Conclusion
BOP reagent remains a powerful and efficient tool for the activation of carboxylic acids, particularly in the realm of peptide synthesis. Its ability to promote rapid and clean coupling reactions with minimal racemization has solidified its place in the synthetic chemist's repertoire. However, the significant safety concerns associated with the formation of the carcinogenic byproduct HMPA necessitate careful handling and have spurred the adoption of safer alternatives. By understanding the mechanism of action, optimizing experimental protocols, and being mindful of potential side reactions, researchers can continue to leverage the synthetic power of BOP reagent while prioritizing safety in the laboratory. For new synthetic routes, especially those intended for larger scale or in environments with stringent safety regulations, the use of next-generation coupling reagents that avoid the formation of toxic byproducts is strongly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. BOP reagent - Wikipedia [en.wikipedia.org]
- 3. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. vapourtec.com [vapourtec.com]
- 7. biotage.com [biotage.com]
- 8. bachem.com [bachem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. people.uniurb.it [people.uniurb.it]
Unveiling the Byproducts of BOP Reagent Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) has historically been a widely utilized coupling reagent in organic synthesis, particularly in the formation of amide bonds for peptide synthesis. Its efficacy in promoting rapid reactions with high yields made it a valuable tool. However, the formation of a hazardous byproduct has led to a significant shift towards safer alternatives. This technical guide provides an in-depth analysis of the byproducts generated during BOP reagent-mediated reactions, offering quantitative data, detailed experimental protocols, and a clear visualization of the reaction mechanism to inform safer and more effective synthetic strategies.
Core Byproduct Analysis: Hexamethylphosphoramide (HMPA)
The primary and most concerning byproduct of BOP reagent reactions is hexamethylphosphoramide (HMPA).[1][2][3][4] HMPA is formed as a stoichiometric byproduct during the activation of the carboxylic acid.[4][5]
Toxicity and Safety Concerns: HMPA is a known carcinogen, a fact that has driven the development of alternative coupling reagents.[1][2][6] Its handling and disposal require stringent safety protocols to minimize exposure to laboratory personnel.
Comparative Analysis of Byproducts: BOP vs. PyBOP
To mitigate the risks associated with HMPA, safer alternatives to the BOP reagent have been developed. The most prominent among these is (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). The fundamental difference lies in the nature of the phosphonium core, which dictates the structure of the phosphine oxide byproduct.[2][7]
| Byproduct | Hexamethylphosphoramide (HMPA) | Tris(pyrrolidin-1-yl)phosphine oxide |
| Source Reagent | BOP | PyBOP |
| Molecular Formula | C₆H₁₈N₃OP | C₁₂H₂₄N₃OP |
| Molecular Weight | 179.20 g/mol [8][9] | 257.32 g/mol |
| Toxicity | Carcinogenic[1][2][6] | Significantly less toxic |
| CAS Number | 680-31-9[8] | 6415-07-2 |
| Physical State | Colorless liquid[9] | - |
| Boiling Point | 230-232 °C[8] | 140-142 °C / 0.1 mmHg |
| Density | 1.024 g/mL[10] | 1.120 g/mL at 20 °C |
Reaction Mechanism and Byproduct Formation
The reaction mechanism of BOP reagent in amide bond formation proceeds through the activation of a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. BOP reagent - Wikipedia [en.wikipedia.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 7. peptide.com [peptide.com]
- 8. Hexamethylphosphoramide (CAS 680-31-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Hexamethylphosphoramide | C6H18N3OP | CID 12679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
The Specter in the Synthesis: A Technical Guide to the Carcinogenic Byproduct HMPA from BOP Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and amide bond formation, the coupling reagent (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) has been a widely utilized tool due to its high efficiency and low rates of racemization. However, a significant and hazardous drawback accompanies its use: the stoichiometric formation of hexamethylphosphoramide (HMPA), a known carcinogen. This technical guide provides an in-depth analysis of the formation of HMPA from the BOP reagent, its toxicological implications, methods for its detection and quantification, and strategies for its avoidance, including the use of safer alternative coupling reagents.
The Formation and Carcinogenicity of HMPA
The use of the BOP reagent in amide coupling reactions inevitably generates HMPA as a byproduct.[1][2][3] The reaction mechanism involves the activation of a carboxylic acid by the BOP reagent, leading to the formation of an active ester intermediate. In this process, the phosphonium moiety of the BOP reagent is released as HMPA.
Hexamethylphosphoramide is classified as a substance reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.[4] Inhalation exposure in rats has been shown to cause nasal tumors.[4] The International Agency for Research on Cancer (IARC) has also classified HMPA as a probable human carcinogen.[2] Chronic exposure can also lead to lung and kidney damage.[5] Given these serious health risks, the presence of HMPA as a byproduct in chemical syntheses is a major concern, necessitating stringent safety protocols and the exploration of alternative reagents.
Quantitative Analysis of HMPA Formation
While the formation of HMPA from the BOP reagent is a known one-to-one stoichiometric byproduct, the actual quantifiable amount in a reaction mixture can be influenced by reaction conditions. However, specific quantitative data on the yield of HMPA under varying conditions such as temperature, solvent, and reagent stoichiometry in peptide synthesis is not extensively documented in publicly available literature. The inherent carcinogenicity of HMPA has led to a widespread shift towards safer alternatives, limiting further research in this specific area.
For the purpose of risk assessment and analytical method development, it is prudent to assume a quantitative yield of HMPA equivalent to the molar quantity of the BOP reagent used.
Experimental Protocols
General Protocol for Amide Coupling using BOP Reagent
This protocol is a generalized procedure for a typical amide coupling reaction using the BOP reagent in a laboratory setting.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
BOP reagent (1.1-1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in DMF.
-
Add the amine to the solution.
-
In a separate vessel, dissolve the BOP reagent in DMF.
-
Cool the carboxylic acid and amine solution to 0 °C in an ice bath.
-
Slowly add the BOP reagent solution to the cooled mixture.
-
Add the base (DIPEA or TEA) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 1-16 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with standard aqueous workup and purification procedures.
Note: Due to the formation of carcinogenic HMPA, all manipulations involving the BOP reagent and the resulting reaction mixture should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
Protocol for Quantification of HMPA in a Reaction Mixture by LC-MS/MS
This hypothetical protocol is based on established methods for the analysis of small molecules in organic matrices and should be validated for specific applications.
1. Sample Preparation: a. At the completion of the reaction, carefully take a 100 µL aliquot of the crude reaction mixture. b. Dilute the aliquot 1:1000 with acetonitrile in a volumetric flask. c. Prepare a series of calibration standards of HMPA in a mixture of DMF and acetonitrile that mimics the diluted sample matrix. The concentration range should bracket the expected concentration of HMPA in the diluted sample. d. Prepare a blank sample using the same solvent mixture without HMPA.
2. LC-MS/MS Conditions:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of an HMPA standard (e.g., precursor ion [M+H]⁺ and a characteristic product ion) |
| Collision Energy | Optimize for the specific MRM transition |
3. Data Analysis: a. Generate a calibration curve by plotting the peak area of the HMPA standard against its concentration. b. Determine the concentration of HMPA in the diluted sample by interpolating its peak area on the calibration curve. c. Calculate the concentration of HMPA in the original reaction mixture, accounting for the dilution factor.
Protocol for Quantification of HMPA in a Reaction Mixture by GC-MS
This hypothetical protocol is an alternative to LC-MS/MS and should be validated.
1. Sample Preparation: a. Take a 100 µL aliquot of the crude reaction mixture. b. Perform a liquid-liquid extraction. Add 1 mL of water and 1 mL of dichloromethane to the aliquot. Vortex thoroughly and allow the layers to separate. c. Carefully collect the organic (bottom) layer containing HMPA. d. Dilute the organic extract with dichloromethane to a concentration suitable for GC-MS analysis. e. Prepare calibration standards of HMPA in dichloromethane.
2. GC-MS Conditions:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 60 °C, hold for 1 min, ramp at 10 °C/min to 200 °C, hold for 5 min |
| MS System | Mass selective detector |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-200 |
| Selected Ion Monitoring (SIM) | Monitor characteristic ions of HMPA (e.g., m/z 179, 134, 92) |
3. Data Analysis: a. Create a calibration curve from the peak areas of the HMPA standards. b. Quantify HMPA in the sample extract from the calibration curve. c. Calculate the original concentration in the reaction mixture.
Mitigation and Alternatives
The most effective strategy to mitigate the risks associated with HMPA is to avoid the use of the BOP reagent altogether. A number of safer and equally, if not more, effective coupling reagents have been developed.
PyBOP: A Safer Alternative
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a close structural analog of the BOP reagent.[1] The key difference is the replacement of the dimethylamino groups with pyrrolidino groups. This modification prevents the formation of HMPA; the corresponding byproduct is tris(pyrrolidino)phosphine oxide, which is not considered carcinogenic.[5]
Numerous studies have demonstrated that PyBOP has a coupling efficiency that is comparable, and in some cases superior, to that of the BOP reagent, particularly in challenging coupling reactions.[1]
Comparative Performance of Coupling Reagents
| Feature | BOP Reagent | PyBOP Reagent | HBTU/HATU |
| Byproduct | HMPA (carcinogenic) | Tris(pyrrolidino)phosphine oxide | Tetramethylurea |
| Toxicity of Byproduct | High | Low | Moderate |
| Coupling Efficiency | High | High to Very High | Very High |
| Racemization | Low | Low | Very Low |
| Recommendation | Not Recommended | Recommended | Recommended |
Visualizations
Caption: Reaction pathway illustrating the formation of HMPA from the BOP reagent.
Caption: Experimental workflow for the quantification of HMPA.
Caption: Logical decision-making for selecting a safer coupling reagent.
Conclusion
The use of the BOP reagent in organic synthesis, particularly in the development of pharmaceuticals, presents an unacceptable risk due to the formation of the carcinogenic byproduct HMPA. While the BOP reagent is an effective coupling agent, the availability of safer and equally potent alternatives, such as PyBOP, renders its use obsolete and unjustifiable from a safety and regulatory perspective. Researchers, scientists, and drug development professionals are strongly urged to adopt these safer alternatives to ensure a secure working environment and the integrity of their final products. This guide provides the necessary technical background and procedural outlines to understand the risks associated with HMPA and to implement strategies for its avoidance and detection.
References
- 1. nbinno.com [nbinno.com]
- 2. Determination of hexamethylphosphoramide and other highly polar phosphoramides in water samples using reversed-phase liquid chromatography/electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. The determination of parts per billion concentrations of hexamethylphosphoramide and its metabolite, pentamethylphosphoramide, in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Theoretical Yield of Peptide Coupling with BOP: A Technical Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is paramount to achieving high yields and purity. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) has historically been a significant reagent in this field. This technical guide provides an in-depth analysis of the theoretical and practical yields associated with BOP-mediated peptide coupling, complete with experimental protocols and a mechanistic overview.
Introduction to BOP Reagent in Peptide Synthesis
BOP is a phosphonium salt-based coupling reagent that facilitates the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[1][2] Introduced in 1975, it gained popularity for its high coupling efficiency, rapid reaction rates, and its ability to suppress certain side reactions, such as the dehydration of asparagine and glutamine residues, a common issue with carbodiimide reagents like DCC.[3][4] BOP is effective in both solution-phase and solid-phase peptide synthesis (SPPS).[3]
Despite its effectiveness, the use of BOP has significantly declined due to a major safety concern: the formation of hexamethylphosphoramide (HMPA) as a stoichiometric byproduct.[4] HMPA is a known carcinogen, which has led to the development and widespread adoption of safer alternatives like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which functions similarly but does not produce HMPA.[5][6] PyBOP is reported to have comparable or even superior coupling efficiency to BOP.[5]
Mechanistic Pathway of BOP-Mediated Coupling
The fundamental role of a coupling reagent is to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The mechanism of BOP involves the formation of a highly reactive OBt (1-hydroxybenzotriazole) ester intermediate.
Caption: Mechanism of BOP-mediated peptide bond formation.
Theoretical Yield and Coupling Efficiency
In peptide synthesis, the term "theoretical yield" for a single coupling step is more accurately described as coupling efficiency . For a successful solid-phase peptide synthesis, the efficiency of each coupling (and deprotection) step must be very high (ideally >99%). Any inefficiency results in the accumulation of deletion sequences, which are difficult to separate from the target peptide.
Factors Influencing BOP Coupling Efficiency:
-
Steric Hindrance: Coupling of sterically hindered amino acids (e.g., Aib, Val, Ile) or to N-methylated amino acids is inherently more challenging. BOP has been reported to be more effective than older reagents like DCC for such difficult couplings.[1]
-
Amino Acid Sequence: Certain sequences are prone to aggregation, which can hinder reagent access and lower coupling efficiency.
-
Side Reactions: The primary factor reducing the yield of the desired peptide is the occurrence of side reactions. For BOP, a notable side reaction involves the coupling of Asparagine (Asn). Studies have shown that BOP-mediated coupling of Asn can lead to the formation of byproducts where the Asn residue is missing, resulting in significantly lower yield and purity for Asn-containing peptides compared to those without.[7]
-
Reaction Conditions: Parameters such as solvent, temperature, and reaction time can impact efficiency. Couplings with BOP are generally rapid, often complete within 10-60 minutes at room temperature.[1]
Comparative Performance of Coupling Reagents
The following table summarizes the qualitative and comparative performance of BOP against other common coupling reagents.
| Reagent/Method | Relative Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| BOP | High | Low | Effective for hindered couplings; minimizes Asn/Gln dehydration.[1][4] | Forms carcinogenic byproduct (HMPA) .[4] |
| PyBOP | High | Low | Safer alternative to BOP (no HMPA); rapid reaction rates.[5][6] | Higher cost than carbodiimides. |
| HBTU/HATU | Very High | Very Low | Very rapid and efficient, good for difficult sequences.[8] | Can cause guanidinylation of the N-terminal amine if used in excess. |
| DCC/DIC | Moderate | Higher (mitigated by additives) | Low cost. | Formation of insoluble urea byproducts; potential for side reactions.[1] |
Experimental Protocols
Below are representative protocols for solution-phase and solid-phase peptide coupling using BOP reagent.
Protocol 1: General Solution-Phase Amide Coupling
This protocol is suitable for coupling an N-protected amino acid to an amino acid ester in solution.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.2 eq)
-
BOP reagent (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid, amino acid ester, and DIPEA in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the BOP reagent to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent such as Ethyl Acetate or Dichloromethane (DCM).
-
Perform an aqueous workup by washing the organic layer successively with 10% citric acid, water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol describes a single coupling cycle on a resin support during Fmoc-based SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid (2.0-3.0 eq relative to resin loading)
-
BOP reagent (2.0-3.0 eq)
-
Diisopropylethylamine (DIPEA) (4.0-5.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 15-30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (e.g., 5 x 1 min) to remove residual piperidine.
-
Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid and BOP reagent in DMF. b. Add this solution to the washed, deprotected resin. c. Immediately add DIPEA to the resin slurry. d. Agitate the mixture at room temperature for 10-60 minutes.[9]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (disappearance of free primary amines).
-
Washing: Wash the resin thoroughly with DMF (e.g., 3 x 1 min) and DCM (e.g., 3 x 1 min) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Conclusion
BOP reagent is a historically important and highly efficient coupling reagent that offers rapid reaction times and minimal racemization.[6] While its theoretical coupling efficiency is high, the actual yield of the target peptide is dependent on sequence, steric hindrance, and the avoidance of side reactions, particularly with residues like asparagine.[7] The primary reason for its replacement in modern synthesis is the significant safety hazard posed by its carcinogenic byproduct, HMPA.[4] For new process development, safer and equally effective alternatives such as PyBOP or uronium-based reagents like HBTU and HATU are strongly recommended. The protocols and data presented here serve as a guide for understanding the performance characteristics of BOP and for contexts where its use might still be encountered.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. BOP reagent - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 691-706 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BOP Reagent in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a vast array of research, therapeutic, and diagnostic applications. The efficiency and fidelity of peptide bond formation are critically dependent on the choice of coupling reagent. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) is a powerful phosphonium salt-based coupling reagent that has been widely used in SPPS.[1][2][3] BOP is particularly valued for its high coupling efficiency, rapid reaction kinetics, and its ability to suppress certain side reactions, making it a valuable tool for the synthesis of complex and "difficult" peptide sequences.[4][5]
These application notes provide a detailed overview of the standard protocol for using the BOP reagent in SPPS, including its mechanism of action, comparative performance data, and detailed experimental protocols.
Advantages and Disadvantages of BOP Reagent
The use of BOP reagent in SPPS offers several advantages:
-
High Coupling Efficiency: BOP is known for its ability to mediate rapid and complete coupling reactions, often superior to traditional carbodiimide reagents like dicyclohexylcarbodiimide (DCC).[4]
-
Low Racemization: When used under appropriate conditions, particularly with controlled amounts of base, BOP minimizes the risk of racemization, preserving the stereochemical integrity of the amino acids.[6][7]
-
Suppression of Side Reactions: BOP is effective at preventing the dehydration of asparagine and glutamine side chains, a common side reaction with some other coupling reagents.[3][8]
-
Effectiveness in Difficult Couplings: It has demonstrated good performance in sterically hindered couplings.
Despite its advantages, the primary drawback of the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3] This has led to the development of safer alternatives like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which does not produce HMPA.[6][9]
Performance Data: BOP vs. Other Coupling Reagents
The selection of a coupling reagent is a critical parameter in SPPS. The following tables summarize comparative data for BOP and other common coupling reagents.
| Coupling Reagent | Coupling Time | Crude Purity (%) | Racemization | Notes |
| BOP | 10-60 minutes[9][10] | Generally high, sequence-dependent | Low, but can be influenced by the amount of base used.[1] | Produces carcinogenic HMPA byproduct.[3] |
| PyBOP | ~10 minutes[9] | High, often comparable to or better than BOP.[9] | Lower than BOP in some cases. | A safer alternative to BOP, as it does not produce HMPA.[6][9] |
| HBTU | 5-10 minutes[10] | High | Low, especially with the addition of HOBt.[6] | A common and effective uronium-based coupling reagent. |
| HATU | Fast | Generally very high, often outperforming other reagents for difficult sequences.[11] | Very low.[11] | Generally considered one of the most efficient coupling reagents. |
| DCC | Slower | Variable, can be lower due to side reactions. | Higher risk of racemization compared to BOP, often requires HOBt addition.[4] | A traditional carbodiimide coupling reagent. |
Note: The data presented is a synthesis from multiple references and direct head-to-head comparisons under identical conditions may vary.
Experimental Protocols
The following are detailed protocols for the use of BOP reagent in manual solid-phase peptide synthesis using a Boc (tert-butyloxycarbonyl) protection strategy.
Protocol 1: Standard BOP Coupling
This protocol describes a standard cycle for the addition of a single amino acid to the growing peptide chain on the resin.
Materials and Reagents:
-
Boc-protected amino acid
-
Solid-phase synthesis resin (e.g., Merrifield or PAM resin)
-
BOP reagent
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.
-
Drain the solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIEA in DCM for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (2.0 equivalents relative to resin loading) and BOP reagent (2.0 equivalents) in DMF.
-
Add DIEA (4.0 equivalents) to the amino acid/BOP solution.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 10-60 minutes at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Protocol 2: In Situ Neutralization with BOP/DIEA
This streamlined protocol combines the neutralization and coupling steps, which can improve efficiency and is particularly useful for sequences prone to aggregation.[8][12]
Procedure:
-
Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (2.0 equivalents) and BOP reagent (2.0 equivalents) in DMF.
-
Add this solution to the resin still in its TFA salt form (after the post-deprotection washes).
-
Add DIEA (4.0 equivalents) to the reaction vessel containing the resin and the activated amino acid solution.
-
Agitate the reaction mixture for 10-60 minutes.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Signaling Pathways and Logical Relationships
Mechanism of BOP-Mediated Peptide Coupling
The BOP reagent facilitates amide bond formation by activating the carboxylic acid group of an N-protected amino acid. The reaction proceeds through the formation of a highly reactive acyloxyphosphonium salt intermediate, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide.
Caption: Mechanism of BOP-mediated peptide bond formation.
Standard SPPS Workflow using BOP Reagent
The overall workflow for a single amino acid addition cycle in SPPS using the BOP reagent involves a series of deprotection, washing, coupling, and final washing steps.
Caption: General workflow for a single SPPS cycle using BOP.
References
- 1. benchchem.com [benchchem.com]
- 2. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 3. BOP reagent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for Amide Bond Formation Using BOP Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) for the formation of amide bonds, a critical reaction in peptide synthesis and drug development.
Introduction
The BOP reagent is a highly efficient phosphonium salt-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1][2] It is particularly valued in peptide synthesis for its ability to mediate "difficult" couplings, such as those involving sterically hindered amino acids, and for its suppression of certain side reactions.[3] Studies have demonstrated that BOP-mediated couplings are often faster and more complete than those using traditional carbodiimide reagents like dicyclohexylcarbodiimide (DCC).[3] A significant advantage of the BOP reagent is its ability to minimize the dehydration of asparagine and glutamine side chains.[3][4] Furthermore, it has been shown to result in lower levels of racemization compared to DCC, especially when the amount of base is carefully controlled.[3][5]
However, a major drawback of the BOP reagent is the stoichiometric formation of hexamethylphosphoramide (HMPA), a known carcinogen, as a byproduct.[1][3][6] This necessitates stringent safety precautions and thorough purification of the final product.[3] Due to the safety concerns associated with HMPA, alternative reagents such as PyBOP have been developed.[3][6]
Mechanism of Action
The BOP reagent activates a carboxylic acid by forming a reactive benzotriazolyl active ester intermediate, which is then susceptible to nucleophilic attack by an amine to form the desired amide bond.[3][7]
Caption: Mechanism of BOP-mediated amide bond formation.
Data Presentation
The following tables summarize typical reaction parameters for amide bond formation using the BOP reagent in both solid-phase and solution-phase synthesis.
Table 1: Solid-Phase Peptide Synthesis (SPPS) using BOP Reagent
| Parameter | Value | Reference |
| N-α-protected amino acid | 2.0 - 3.0 equivalents | [3][8] |
| BOP reagent | 2.0 - 3.0 equivalents | [3][8] |
| Base (DIPEA) | 4.0 - 5.3 equivalents | [3][8] |
| Solvent | N,N-Dimethylformamide (DMF) | [3] |
| Reaction Time | 10 - 60 minutes | [3][9] |
| Monitoring | Kaiser Test | [3] |
Table 2: Solution-Phase Amide Synthesis using BOP Reagent
| Parameter | Value | Reference |
| Carboxylic Acid | 1.0 equivalent | [10] |
| Amine | 1.2 equivalents | [10] |
| BOP reagent | 1.2 equivalents | [10] |
| Base (DIPEA or Et3N) | 1.5 equivalents | [10] |
| Solvent | N,N-Dimethylformamide (DMF) | [10] |
| Temperature | 0 °C to Room Temperature | [10] |
| Reaction Time | Typically overnight | [10] |
| Monitoring | Thin Layer Chromatography (TLC) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for coupling an N-α-protected amino acid to a resin-bound peptide with a free N-terminal amine.[3][9][11]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP reagent (2.0 equivalents)
-
Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
In a separate vessel, dissolve the N-α-protected amino acid in DMF.
-
Add the dissolved amino acid to the resin.
-
Add the BOP reagent solution (as a 1.0 M solution in DMF) to the resin mixture.
-
Add DIPEA to the reaction mixture.
-
Agitate the mixture at room temperature for 10-60 minutes.
-
Monitor the reaction progress using a qualitative method such as the Kaiser test.
-
Once the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Caption: Solid-Phase Peptide Synthesis Workflow.
Protocol 2: General Procedure for Solution-Phase Amide Synthesis
This protocol provides a general method for amide bond formation in solution.[10]
Materials:
-
Carboxylic acid (1.0 eq.)
-
Amine (1.2 eq.)
-
BOP reagent (1.2 eq.)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
10% Citric acid solution
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve the carboxylic acid, amine, and base in DMF (10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the BOP reagent to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH2Cl2 (20 volumes).
-
Wash the organic layer successively with 10% citric acid solution (10 volumes), water (2 x 10 volumes), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Solution-Phase Amide Synthesis Workflow.
Safety and Handling
Warning: The use of BOP reagent results in the formation of hexamethylphosphoramide (HMPA), a known carcinogen.[3][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[11][12] Dispose of all waste containing HMPA according to institutional guidelines for carcinogenic materials. Due to this hazard, safer alternatives like PyBOP, which does not produce HMPA, are often recommended.[3][13]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]
-
Ingestion: If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting.[12]
-
Inhalation: Move to fresh air immediately.[12]
In all cases of exposure, seek immediate medical attention.[12]
References
- 1. BOP reagent - Wikipedia [en.wikipedia.org]
- 2. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BOP [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. peptide.com [peptide.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. benchchem.com [benchchem.com]
A Step-by-Step Guide to Peptide Coupling with BOP Reagent
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a widely utilized coupling reagent in peptide synthesis, effective for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][2] BOP is known for its high coupling efficiency, rapid reaction times, and its ability to suppress certain side reactions, such as the dehydration of asparagine and glutamine residues.[1][3] However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), necessitating careful handling and disposal.[2][4] This guide provides detailed protocols and data for the effective use of BOP in peptide coupling reactions.
Data Presentation
While extensive quantitative data for every possible coupling scenario is not exhaustively compiled in a single source, the following table summarizes comparative performance and key quantitative parameters based on available literature.
| Parameter | Observation | Source(s) |
| Coupling Efficiency | BOP-mediated couplings are generally rapid and highly efficient, often reaching completion within minutes.[5] In the synthesis of [Ala15]-GRF(1-29)-NH2, single couplings with BOP provided superior yields compared to multiple couplings with DCC.[6][7] | [5][6][7] |
| Difficult Couplings | BOP is particularly effective for sterically hindered amino acid couplings where other reagents may show reduced efficiency.[4] | [4] |
| Racemization | Racemization is reported to be minimal with BOP, especially when compared to carbodiimide reagents like DCC.[1][3] The addition of 1-hydroxybenzotriazole (HOBt) can further suppress racemization.[3][8] | [1][3][8] |
| Side Reactions | BOP minimizes the dehydration of asparagine and glutamine side chains.[1][3] However, for peptides containing asparagine, both yield and purity can be significantly lower compared to couplings using diisopropylcarbodiimide (DIPCI), with byproducts showing deletion of asparagine.[9] | [1][3][9] |
| Reagent Equivalents (SPPS) | A common protocol uses 2.0 equivalents of the protected amino acid, 2.0 equivalents of BOP, and 4.0 equivalents of a base like diisopropylethylamine (DIPEA) relative to the resin substitution.[8] Another study on a specific peptide fragment used 3 equivalents of BOP and Boc-amino acids with 5.3 equivalents of DIPEA.[6][7] | [6][7][8] |
| Reaction Time (SPPS) | Typically ranges from 10 to 60 minutes, with completion monitored by a qualitative method such as the Kaiser test.[8] | [8] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Coupling with BOP
This protocol describes a general procedure for coupling an N-α-protected amino acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP reagent (2.0 equivalents)
-
Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1-Hydroxybenzotriazole (HOBt) (optional, 2.0 equivalents)
-
Reagents for Kaiser test
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc) using standard deprotection protocols.
-
Washing: Wash the resin thoroughly with DMF to remove deprotection reagents.
-
Amino Acid Activation (Pre-activation): In a separate reaction vessel, dissolve the N-α-protected amino acid (2.0 eq.) and BOP (2.0 eq.) in DMF (approx. 5 mL/g of resin). If using HOBt to further suppress racemization, add it to this mixture (2.0 eq.).[3][8]
-
Coupling Reaction:
-
Add the activated amino acid solution to the washed and deprotected resin.
-
Immediately add DIPEA (4.0 eq.) to the reaction mixture.[8]
-
Agitate the mixture at room temperature.
-
-
Monitoring: Monitor the progress of the coupling reaction using the Kaiser test. The reaction is typically complete within 10-60 minutes, indicated by a negative Kaiser test (beads remain yellow).[8]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Handling and Safety Precautions
BOP reagent and its byproduct HMPA are hazardous. Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Handle BOP in a well-ventilated fume hood to avoid inhalation of dust.
Handling:
-
Avoid creating dust.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
Keep the container tightly closed when not in use.
Disposal:
-
All waste containing BOP and its byproduct HMPA must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain.
Visualizations
Caption: Workflow for solid-phase peptide synthesis using BOP reagent.
Caption: Reaction mechanism of amide bond formation using BOP reagent.
References
- 1. peptide.com [peptide.com]
- 2. BOP reagent - Wikipedia [en.wikipedia.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BOP reagent | CAS:56602-33-6 | Peptide coupling reagent | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. peptide.com [peptide.com]
- 9. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 691-706 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Application Notes and Protocols for BOP Reagent in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, is a highly effective phosphonium-based coupling reagent used extensively in both solution-phase and solid-phase peptide synthesis (SPPS).[1] It facilitates the formation of amide bonds between a carboxylic acid and an amine by activating the carboxyl group, leading to rapid and efficient coupling with minimal racemization.[2][3] BOP is particularly valued for its high efficiency in "difficult" coupling reactions, such as those involving sterically hindered amino acids.[1]
A primary advantage of BOP is its ability to suppress side reactions, like the dehydration of asparagine and glutamine side chains, which can be problematic with other coupling agents.[1] However, a significant drawback is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), which necessitates stringent safety protocols and careful purification of the final product.[4] Due to this concern, alternatives like PyBOP®, which do not produce HMPA, have been developed.[4][5]
This document provides detailed guidelines and protocols for the use of BOP reagent, with a focus on optimizing its concentration to achieve maximum coupling efficiency while considering the nature of the amino acid residues involved.
Mechanism of Action
The BOP reagent activates a carboxyl group by forming a highly reactive benzotriazolyl active ester (OBt ester). This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, resulting in the formation of a stable amide bond.[3] The reaction releases 1-hydroxybenzotriazole (HOBt) and HMPA as byproducts.
Data Presentation: Stoichiometry and Coupling Efficiency
The optimal concentration of BOP reagent is critical and depends heavily on the specific amino acids being coupled. While a universal optimum does not exist, the following tables provide recommended stoichiometric ranges based on empirical data from various protocols. Efficiency is often assessed qualitatively by monitoring the reaction's completion (e.g., via a Kaiser test) rather than by absolute yield at each step.
Table 1: Recommended Stoichiometry for BOP Reagent (Equivalents relative to the resin-bound amine)
| Coupling Scenario | Amino Acid Equivalents | BOP Reagent Equivalents | Base (DIEA) Equivalents | Typical Coupling Time |
| Standard Couplings | 1.5 - 2.0 | 1.5 - 2.0 | 3.0 - 4.0 | 15 - 60 min |
| Difficult Couplings (e.g., sterically hindered residues like Val, Ile, Aib) | 2.0 - 3.0 | 2.0 - 3.0 | 4.0 - 6.0 | 1 - 4 hours |
| Fragment Condensation | 1.5 | 1.5 | 3.0 | 2 - 24 hours |
Note: For difficult couplings, a "double coupling" protocol may be required, where the coupling procedure is repeated with fresh reagents if the first attempt is incomplete.
Table 2: Factors Influencing Optimal BOP Concentration
| Factor | Observation & Recommendation |
| Steric Hindrance | Hindered amino acids (e.g., Aib, N-methylated residues) require higher equivalents (≥2.0) of BOP and longer reaction times to achieve complete coupling.[6] |
| Peptide Aggregation | For sequences prone to aggregation, higher concentrations can be less effective. Optimizing solvents (e.g., using NMP over DMF) may be more crucial. |
| Base Concentration | The amount of base, typically DIEA, is critical. An excess can lead to racemization. A common ratio is 2 equivalents of base for every 1 equivalent of BOP.[7] |
| Reaction Scale | For larger scale synthesis, optimizing to use the minimum effective concentration can significantly reduce costs and the amount of toxic HMPA byproduct. |
Experimental Protocols
Safety Precaution: All manipulations involving BOP reagent should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, due to the generation of carcinogenic HMPA.
Protocol 1: Standard Solid-Phase Peptide Coupling
This protocol is suitable for most standard amino acid couplings on a solid support (e.g., Rink Amide or Wang resin).
Materials:
-
Resin-bound peptide with a free N-terminal amine (1.0 eq)
-
N-α-protected amino acid (2.0 eq)
-
BOP reagent (2.0 eq)[1]
-
N,N-Diisopropylethylamine (DIEA) (4.0 eq)[1]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the solvent.
-
Amino Acid Activation: In a separate vial, dissolve the N-α-protected amino acid (2.0 eq) and BOP reagent (2.0 eq) in a minimal amount of DMF.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Immediately add DIEA (4.0 eq) to the reaction vessel.
-
Agitation: Agitate the mixture at room temperature for 10-60 minutes.[7]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates the coupling is complete. If the test is positive (beads turn blue), continue agitation for another 30 minutes and re-test.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the N-terminal deprotection step of the next cycle.
Protocol 2: Protocol for Optimizing BOP Concentration
This protocol describes a method to determine the minimum effective concentration of BOP for a specific, potentially difficult coupling step.
Objective: To identify the lowest reagent equivalency that results in complete coupling within a reasonable timeframe.
Procedure:
-
Preparation: Prepare four identical reaction vessels, each containing the same amount of deprotected peptide-resin (e.g., 25 mg each).
-
Reagent Preparation: Prepare stock solutions of the N-α-protected amino acid, BOP reagent, and DIEA in DMF.
-
Parallel Reactions:
-
Vessel 1: Add amino acid (1.2 eq), BOP (1.2 eq), and DIEA (2.4 eq).
-
Vessel 2: Add amino acid (1.5 eq), BOP (1.5 eq), and DIEA (3.0 eq).
-
Vessel 3: Add amino acid (2.0 eq), BOP (2.0 eq), and DIEA (4.0 eq).
-
Vessel 4: Add amino acid (2.5 eq), BOP (2.5 eq), and DIEA (5.0 eq).
-
-
Reaction and Monitoring: Agitate all vessels under identical conditions (e.g., room temperature). At set time points (e.g., 30, 60, and 120 minutes), take a small sample from each vessel and perform a Kaiser test.
-
Analysis: Record the time required for the Kaiser test to become negative for each condition. The optimal concentration is the lowest number of equivalents that achieves complete coupling in an acceptable time frame.
-
Scale-Up: Use the determined optimal concentration for the full-scale synthesis.
Conclusion
BOP remains a powerful and highly efficient reagent for peptide synthesis, especially for challenging sequences. Optimal coupling efficiency is achieved by carefully managing the stoichiometry of the reagent in relation to the amino acid and base. For standard couplings, 1.5-2.0 equivalents of BOP are typically sufficient, while difficult couplings may require 2.0-3.0 equivalents or more.[1][8] By performing systematic optimization experiments, researchers can determine the ideal concentration for their specific needs, thereby maximizing yield and purity while minimizing costs and the formation of the hazardous byproduct HMPA. The protocols provided herein offer a robust framework for both standard use and methodical optimization of BOP-mediated peptide couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BOP Reagent with N-methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) in peptide synthesis, with a specific focus on its application with sterically hindered N-methylated amino acids. While BOP reagent is a potent coupling agent, its efficacy with N-methylated residues presents unique challenges. This document outlines the relevant protocols, discusses limitations, and provides data for consideration in experimental design.
Introduction
N-methylated amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptides to enhance properties such as metabolic stability, cell permeability, and conformational rigidity. However, the steric hindrance imposed by the N-methyl group makes peptide bond formation challenging. BOP reagent, a well-established coupling agent, has been utilized for this purpose, though often with lower efficiency compared to more modern reagents.[1][2][3] Understanding the nuances of its use is critical for successful synthesis.
BOP reagent activates a carboxylic acid by forming a benzotriazolyl ester intermediate, which then reacts with an amine to form an amide bond.[4][5][6] In the case of N-methylated amino acids, the nucleophilicity of the secondary amine is reduced, and steric clash can impede the approach to the activated ester, leading to slower reaction rates and incomplete couplings.[1][2]
Key Considerations
-
Reduced Reactivity: The benzotriazolyl ester intermediate formed with BOP is known to be poorly reactive with N-methylated amino esters.[1][2] This can result in lower yields and the need for longer reaction times or higher temperatures.
-
Racemization: As with many coupling reactions, there is a risk of epimerization, particularly with sensitive amino acids. The use of an additive like 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction.[7]
-
Byproduct Toxicity: A significant drawback of BOP reagent is the formation of hexamethylphosphoramide (HMPA) as a stoichiometric byproduct, which is a known carcinogen.[4][8][9] This necessitates careful handling and disposal procedures. Safer alternatives, such as PyBOP, have been developed to mitigate this risk.[9][10]
-
Alternative Reagents: For challenging couplings involving N-methylated amino acids, reagents such as PyBroP, PyCloP, and HATU have demonstrated higher efficiency and are often preferred.[1][2][3]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Coupling with BOP Reagent
This protocol is adapted for the coupling of a protected amino acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminus
-
N-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP reagent (2.0 equivalents)
-
Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (optional, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF.
-
Remove the N-terminal protecting group from the resin-bound peptide using standard deprotection protocols.
-
In a separate vessel, dissolve the N-protected amino acid (2.0 eq.) in DMF (5 mL/g of resin).
-
Add the dissolved amino acid to the resin.
-
Add BOP reagent (2.0 eq.) and DIPEA (4.0 eq.) to the resin mixture. If using HOBt to suppress racemization, add a 0.5 M solution in DMF (2.0 eq.).[7]
-
Mix the reaction at room temperature for 1-2 hours. Reaction times may need to be extended for N-methylated amino acids.
-
Monitor the reaction progress using a qualitative test such as the Kaiser test for primary amines or the bromophenol blue test for secondary amines.[3] Note that the Kaiser test is not suitable for N-methylated amines.
-
Once the reaction is complete (negative test), filter the resin and wash thoroughly with DMF, dichloromethane (DCM), and methanol.
Data Presentation
The following table summarizes representative data on the efficiency of BOP reagent in coupling reactions involving N-methylated amino acids, compared to other phosphonium salt reagents.
| Entry | N-Protected Amino Acid | N-Methylated Amino Ester | Coupling Reagent | Reaction Time (h) | Yield (%) | DL Epimer (%) | Reference |
| 1 | Z-MeVal-OH | H-MeVal-OMe | PyBroP | 0.5 | 98 | <1 | [1] |
| 2 | Z-MeVal-OH | H-MeVal-OMe | PyCloP | 0.5 | 98 | <1 | [1] |
| 3 | Z-MeVal-OH | H-MeVal-OMe | PyBOP | 72 | 58 | 18 | [1] |
| 4 | Boc-Pro-OH | H-MeVal-OMe | PyBroP | 24 | 95 | <1 | [1] |
| 5 | Boc-Pro-OH | H-MeVal-OMe | PyCloP | 24 | 95 | <1 | [1] |
| 6 | Boc-Pro-OH | H-MeVal-OMe | PyBOP | 72 | 95 | <1 | [1] |
Note: PyBOP is a close analog of BOP reagent, and its performance is often considered indicative of BOP's behavior in similar reactions.
Visualizations
Logical Relationship of BOP Reagent Activation and Coupling
Caption: BOP reagent activation and coupling pathway.
Experimental Workflow for Solid-Phase Peptide Synthesis
References
- 1. 2024.sci-hub.cat [2024.sci-hub.cat]
- 2. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. BOP reagent - Wikipedia [en.wikipedia.org]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
BOP Reagent: A Powerful Coupling Agent in the Synthesis of Complex Organic Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), commonly known as BOP reagent, is a highly effective coupling agent widely employed in organic synthesis.[1][2] Its primary application lies in the formation of amide bonds, a fundamental linkage in peptides and numerous complex organic molecules, including natural products and pharmaceuticals.[2][3] BOP reagent is particularly valued for its ability to promote efficient coupling with minimal racemization, ensuring the stereochemical integrity of chiral centers, a critical aspect in the synthesis of biologically active compounds.[2] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of BOP reagent in the synthesis of complex organic molecules.
Mechanism of Action
The efficacy of BOP reagent stems from its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The process begins with the deprotonation of the carboxylic acid by a base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA), to form a carboxylate anion. This anion then attacks the electrophilic phosphorus atom of the BOP reagent, leading to the formation of a highly reactive acyloxyphosphonium salt intermediate. This intermediate rapidly reacts with 1-hydroxybenzotriazole (HOBt), which is either generated in situ or added to the reaction mixture, to form a benzotriazolyl active ester. This active ester is then readily attacked by the amine nucleophile to form the desired amide bond, regenerating HOBt and producing hexamethylphosphoramide (HMPA) as a byproduct.[1][4]
References
A Comparative Analysis of Solid-Phase and Solution-Phase Peptide Synthesis Utilizing the BOP Reagent
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of peptides is a fundamental process in drug discovery and development, with two primary methodologies dominating the landscape: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The choice between these techniques is dictated by the target peptide's length, complexity, and the desired scale of production. A critical component in both methodologies is the coupling reagent, which facilitates the formation of the amide bond between amino acids. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a highly efficient phosphonium salt-based coupling reagent that has been widely used in both solid-phase and solution-phase synthesis. This document provides a detailed comparison of these two synthetic strategies when employing the BOP reagent, offering insights into their respective advantages and limitations.
Solid-Phase Peptide Synthesis (SPPS) with BOP Reagent
SPPS, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The BOP reagent is particularly well-suited for SPPS due to its high coupling efficiency and rapid reaction kinetics, even for sterically hindered amino acids. Studies have shown that BOP-mediated couplings in SPPS are often faster and more complete than those using traditional carbodiimide reagents like dicyclohexylcarbodiimide (DCC)[1]. This efficiency can lead to higher purity of the crude peptide product. For instance, in the synthesis of [Ala15]-GRF(1-29)-NH2, a 29-amino acid peptide, the use of BOP in SPPS resulted in superior yields and comparable purity with single couplings compared to multiple couplings required with the DCC method[2].
A significant drawback of the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). This necessitates stringent safety protocols and thorough purification of the final product to remove any traces of HMPA.
Solution-Phase Peptide Synthesis with BOP Reagent
In solution-phase synthesis, all reactants are dissolved in a suitable solvent. This method is often preferred for the large-scale synthesis of shorter peptides and for the synthesis of peptide fragments that can be later converged in a hybrid solid-phase/solution-phase strategy. Solution-phase synthesis allows for the purification and characterization of intermediates at each step, which can be advantageous for process control and quality assurance.
The BOP reagent is also effective in solution-phase synthesis, promoting efficient amide bond formation with minimal racemization. While direct quantitative comparisons with SPPS using BOP for the same peptide are scarce in the literature, solution-phase synthesis is generally considered more scalable and cost-effective for large-volume production of shorter peptides. However, the purification of intermediates in solution-phase synthesis can be more complex and time-consuming than the simple washing steps in SPPS.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative differences between solid-phase and solution-phase synthesis using the BOP reagent. The data for SPPS is based on the synthesis of [Ala15]-GRF(1-29)-NH2[2], while the data for solution-phase synthesis is representative of typical outcomes for shorter peptides.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) with BOP | Solution-Phase Peptide Synthesis with BOP |
| Typical Scale | Milligrams to grams | Grams to kilograms |
| Peptide Length | Well-suited for long peptides (>30 amino acids) | More practical for shorter peptides and fragments |
| Reaction Time | Rapid coupling cycles (minutes to a few hours per amino acid) | Can be longer due to workup and purification of intermediates |
| Purification | Simple filtration and washing of the solid support | Requires extraction, precipitation, and/or chromatography for each intermediate |
| Yield | Can be high for long peptides, but cumulative yield decreases with each cycle | Generally high for shorter peptides, with the ability to optimize each step |
| Purity of Crude Product | Often high due to the efficiency of BOP and washing steps | Purity of intermediates can be ensured at each step |
| Key Advantage | Ease of purification and automation | Scalability and process control |
| Key Disadvantage | Potential for aggregation of the growing peptide chain on the resin | Labor-intensive purification of intermediates |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of [Ala15]-GRF(1-29)-NH2 using BOP Reagent [2]
This protocol describes the manual solid-phase synthesis of a 29-amino acid peptide on a p-methylbenzhydrylamine (MBHA) resin.
Materials:
-
Boc-amino acids
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., anisole, ethanedithiol)
-
p-Methylbenzhydrylamine (MBHA) resin
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes.
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Washing: Wash the resin with DMF.
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents) with BOP (3 equivalents) and DIEA (5.3 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid coupling, treat the peptide-resin with anhydrous hydrogen fluoride (HF) containing scavengers to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by preparative high-performance liquid chromatography (HPLC).
Protocol 2: General Solution-Phase Dipeptide Synthesis using BOP Reagent
This protocol outlines the synthesis of a dipeptide in solution.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
C-protected amino acid methyl ester (e.g., H-Phe-OMe·HCl)
-
BOP reagent
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N HCl solution
-
Saturated NaHCO3 solution
-
Saturated NaCl solution (brine)
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Reactant Dissolution: Dissolve the N-protected amino acid (1 equivalent) and the C-protected amino acid methyl ester hydrochloride (1 equivalent) in DMF or DCM.
-
Base Addition: Add DIEA (2.2 equivalents) to the solution to neutralize the hydrochloride salt and to act as a base for the coupling reaction.
-
Coupling Reagent Addition: Add the BOP reagent (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude dipeptide by flash column chromatography or recrystallization.
Mandatory Visualization
References
Revolutionizing Peptide Synthesis: BOP Reagent for Flawless Asparagine and Glutamine Coupling
For researchers, scientists, and drug development professionals, the efficient and high-fidelity incorporation of asparagine (Asn) and glutamine (Gln) residues into synthetic peptides is a critical, yet often challenging, step. The inherent reactivity of the side-chain amide groups in these amino acids can lead to undesirable side reactions, primarily dehydration to form a β-cyanoalanine derivative, which compromises the purity and biological activity of the final peptide. The phosphonium-based coupling reagent, BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), has emerged as a powerful tool to overcome these hurdles, ensuring minimal side reactions and high coupling efficiencies.
This application note provides a detailed overview of the use of BOP reagent for the coupling of asparagine and glutamine, complete with experimental protocols and a comparative analysis of its performance against other common coupling reagents.
The Challenge of Asparagine and Glutamine Coupling
The primary side reaction during the activation of the carboxyl group of asparagine and, to a lesser extent, glutamine is the irreversible dehydration of the side-chain amide to a nitrile. This is particularly problematic when using carbodiimide-based activators such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). The resulting β-cyanoalanine-containing peptide impurity is often difficult to separate from the desired product due to similar physicochemical properties.
To mitigate this, the use of side-chain protected asparagine and glutamine derivatives is highly recommended. The most commonly employed protecting group for this purpose in Fmoc-based solid-phase peptide synthesis (SPPS) is the trityl (Trt) group, leading to the use of Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH. These derivatives offer the dual advantages of preventing side-chain dehydration and improving the solubility of the amino acid in common organic solvents used in peptide synthesis.
BOP Reagent: A Superior Solution for Asn and Gln Incorporation
BOP reagent has proven to be an excellent choice for coupling amino acids, especially those prone to side reactions like asparagine and glutamine. Its mechanism involves the rapid formation of a benzotriazolyl-ester (OBt-ester) active intermediate, which readily reacts with the free amine of the growing peptide chain to form the desired peptide bond with minimal risk of side-chain dehydration.[1]
Key Advantages of BOP Reagent:
-
Minimizes Dehydration: BOP reagent effectively suppresses the dehydration of the asparagine and glutamine side chains.[1]
-
High Coupling Efficiency: It promotes rapid and complete coupling reactions, leading to higher yields of the desired peptide.
-
Reduced Racemization: BOP-mediated couplings are known to proceed with low levels of racemization, preserving the stereochemical integrity of the amino acid residues.[2]
While highly effective, a significant drawback of the BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1] This has led to the development of safer alternatives like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which couples amino acids as efficiently as BOP but with less hazardous byproducts.
Comparative Performance of Coupling Reagents
While direct quantitative head-to-head comparisons in single studies are scarce, the literature provides valuable insights into the relative performance of different coupling reagents for asparagine and glutamine.
| Coupling Reagent | Side-Chain Dehydration (Nitrile Formation) | Coupling Efficiency | Racemization | Key Considerations |
| BOP | Minimal [1] | High | Low[2] | Forms carcinogenic HMPA byproduct.[1] |
| PyBOP | Minimal | High | Low | Safer alternative to BOP with non-carcinogenic byproducts. |
| HBTU/HATU | Low | Very High | Low | Uronium/aminium salts, generally very efficient. |
| DIC/HOBt | Significant (especially with unprotected Asn) | Moderate to High | Low (with HOBt) | Prone to causing dehydration of Asn and Gln side chains. |
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of peptides containing asparagine and glutamine using BOP reagent and side-chain protected Fmoc-amino acids.
Protocol 1: BOP-Mediated Coupling of Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH
-
BOP reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH (2-3 equivalents relative to resin loading) and BOP reagent (2-3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4-6 equivalents) to the amino acid/BOP solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate ninhydrin-based test to confirm the completion of the coupling reaction. A negative test (no color change) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the chemical mechanism of BOP-mediated coupling.
Conclusion
The use of BOP reagent, particularly in conjunction with side-chain protected derivatives like Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, provides a robust and efficient method for the incorporation of asparagine and glutamine into synthetic peptides. By minimizing the critical side reaction of side-chain dehydration and ensuring high coupling yields, BOP reagent stands as a superior choice for researchers aiming to synthesize high-purity peptides for a wide range of applications in research and drug development. While the formation of a carcinogenic byproduct necessitates careful handling, the performance benefits often outweigh this concern, and safer alternatives like PyBOP are readily available.
References
Application Notes and Protocols for the Reduction of Carboxylic Acids to Primary Alcohols using BOP and NaBH4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chemoselective reduction of carboxylic acids to their corresponding primary alcohols. This method utilizes (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) for the in-situ activation of the carboxylic acid, followed by reduction with sodium borohydride (NaBH4). This convenient and rapid, one-pot procedure affords high yields of primary alcohols while tolerating a variety of other functional groups, making it a valuable tool in organic synthesis, particularly in the context of complex molecule and drug development.[1]
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic chemistry. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can achieve this conversion, they often lack chemoselectivity, reducing other sensitive functional groups within a molecule. Sodium borohydride (NaBH4) is a milder reducing agent but is generally unreactive towards unactivated carboxylic acids.
The methodology outlined herein circumvents these limitations by employing the BOP reagent to activate the carboxylic acid. The BOP reagent reacts with the carboxylic acid to form a highly reactive O-acyl-1-hydroxybenzotriazole ester (OBt ester) intermediate in situ. This activated intermediate is then readily reduced by the mild and selective sodium borohydride. The key advantage of this two-step, one-pot procedure is its high chemoselectivity, leaving functional groups such as esters, amides, nitriles, nitro groups, and halides unaffected.[1]
Reaction Mechanism and Workflow
The overall transformation proceeds through a two-stage mechanism:
-
Activation of the Carboxylic Acid: The BOP reagent activates the carboxylic acid by converting it into a more electrophilic species, the OBt active ester. This reaction typically occurs in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid, facilitating its attack on the BOP reagent.
-
Reduction of the Activated Intermediate: Sodium borohydride, a source of hydride ions (H-), then attacks the carbonyl carbon of the highly reactive OBt ester intermediate. Subsequent workup protonates the resulting alkoxide to yield the primary alcohol.
Reaction Mechanism Diagram
Caption: Reaction mechanism for the BOP-mediated reduction of carboxylic acids.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization with BOP Reagent
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing racemization during peptide synthesis when using the BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) coupling reagent. Below, you will find a troubleshooting guide in a question-and-answer format, detailed experimental protocols, and quantitative data to help you achieve high stereochemical purity in your synthetic peptides.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the primary cause of racemization when using the BOP reagent?
A1: The primary mechanism of racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The α-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity at the α-carbon. The presence of a tertiary amine base, which is required for the activation of the carboxylic acid by BOP, is a key factor in promoting this side reaction.
Q2: How can I minimize racemization during BOP-mediated coupling reactions?
A2: Several strategies can be employed to effectively suppress racemization:
-
Use of Additives: The most common and effective method is the addition of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). These additives react with the activated amino acid to form an active ester that is more reactive towards the amine component and less prone to racemization than the initial activated species.
-
Choice and Amount of Base: The type and concentration of the tertiary amine base used significantly impact the extent of racemization. Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are generally preferred over less hindered bases. It is crucial to use the minimum amount of base necessary for the reaction to proceed.[1]
-
Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[2] Performing the coupling at 0 °C or room temperature is advisable.[3][4]
-
Pre-activation Time: Optimizing the pre-activation time of the amino acid with BOP before adding the amine component can also help minimize racemization.[3] A shorter pre-activation time is generally better.[3]
Q3: I am observing a high percentage of D-isomer in my final peptide. What steps should I take to troubleshoot this?
A3: If you are detecting high levels of the D-isomer, consider the following troubleshooting steps:
-
Incorporate an Additive: Ensure that at least one equivalent of a racemization-suppressing additive such as HOBt or Oxyma is included in your coupling cocktail.[3]
-
Optimize the Base: If you are using a strong or sterically unhindered base, switch to a more hindered one like DIPEA. Crucially, reduce the amount of base to the minimum required for the reaction to proceed effectively.[1]
-
Lower the Reaction Temperature: If the coupling is being performed at an elevated temperature, reduce it to 0 °C or room temperature.[3][4]
-
Minimize Pre-activation Time: Add the amine component shortly after the activation of the carboxylic acid to reduce the lifetime of the highly reactive intermediate.[3]
-
Solvent Choice: While DMF is common, for certain couplings, especially with BOP-Cl (a related reagent), using a less polar solvent like THF has been shown to significantly reduce racemization.[5]
Q4: Are there any safety concerns associated with using the BOP reagent?
A4: Yes, a significant drawback of the BOP reagent is that it produces hexamethylphosphoramide (HMPA) as a stoichiometric byproduct.[6][7] HMPA is a known carcinogen and should be handled with appropriate safety precautions.[6][7] A safer alternative is PyBOP ( (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which has similar coupling efficiency but does not produce HMPA.[3] It has been reported that the extent of racemization with PyBOP is 50% lower than that obtained with BOP.[8]
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acids being coupled and the reaction conditions. The following table summarizes available quantitative data to provide a comparative overview.
| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Temperature (°C) | Racemization (% D-isomer) | Reference |
| BOP | None | DIEA (High, e.g., 9 eq.) | DMF | Not Specified | ~3% | [1] |
| BOP | None | DIEA (Minimal, e.g., 3 eq.) | DMF | Not Specified | Less than with DCC | [1] |
| BOP-Cl | HOBt | Not Specified | THF | Not Specified | 0% | [5] |
| BOP-Cl | HOBt | Not Specified | DMF | Not Specified | 2.4% | [5] |
| PyBOP | Not Specified | DIEA | DCM | Not Specified | 50% lower than BOP | [8] |
Experimental Protocols
Detailed Protocol for Minimizing Racemization in Solid-Phase Peptide Synthesis (SPPS) with BOP Reagent
This protocol provides a general guideline for the coupling of an Fmoc-protected amino acid to a resin-bound peptide, with specific steps to minimize racemization.
Materials:
-
Fmoc-protected amino acid (2 equivalents)
-
BOP reagent (2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4 equivalents)
-
Resin-bound peptide with a free N-terminus
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
-
Washing: Wash the resin thoroughly with DMF (5 times for 1 minute each) to remove all traces of piperidine.
-
Coupling Cocktail Preparation:
-
In a separate, dry glass vial, dissolve the Fmoc-protected amino acid (2 eq.), BOP reagent (2 eq.), and HOBt (2 eq.) in a minimal amount of DMF.
-
-
Activation:
-
Add DIPEA (4 eq.) to the coupling cocktail.
-
Allow the solution to pre-activate for a short and consistent period, typically 1-2 minutes. Note: Minimizing this time is crucial to reduce the risk of racemization.
-
-
Coupling Reaction:
-
Immediately add the activated coupling cocktail to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature. For racemization-prone residues, consider performing the coupling at 0 °C.
-
The coupling reaction is typically complete within 1-2 hours.
-
-
Monitoring the Coupling: Monitor the completion of the reaction using a qualitative method like the Kaiser test.
-
Final Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 times for 1 minute each) to remove excess reagents and byproducts.
Visualizing the Reaction Pathways
BOP-Mediated Peptide Coupling and Racemization Mechanism
Caption: BOP activation and pathways for peptide formation and racemization.
Workflow for Minimizing Racemization with BOP Reagent
Caption: Experimental workflow to minimize racemization using BOP reagent.
References
- 1. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BOP reagent - Wikipedia [en.wikipedia.org]
- 7. usbio.net [usbio.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting low yield in BOP mediated coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with BOP-mediated coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in BOP-mediated coupling reactions?
Low yields in BOP-mediated coupling reactions can stem from several factors:
-
Incomplete Activation: The carboxylic acid may not be fully activated by the BOP reagent before the addition of the amine. This can be due to issues with reagent quality, stoichiometry, or reaction time.
-
Steric Hindrance: Coupling sterically hindered amino acids or substrates can be challenging, leading to slower reaction rates and incomplete conversions.[1]
-
Poor Solubility: The reactants or the growing peptide chain may have poor solubility in the chosen solvent, leading to aggregation and reduced reactivity.[2]
-
Side Reactions: Undesirable side reactions can consume starting materials or lead to the formation of byproducts. A notable side reaction with BOP is the formation of the carcinogen hexamethylphosphoramide (HMPA).[3][4][5][6]
-
Reagent Decomposition: The BOP reagent can degrade, especially if not stored properly.
-
Suboptimal Stoichiometry: Incorrect ratios of the acid, amine, BOP reagent, and base can lead to incomplete reactions or the formation of side products.
-
Presence of Water: Moisture can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and reduced yield.
Q2: How can I improve the yield for sterically hindered couplings?
For sterically hindered amino acids, consider the following strategies:
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and BOP reagent (e.g., 2 to 4 equivalents) can help drive the reaction to completion.[1]
-
Double Coupling: If a single coupling is insufficient, a second coupling can be performed by washing the resin and adding a fresh solution of the activated amino acid.[1]
-
Extended Reaction Time: Allowing the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can improve yields for slow-reacting substrates.[1]
-
Increase Temperature: Gently heating the reaction (e.g., to 30-40°C) can sometimes overcome the activation energy barrier, but this should be done cautiously as it can also increase the risk of racemization.[1]
Q3: What are the alternatives to the BOP reagent, and when should I consider them?
Several alternatives to BOP are available, often to avoid the formation of the carcinogenic byproduct HMPA.[5][7][8][9][10] Consider using an alternative if you are working in a GMP environment or wish to avoid handling HMPA.
-
PyBOP®: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is a common substitute that functions similarly to BOP but does not produce HMPA.[3][10] The byproducts of PyBOP are less hazardous.[9]
-
HBTU/TBTU: These are uronium-based reagents that are also effective for peptide couplings. However, excess HBTU and TBTU can react with the unprotected N-terminus of a peptide, blocking further elongation.[3]
-
HATU: This reagent is particularly effective for difficult couplings, including those involving N-methylated amino acids.
-
COMU: This is a more recent coupling reagent that is considered safer and more efficient than many benzotriazole-based reagents.[3]
Q4: How does the choice of base affect the reaction?
The base plays a crucial role in deprotonating the carboxylic acid to form the carboxylate anion, which then reacts with the BOP reagent.[11] Common non-nucleophilic bases include:
-
N,N-Diisopropylethylamine (DIPEA): A widely used base in peptide coupling reactions.
-
Triethylamine (TEA): Another common choice, though it is more nucleophilic than DIPEA and can sometimes lead to side reactions.
The amount of base is also critical. Typically, 1.5 to 2 equivalents of base per equivalent of carboxylic acid are used.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | Inactive BOP reagent | Use a fresh batch of BOP reagent. Ensure proper storage conditions (cool, dry, and dark). |
| Insufficient activation time | Allow for a pre-activation step where the carboxylic acid, BOP, and base are stirred together for a few minutes before adding the amine. | |
| Presence of moisture | Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Incorrect stoichiometry | Carefully check the molar ratios of all reagents. A common starting point is 1.2 equivalents of BOP and 1.5 equivalents of base relative to the carboxylic acid.[11][12] | |
| Presence of starting material (acid) | Incomplete reaction | Increase the reaction time.[1] Consider a double coupling.[1] Increase the equivalents of the amine and BOP reagent. |
| Formation of multiple byproducts | Side reactions | Add an equivalent of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and other side reactions.[3] |
| Degradation of reagents or products | Monitor the reaction by TLC or LC-MS to identify the optimal reaction time and avoid prolonged reaction times that may lead to degradation. | |
| Difficulty in purification | Formation of HMPA byproduct | If using BOP, be aware of the formation of HMPA, which is water-soluble.[3][4][5][6] Consider switching to PyBOP to avoid this issue.[3][10] |
| Insoluble byproducts from other coupling reagents (e.g., DCU from DCC) | Choose a coupling reagent with byproducts that are easily removed during workup.[3] |
Quantitative Data Summary
Table 1: Recommended Reagent Stoichiometry for BOP-Mediated Coupling
| Reagent | Equivalents (relative to limiting reagent) | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| BOP Reagent | 1.1 - 1.2 | Coupling Reagent |
| DIPEA or Et3N | 1.5 - 2.5 | Base |
| HOBt (optional) | 1.0 | Additive to suppress racemization |
Note: These are general recommendations. Optimal ratios may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Standard Protocol for BOP-Mediated Amide Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF or CH₂Cl₂.
-
Addition of Reagents: To the solution, add the amine (1.2 eq.), followed by DIPEA or Et₃N (1.5 eq.).[11][12]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of BOP: Add the BOP reagent (1.2 eq.) portion-wise to the cooled solution.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.[11][12]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of BOP-mediated amide bond formation.
Caption: Troubleshooting workflow for low yield in BOP coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. BOP [commonorganicchemistry.com]
- 6. BOP reagent - Wikipedia [en.wikipedia.org]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. PyBOP - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Side reactions of BOP reagent and how to avoid them
Welcome to the Technical Support Center for the BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of BOP in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most critical side reaction of the BOP reagent?
The most significant drawback of using the BOP reagent is the stoichiometric formation of hexamethylphosphoramide (HMPA), a known carcinogen.[1][2] This raises considerable safety concerns regarding handling, exposure, and waste disposal.
Q2: What is racemization and is it a concern when using BOP reagent?
Racemization is the conversion of a chiral molecule into a mixture of enantiomers. In peptide synthesis, this can lead to the incorporation of D-amino acids instead of the desired L-amino acids, potentially affecting the biological activity of the final peptide. While BOP is reported to cause minimal racemization compared to some other coupling reagents, the extent of this side reaction is influenced by factors such as the choice of base, reaction temperature, and pre-activation time.[1][3] For sensitive amino acids, alternative reagents may offer lower racemization rates.
Q3: Does BOP reagent cause guanidinylation of the N-terminus?
No, BOP is a phosphonium-based reagent and does not cause N-terminal guanidinylation.[3][4] This side reaction, which caps the growing peptide chain and prevents further elongation, is a known issue with uronium/aminium-based coupling reagents like HBTU and HATU.[4][5]
Q4: Can BOP reagent be used for coupling N-methylated amino acids?
Coupling N-methylated amino acids is challenging due to steric hindrance. While BOP can be used, other reagents like PyAOP or PyBOP in combination with HOAt are often more effective for these difficult couplings.[6]
Q5: Are there safer alternatives to the BOP reagent?
Yes, several alternatives have been developed to avoid the formation of the carcinogenic byproduct HMPA. The most common alternative is PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is structurally similar to BOP but generates a less toxic byproduct.[2] Other alternatives include HBTU, HATU, and HCTU, each with its own advantages and disadvantages regarding coupling efficiency and side reaction profiles.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | - Incomplete activation of the carboxylic acid.- Steric hindrance of the amino acids.- Aggregation of the growing peptide chain on the solid support. | - Increase the equivalents of BOP and the activated amino acid.- Consider a more potent coupling reagent for particularly difficult couplings (e.g., HATU for sterically hindered amino acids).[7]- Switch to a solvent known to reduce aggregation, such as N-methylpyrrolidone (NMP). |
| Presence of Deletion Peptides | - Incomplete coupling in the previous step. | - Ensure complete coupling by monitoring the reaction using a qualitative test (e.g., Kaiser test).[4]- If coupling is incomplete after a standard reaction time, perform a second coupling. |
| Racemization Detected | - Use of a strong, unhindered base.- Elevated reaction temperature.- Prolonged pre-activation time. | - Switch to a more sterically hindered base like N,N-diisopropylethylamine (DIPEA) and use the minimum necessary amount.[1]- Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature).[3]- Optimize the pre-activation time of the amino acid with BOP before adding the amine component.[1] |
| Dehydration of Asparagine (Asn) or Glutamine (Gln) | - A known side reaction of some coupling reagents, leading to the formation of a nitrile. | - BOP reagent is known to minimize this side reaction compared to carbodiimide reagents.[1][6] If this is a persistent issue, ensure proper side-chain protection of Asn and Gln residues.[8] |
| Side Reactions with Cysteine (Cys) or Histidine (His) | - These amino acids are particularly prone to racemization and other side reactions. | - For histidine, protecting the imidazole side chain can significantly reduce racemization.- For cysteine, using specific reduced-racemization protocols may be necessary. The use of additives like HOBt can also help suppress these side reactions. |
Quantitative Data on Side Reactions
While exact percentages can vary based on specific reaction conditions and sequences, the following table provides a general comparison of racemization levels observed with different coupling reagents.
| Coupling Reagent | Typical Racemization Level | Notes |
| BOP | Minimal to low | The choice of base and reaction conditions significantly impacts the final racemization level.[1] |
| PyBOP | Low | Generally comparable to BOP in terms of racemization.[4] |
| HBTU | Low | Some studies suggest lower rates of racemization compared to BOP.[9] |
| HATU | Very Low | Often considered the gold standard for minimizing racemization, especially for difficult couplings.[7] |
| HCTU | Low | Reported to reduce rates of racemization compared to BOP.[7] |
Experimental Protocols
Protocol 1: Standard Peptide Coupling using BOP on Solid Phase
This protocol outlines a general procedure for coupling an N-α-protected amino acid to a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP reagent (2.0 equivalents)
-
N,N-diisopropylethylamine (DIPEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt) (optional, 2.0 equivalents)
Procedure:
-
Swell the resin-bound peptide in DMF for at least 30 minutes.
-
In a separate vessel, dissolve the N-α-protected amino acid and BOP reagent in DMF. If using HOBt to further suppress racemization, add it to this solution.
-
Add DIPEA to the amino acid/BOP solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a qualitative method such as the Kaiser test.
-
Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Detection of HMPA Byproduct
Given the carcinogenic nature of HMPA, it is crucial to handle the reaction workup and waste appropriately. Detection of residual HMPA in the final product can be performed using sensitive analytical techniques.
Methodology:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A highly sensitive and specific method for detecting and quantifying HMPA.
-
Prepare a standard curve of HMPA in a suitable solvent.
-
Dissolve a sample of the crude or purified peptide in the same solvent.
-
Analyze the samples by HPLC-MS, monitoring for the specific mass-to-charge ratio (m/z) of HMPA.
-
Quantify the amount of HMPA present by comparing the peak area in the sample to the standard curve.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for the detection of volatile and semi-volatile compounds like HMPA.
Visualizations
References
- 1. BOP reagent - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
Technical Support Center: Efficient BOP Coupling in Solid-Phase Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of BOP-mediated coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is BOP reagent and why is it used in solid-phase peptide synthesis?
A1: BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent used to facilitate the formation of amide bonds between amino acids during solid-phase peptide synthesis. It is known for its high coupling efficiency, rapid reaction times, and ability to suppress racemization.[1][2][3] BOP is particularly advantageous as it avoids side reactions like the dehydration of asparagine and glutamine residues, which can be problematic with other coupling reagents.[1][2]
Q2: What is the primary safety concern associated with the use of BOP reagent?
A2: The main safety concern with BOP is the stoichiometric formation of hexamethylphosphoramide (HMPA) as a byproduct during the coupling reaction.[2][4][5] HMPA is a known carcinogen, and therefore, BOP must be handled with appropriate caution in a well-ventilated fume hood with personal protective equipment.[1][4] Safer alternatives like PyBOP (which generates a less hazardous byproduct) are often recommended.[3][4]
Q3: When should I be concerned about "difficult couplings"?
A3: "Difficult couplings" refer to reactions that are slow or incomplete under standard conditions. This is often encountered with:
-
Sterically hindered amino acids: Residues with bulky side chains (e.g., Val, Ile, Thr).
-
N-methylated amino acids: The methyl group on the nitrogen reduces its nucleophilicity.
-
Peptide aggregation: As the peptide chain grows, it can form secondary structures that make the N-terminus inaccessible. This is common in hydrophobic sequences.
-
"Difficult" sequences: Certain amino acid sequences are inherently prone to aggregation and poor solvation.
Q4: How can I monitor the completion of a BOP coupling reaction?
A4: The most common method for monitoring coupling completion in SPPS is the Kaiser test (or ninhydrin test).[6] This is a highly sensitive colorimetric test that detects the presence of free primary amines on the resin. A positive result (intense blue color) indicates an incomplete coupling, while a negative result (yellow or colorless) signifies that the coupling is complete.[7][8] For N-terminal proline (a secondary amine), the Kaiser test is unreliable, and alternative tests like the isatin test or chloranil test should be used.[9]
Troubleshooting Guide
Issue 1: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test after the standard coupling time is the most common issue. The intensity of the blue color can indicate the severity of the problem.
| Observation | Potential Cause | Recommended Action |
| Light blue beads/solution | Minor incomplete coupling. | 1. Extend the reaction time by 30-60 minutes and re-test. 2. If still positive, perform a "double coupling". |
| Intense blue beads and solution | Significant coupling failure. | 1. Immediately proceed to a "double coupling" with fresh reagents. 2. For subsequent similar amino acids in the sequence, use a "difficult coupling" protocol from the start. 3. Consider capping unreacted amines if the issue persists after double coupling to prevent deletion sequences. |
Recommended Actions in Detail:
-
Double Coupling: After the initial coupling reaction, wash the resin thoroughly with DMF. Then, repeat the entire coupling procedure with a fresh solution of the activated amino acid.
-
Capping: To prevent the formation of deletion sequences, unreacted N-terminal amines can be permanently blocked. A common method is acetylation using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
Issue 2: Low Peptide Yield or Purity After Cleavage
Even with negative Kaiser tests during synthesis, the final product may have low yield or purity.
| Potential Cause | Troubleshooting Step |
| Peptide Aggregation | - Use a resin with good swelling properties (e.g., NovaPEG, PEGA). - Switch to a more effective solvent for aggregation-prone sequences, such as N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture. |
| Side Reactions During Synthesis | - Avoid prolonged pre-activation of the amino acid with BOP, as this can reduce coupling efficiency.[10] - For sensitive amino acids, consider using an additive like 1-hydroxybenzotriazole (HOBt) to further suppress racemization, although BOP is generally effective.[11] |
| Premature Chain Termination | - Ensure complete deprotection of the Fmoc group before each coupling step. A positive Kaiser test should be observed before adding the next amino acid. |
Quantitative Data for BOP Coupling
The following tables provide recommended reagent ratios and reaction times for various coupling scenarios. These are starting points and may require optimization based on the specific peptide sequence.
Table 1: Reagent Ratios for BOP Coupling (per 1 equivalent of resin-bound amine)
| Coupling Scenario | Protected Amino Acid (eq.) | BOP (eq.) | DIPEA (eq.) | HOBt (optional, eq.) |
| Standard Coupling | 2.0 | 2.0 | 4.0 | 2.0 |
| Difficult Coupling (Sterically Hindered) | 3.0 | 3.0 | 5.3 - 6.0 | 3.0 |
| Fragment Condensation | 1.5 - 2.0 | 1.5 - 2.0 | 3.0 - 4.0 | 1.5 - 2.0 |
Data compiled from multiple sources.[11][12]
Table 2: Recommended Reaction Times and Conditions
| Coupling Scenario | Reaction Time | Temperature | Notes |
| Standard Coupling | 30 - 60 minutes | Room Temperature | Monitor with Kaiser test after 30 minutes. |
| Difficult Coupling | 1 - 4 hours (or overnight) | Room Temperature | Double coupling is often more effective than simply extending the time. |
| Peptide Aggregation | 1 - 4 hours | Room Temperature to 40°C | Gentle heating can sometimes disrupt aggregation, but should be used with caution. |
Experimental Protocols
Protocol 1: Standard BOP Coupling
-
Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide has been removed and the resin has been washed thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve the protected amino acid (2.0 eq.) and BOP reagent (2.0 eq.) in DMF (approx. 5 mL per gram of resin).
-
Activation: Add DIPEA (4.0 eq.) to the activation solution and vortex briefly.
-
Coupling: Immediately add the activation solution to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test (see Protocol 3) to check for completion.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 2: Double Coupling for Difficult Amino Acids
-
First Coupling: Perform the Standard BOP Coupling protocol (Protocol 1).
-
Washing: After the first coupling attempt, drain the reaction solution and wash the resin thoroughly with DMF (3 times).
-
Second Coupling: Repeat the entire Standard BOP Coupling protocol (steps 2-7) using a fresh preparation of activated amino acid.
-
Monitoring: Perform a Kaiser test after the second coupling to confirm completion. If the test is still positive, consider capping the unreacted amines.
Protocol 3: Kaiser Test for Primary Amines
Reagent Preparation:
-
Solution A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[8]
-
Solution B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[8]
-
Solution C: Dissolve 40 g of phenol in 20 mL of n-butanol.[8]
Procedure:
-
Place a small sample of resin beads (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of Solution A.
-
Add 2-3 drops of Solution B.
-
Add 2-3 drops of Solution C.
-
Heat the test tube at 110°C for 5 minutes.[8]
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Positive result (incomplete coupling).
-
Yellow/Colorless beads and solution: Negative result (complete coupling).
-
Visualizations
Caption: Standard workflow for BOP coupling and troubleshooting incomplete reactions.
Caption: Simplified reaction pathway for BOP-mediated peptide bond formation.
References
- 1. peptide.com [peptide.com]
- 2. BOP reagent - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. BOP [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. bioorganica.org.ua [bioorganica.org.ua]
- 11. peptide.com [peptide.com]
- 12. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the carcinogenic byproduct HMPA in BOP reactions
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the carcinogenic byproduct hexamethylphosphoramide (HMPA) generated during amide coupling reactions using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent).
Frequently Asked Questions (FAQs)
Q1: What is HMPA and why is it a concern in BOP reactions?
A1: Hexamethylphosphoramide (HMPA) is a carcinogenic byproduct formed during amide coupling reactions when using the BOP reagent.[1][2] Its classification as a potential human carcinogen necessitates stringent handling procedures and mitigation strategies to ensure laboratory safety.[3]
Q2: How is HMPA formed in a BOP-mediated coupling reaction?
A2: In the presence of a carboxylic acid and an amine, the BOP reagent activates the carboxylic acid for amide bond formation. During this process, the phosphonium core of the BOP reagent is released, leading to the stoichiometric formation of HMPA as a byproduct.[1][4]
Q3: Are there safer alternatives to the BOP reagent that do not produce HMPA?
A3: Yes, several alternative coupling reagents have been developed to avoid the formation of HMPA. The most common and effective alternative is (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®).[1][5] PyBOP functions similarly to BOP but generates a less toxic, non-carcinogenic byproduct, tris(pyrrolidino)phosphine oxide.[4] Other alternatives include HBTU, HATU, and TBTU, although they may present different side reaction profiles.[1][3]
Q4: Can I visually identify HMPA in my reaction mixture?
A4: No, HMPA is a colorless liquid and will be dissolved in the reaction solvent (typically DMF or NMP). Its presence cannot be confirmed visually. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) are required for its detection and quantification.
Q5: What are the immediate safety precautions I should take when working with BOP reagent?
A5: Due to the carcinogenic nature of the HMPA byproduct, all manipulations involving BOP reagent should be performed in a well-ventilated chemical fume hood.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or laminate film), safety goggles, and a lab coat, must be worn at all times. Avoid inhalation of dust or vapors and any direct skin contact.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of residual HMPA detected in the crude product after work-up. | Inefficient removal of the water-soluble HMPA during the aqueous extraction phase. | Increase the number of aqueous washes (e.g., with 1M HCl, saturated NaHCO₃, and brine). Ensure vigorous mixing during extractions to maximize partitioning of HMPA into the aqueous layer. |
| Suspected HMPA contamination in the purified peptide. | Co-elution of HMPA with the desired peptide during reversed-phase HPLC purification. | Modify the HPLC gradient to improve separation. HMPA is polar and typically elutes early. A shallower gradient at the beginning of the run may improve resolution. Alternatively, perform a pre-purification step such as a solvent-solvent extraction to remove the bulk of HMPA before chromatography. |
| Uncertainty about the effectiveness of the HMPA quenching procedure. | Incomplete hydrolysis of HMPA due to insufficient acid concentration, reaction time, or temperature. | Validate the quenching procedure by taking a small aliquot of the quenched reaction mixture (before work-up), neutralizing it, and analyzing for the presence of HMPA by GC-MS or NMR. If HMPA is still present, increase the concentration of the acid, prolong the reaction time, or gently heat the mixture (e.g., to 40-50°C) to drive the hydrolysis to completion. |
| Difficulty in detecting HMPA in the reaction mixture. | The concentration of HMPA is below the detection limit of the analytical method used. | Use a more sensitive analytical technique. For example, GC-MS with Selected Ion Monitoring (SIM) is generally more sensitive than ¹H-NMR for trace analysis. Concentrate the sample before analysis, if appropriate for the chosen method. |
Experimental Protocols
Protocol 1: Detection and Quantification of HMPA using ¹H-NMR Spectroscopy
This protocol provides a method for the detection and quantification of HMPA in a reaction mixture, typically in a deuterated solvent like DMSO-d₆ or CDCl₃.
Methodology:
-
Sample Preparation:
-
Carefully take a representative aliquot of the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
-
Data Analysis:
-
Identify the characteristic signal for the methyl protons of HMPA. In DMSO-d₆, this appears as a doublet around δ 2.58 ppm with a J-coupling of approximately 9.5 Hz.[7] In CDCl₃, the signal is a doublet around δ 2.61 ppm.[7][8]
-
Integrate the HMPA signal and the signal of the internal standard.
-
Calculate the concentration of HMPA based on the known concentration of the internal standard and the relative integrals of the two signals.
-
Protocol 2: Quenching and Hydrolysis of HMPA in a Reaction Mixture
This protocol describes the acidic hydrolysis of HMPA to non-carcinogenic products (dimethylamine and phosphoric acid) before aqueous work-up.
Methodology:
-
Cooling: Once the BOP-mediated coupling reaction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Acidification: Slowly add an equal volume of 1M aqueous hydrochloric acid (HCl) to the reaction mixture with vigorous stirring.
-
Hydrolysis: Allow the mixture to stir at room temperature for at least 2-4 hours to ensure complete hydrolysis of the HMPA. The hydrolysis can be monitored by TLC or LC-MS by observing the disappearance of the HMPA spot/peak. For more resistant reactions, gentle heating (e.g., 40-50°C) can be applied.
-
Work-up: Proceed with the standard aqueous work-up procedure. The resulting dimethylamine hydrochloride and phosphoric acid are water-soluble and will be removed in the aqueous phase.
Protocol 3: Disposal of HMPA-containing Waste
All waste containing HMPA must be treated as hazardous waste and disposed of according to institutional and local regulations.
Methodology:
-
Collection: Collect all HMPA-containing liquid and solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: Label the container as "Hazardous Waste: Contains Hexamethylphosphoramide (Carcinogen)".
-
Storage: Store the waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of HMPA-containing waste down the drain or in regular trash.
Visualizations
References
Technical Support Center: Troubleshooting Incomplete Coupling with BOP Reagent
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during peptide synthesis, specifically focusing on incomplete coupling reactions when using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent).
Frequently Asked Questions (FAQs)
Q1: What is BOP reagent and what is its primary advantage in peptide synthesis?
A1: BOP reagent, or Castro's reagent, is a phosphonium-based coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis.[1][2] Its primary advantage lies in its high coupling efficiency, often leading to good yields and minimal side reactions, particularly the dehydration of asparagine and glutamine residues.[1][3] It is known to be effective even in "difficult" coupling reactions involving sterically hindered amino acids or complex peptide sequences.[4]
Q2: What is the main drawback of using BOP reagent?
A2: The most significant drawback of using BOP reagent is the stoichiometric formation of hexamethylphosphoramide (HMPA) as a byproduct.[1] HMPA is a known carcinogen, which raises considerable safety concerns regarding its handling, disposal, and potential exposure.[1][4] This has led to the development of safer alternatives like PyBOP.[5]
Q3: How can I monitor the completion of a coupling reaction with BOP reagent?
A3: The most common method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis (SPPS) is the Kaiser test (or ninhydrin test).[6][7] This is a highly sensitive qualitative test for the presence of primary amines.[7] A positive result (intense blue color) indicates the presence of unreacted N-terminal amine groups, signifying an incomplete coupling.[6][7] For N-terminal proline or other secondary amines, the Kaiser test is unreliable, and alternative tests like the isatin or chloranil test should be used.[6]
Q4: What are the primary causes of incomplete coupling when using BOP reagent?
A4: Incomplete coupling with BOP reagent can stem from several factors, including:
-
Steric Hindrance: Bulky amino acid side chains or N-methylated amino acids can physically obstruct the approach of the activated amino acid.[8]
-
Peptide Aggregation: The growing peptide chain can fold and aggregate on the solid support, making the N-terminus inaccessible. This is more common in hydrophobic sequences.
-
Poor Reagent Quality or Stoichiometry: Degradation of the BOP reagent or amino acid derivatives, or use of incorrect molar ratios can lead to inefficient activation.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact coupling efficiency.
Troubleshooting Guides
Issue 1: Incomplete coupling of a standard amino acid.
Symptoms:
-
A positive Kaiser test after the initial coupling reaction.
-
Presence of deletion sequences in the final cleaved peptide, confirmed by mass spectrometry.
Possible Causes & Solutions:
| Cause | Solution | Detailed Protocol |
| Insufficient Reaction Time | Extend the coupling reaction time. | Monitor the reaction at intervals (e.g., 60, 90, 120 minutes) using the Kaiser test to determine the optimal time for that specific coupling. |
| Low Reagent Equivalents | Increase the equivalents of the protected amino acid and BOP reagent. | Use 2-3 equivalents of both the protected amino acid and BOP reagent relative to the resin loading capacity. For difficult couplings, this can be increased further. |
| Poor Solvent Quality | Use high-purity, anhydrous solvents. | Ensure solvents like N,N-Dimethylformamide (DMF) are freshly opened or properly stored to prevent moisture contamination, which can hydrolyze the activated species. |
| Incomplete Deprotection | Ensure complete removal of the N-terminal protecting group (e.g., Fmoc). | Perform a Kaiser test after the deprotection step to confirm the presence of a free primary amine before proceeding with the coupling. |
Issue 2: Incomplete coupling of a sterically hindered amino acid (e.g., Aib, N-methylated amino acids).
Symptoms:
-
Persistently positive Kaiser test (or other appropriate test for secondary amines) even after extended coupling times.
-
Very low yield of the desired peptide.
Possible Causes & Solutions:
| Cause | Solution | Detailed Protocol |
| High Steric Hindrance | Perform a double coupling. | After the first coupling and a positive Kaiser test, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated amino acid and BOP reagent. |
| Suboptimal Reagent Choice for Hindered Systems | Switch to a more potent coupling reagent. | For extremely hindered couplings, reagents like PyBrOP®, HATU, or HCTU may provide better results.[3][8] |
| Aggregation of the Peptide Chain | Change the solvent to disrupt secondary structures. | Replace DMF with N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling mixture. |
| Low Reaction Temperature | Increase the reaction temperature. | Gently heating the reaction to 40-50°C can sometimes overcome the activation energy barrier for difficult couplings. This should be done cautiously as it may increase the risk of racemization. |
Data Presentation: Comparison of Coupling Reagents
The following tables summarize quantitative data comparing the performance of BOP and other common coupling reagents.
Table 1: Crude Purity (%) of Peptide Fragments with Different Coupling Reagents and Times
| Peptide Fragment | Coupling Time | BOP (%) | PyBOP (%) | HATU (%) | HCTU (%) | Source |
| ACP (65-74) | 2 x 1 min | N/A | 48.11 | 83.63 | 79.86 | [9] |
| ACP (65-74) | 2 x 20 min | N/A | 70.27 | 79.91 | 80.52 | [9] |
| A-B Amyloid (1-42) | 2 x 1 min | N/A | 40.10 | 89.63 | 88.29 | [9] |
| A-B Amyloid (1-42) | 2 x 20 min | N/A | 88.54 | 91.23 | 92.11 | [9] |
| Note: Direct comparative data for BOP under these specific rapid coupling conditions was not available in the cited source. PyBOP is a closely related and often used alternative. |
Table 2: Performance in Aza-Peptide Synthesis (A Challenging Coupling)
| Parameter | BOP | PyBOP | HATU | HCTU | Source |
| Reaction Half-life (min) | N/A | 150 | 40 | 40 | [10] |
| Acylation Yield (%) | N/A | ~65 | ~100 | ~55 | [10] |
| Note: Data for BOP was not available in this specific study. PyBOP is presented as a comparable phosphonium reagent. |
Table 3: Comparison of BOP and DIPCI for Peptides With and Without Asparagine (Asn)
| Coupling Agent | Peptide Type | Average Yield (%) | Average RP-HPLC Purity (%) | Source |
| BOP | Without Asn | No significant difference | 2% better than DIPCI | [11] |
| DIPCI | Without Asn | No significant difference | N/A | [11] |
| BOP | With Asn | Significantly lower than DIPCI | 15% lower than DIPCI | [11] |
| DIPCI | With Asn | Significantly higher than BOP | N/A | [11] |
Experimental Protocols
Protocol 1: Standard BOP-Mediated Coupling in SPPS
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Activation: In a separate vessel, dissolve the N-α-protected amino acid (2.0 equivalents relative to resin loading) and BOP reagent (2.0 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (4.0 equivalents) to the solution and agitate for 1-5 minutes to pre-activate the amino acid.[12]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 10-60 minutes.[12]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[6][7]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Double Coupling for Sterically Hindered Amino Acids
-
First Coupling: Follow steps 1-5 of the "Standard BOP-Mediated Coupling" protocol.
-
Monitoring: Perform a Kaiser test. If the result is positive, proceed to the next step.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Repeat steps 3-5 of the "Standard BOP-Mediated Coupling" protocol using a fresh solution of activated amino acid.
-
Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Wash the resin as described in step 7 of the standard protocol.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[7]
-
Solution B: 40 g of phenol in 20 mL of n-butanol.[7]
-
Solution C: 1 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.[7]
Procedure:
-
Transfer a small sample of resin beads (10-15 beads) to a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[7]
-
Observe the color of the beads and the solution.
Interpretation:
-
Colorless/Yellow beads and solution: Coupling is complete.
-
Blue beads and/or blue solution: Coupling is incomplete, indicating the presence of free primary amines.[7]
Visualizations
Caption: Mechanism of BOP-mediated peptide coupling.
Caption: Troubleshooting workflow for incomplete coupling.
References
- 1. BOP reagent - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 691-706 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 12. peptide.com [peptide.com]
Optimizing BOP Reagent Activation: A Technical Support Guide
Welcome to the technical support center for the optimization of base equivalents for BOP reagent activation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving BOP-mediated couplings.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in BOP reagent activation?
A base is crucial for the deprotonation of the carboxylic acid, forming a carboxylate anion. This anion is a more potent nucleophile that attacks the electrophilic phosphorus atom of the BOP reagent, initiating the activation process. The presence of a non-nucleophilic tertiary amine, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential for this step.[1][2]
Q2: What are the consequences of using an incorrect amount of base?
Using an inappropriate amount of base can lead to several issues:
-
Too little base: Incomplete deprotonation of the carboxylic acid can result in a slow or incomplete reaction, leading to low product yields.
-
Too much base: An excess of base can cause undesirable side reactions, most notably the racemization of the amino acid, which compromises the stereochemical integrity of the final peptide.[3] It can also lead to the decomposition of the activated species.
Q3: What is the recommended range of base equivalents for BOP-mediated coupling?
The optimal amount of base can vary depending on the specific substrates and reaction conditions. However, a general guideline is to use between 1.0 and 5.3 equivalents of a tertiary amine base per equivalent of the carboxylic acid. For instance, some protocols recommend 1.0 to 2.0 equivalents of N-Methylmorpholine to minimize racemization, while others suggest using 4.0 to 5.3 equivalents of DIPEA for efficient coupling.[3][4][5] It is often advisable to start with a lower amount of base and incrementally increase it if the reaction is sluggish.
Q4: Can the choice of base affect the reaction outcome?
Yes, the choice of base can influence the reaction. Sterically hindered, non-nucleophilic bases like DIPEA are commonly preferred as they are less likely to participate in side reactions. Weaker bases may be used to minimize the risk of racemization with sensitive amino acids.[1]
Q5: Is pre-activation of the carboxylic acid with BOP and base recommended?
Pre-activating the carboxylic acid by mixing it with the BOP reagent and the base for a short period (e.g., 5-10 minutes) before adding the amine component can be beneficial.[6] This ensures the formation of the active ester intermediate, which can lead to a cleaner and more efficient coupling reaction.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete activation of the carboxylic acid due to insufficient base. | 1. Ensure the base is fresh and anhydrous. 2. Increase the equivalents of the base incrementally (e.g., from 2.0 to 3.0 or 4.0 eq.). 3. Consider pre-activating the carboxylic acid with BOP and the base before adding the amine. |
| Decomposition of the BOP reagent or activated intermediate. | 1. Use fresh BOP reagent. 2. Perform the reaction at a lower temperature (e.g., 0 °C) to improve the stability of the activated species. | |
| Presence of Unreacted Starting Materials | Slow reaction kinetics. | 1. Increase the reaction time. 2. Slightly increase the equivalents of the BOP reagent and base. 3. Consider a stronger, non-nucleophilic base if not already using one. |
| Significant Racemization of the Product | Excess base. | 1. Reduce the number of base equivalents to the lower end of the recommended range (e.g., 1.0-2.0 eq.).[3] 2. Use a weaker tertiary amine base. 3. Add the base portion-wise during the reaction. |
| Formation of Side Products (e.g., dehydration of Asn/Gln) | Inappropriate reaction conditions. | 1. BOP reagent is known to minimize this side reaction.[7][8] However, if observed, ensure accurate stoichiometry of all reagents. 2. The addition of an additive like 1-hydroxybenzotriazole (HOBt) can sometimes suppress side reactions, although some studies show no improvement with BOP.[9] |
| Difficulty in Purifying the Product | Presence of by-products from the BOP reagent. | The primary by-product of BOP is the carcinogenic hexamethylphosphoramide (HMPA).[8] Consider using an alternative coupling reagent like PyBOP, which produces a less hazardous by-product.[7] |
Data Presentation: Recommended Base Equivalents
The following table summarizes the recommended equivalents of commonly used bases for BOP-mediated reactions based on literature protocols.
| Base | Equivalents (relative to carboxylic acid) | Context/Reference |
| N-Methylmorpholine (NMM) | 1.0 - 2.0 | To avoid racemization.[3] |
| Diisopropylethylamine (DIPEA) | 4.0 | Standard solid-phase peptide synthesis protocol.[4] |
| Diisopropylethylamine (DIPEA) | 5.3 | Solid-phase synthesis of a GRF analog.[5] |
Experimental Protocols
Protocol 1: Standard BOP-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard procedure for coupling an N-α-protected amino acid to a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP reagent (2.0 equivalents)
-
Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide in DMF.
-
In a separate vessel, dissolve the N-α-protected amino acid in DMF.
-
Add the dissolved amino acid to the resin.
-
Add the BOP reagent to the resin mixture.
-
Add DIPEA to the reaction mixture.
-
Agitate the mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by a qualitative test like the Kaiser test).
-
Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.
Protocol 2: Optimization of Base Equivalents for a Difficult Coupling
This protocol provides a framework for optimizing the amount of base for a challenging coupling reaction where low yield or side product formation is observed.
Procedure:
-
Set up a series of small-scale parallel reactions.
-
In each reaction, use the standard amounts of the carboxylic acid, amine, and BOP reagent.
-
Vary the equivalents of the tertiary amine base (e.g., DIPEA) in each reaction: 1.0 eq., 2.0 eq., 3.0 eq., and 4.0 eq.
-
Allow the reactions to proceed for the same amount of time under identical conditions.
-
Monitor the progress of each reaction by a suitable analytical method (e.g., LC-MS or TLC).
-
Analyze the crude product from each reaction to determine the yield of the desired product and the level of impurities.
-
Based on the results, select the optimal base equivalent that provides the best balance of reaction efficiency and product purity.
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. N,N-Diisopropylethylamine (DIPEA) | High-Purity Reagent [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. BOP reagent - Wikipedia [en.wikipedia.org]
- 9. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 691-706 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Technical Support Center: Purification of Peptides Synthesized with BOP Reagent
Welcome to the Technical Support Center for peptide purification. This resource is designed for researchers, scientists, and drug development professionals utilizing (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent in their solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful isolation of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered when synthesizing peptides with the BOP reagent?
A1: After solid-phase peptide synthesis (SPPS) using the BOP reagent, the crude product typically contains the desired peptide along with a variety of impurities. These can include:
-
Deletion Peptides: Sequences missing one or more amino acid residues due to incomplete coupling reactions.
-
Truncated Peptides: Chains that have stopped elongating prematurely.
-
Incompletely Deprotected Peptides: Peptides still carrying side-chain protecting groups.
-
Modified Peptides: Side products resulting from reactions with scavengers used during cleavage.
-
Reagent-Related Byproducts: Residual coupling reagents and their byproducts. A significant concern with the BOP reagent is the formation of Hexamethylphosphoramide (HMPA), a known carcinogen.[1] Other byproducts can originate from the cleavage cocktail, such as trifluoroacetic acid (TFA).
Q2: What is the primary method for purifying peptides synthesized with BOP reagent?
A2: The standard and most powerful method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] This technique separates the target peptide from impurities based on hydrophobicity. A C18-modified silica column is commonly used as the stationary phase, and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA as an ion-pairing agent) is used for elution.[2]
Q3: How does the purity and yield of peptides synthesized with BOP compare to other coupling reagents?
A3: BOP is known to be a highly efficient coupling reagent, often resulting in good yields and high purity.[4] Studies have shown that for many sequences, BOP can produce peptides with purities comparable or even superior to older reagents like dicyclohexylcarbodiimide (DCC), especially in "difficult" couplings.[5][6] However, for sequences containing challenging residues like asparagine (Asn), BOP has been reported to result in lower yield and purity compared to reagents like diisopropylcarbodiimide (DIPCI) due to side reactions.[7] More modern reagents, such as HATU and COMU, may offer higher purity for particularly difficult sequences.[4][8] Due to safety concerns with its byproduct HMPA, many labs have transitioned to using safer alternatives like PyBOP, which offers similar or even superior efficiency without producing carcinogenic waste.[1][9]
Troubleshooting Guides
Problem 1: Low Yield of Purified Peptide
| Possible Cause | Suggested Solution |
| Incomplete Coupling Reactions | During synthesis, ensure sufficient equivalents of BOP reagent, amino acid, and base are used. For difficult couplings, consider double coupling or using a more efficient activator. |
| Peptide Aggregation During Synthesis | For hydrophobic peptides prone to aggregation, consider using specialized resins, pseudoproline dipeptides, or chaotropic salts during synthesis. |
| Poor Solubility of Crude Peptide | Before purification, test the solubility of the crude peptide in various solvents. For hydrophobic peptides, dissolving in a small amount of organic solvent like DMSO or isopropanol before dilution with the initial HPLC mobile phase may be necessary. |
| Peptide Precipitation During Purification | If the peptide precipitates on the HPLC column, try reducing the initial aqueous concentration, increasing the starting percentage of organic solvent, or operating the column at a slightly elevated temperature. |
| Loss of Peptide During Work-up | For very hydrophilic peptides, precipitation in cold diethyl ether after cleavage may be inefficient. Consider concentrating the cleavage mixture and directly proceeding to purification. |
Problem 2: Low Purity of Final Peptide Product
| Possible Cause | Suggested Solution |
| Co-elution of Impurities in RP-HPLC | Optimize the HPLC gradient. A shallower gradient around the elution point of your target peptide can improve the resolution of closely eluting impurities. Also, consider using a different stationary phase (e.g., C4 or C8 for very hydrophobic peptides) or a different ion-pairing agent. |
| Presence of Deletion or Truncated Sequences | These impurities are best addressed by optimizing the synthesis protocol. However, a well-optimized, high-resolution HPLC method can often separate these from the full-length product. |
| Incomplete Removal of Protecting Groups | Ensure sufficient cleavage time and the use of appropriate scavengers in the cleavage cocktail based on the peptide sequence. Analyze the final product by mass spectrometry to confirm the complete removal of all protecting groups. |
| Contamination with Hexamethylphosphoramide (HMPA) | Due to the carcinogenic nature of HMPA, its removal is critical. See the dedicated section below for handling and removal protocols. |
Problem 3: Purification of Hydrophobic or Hydrophilic Peptides
| Peptide Type | Challenge | Purification Strategy |
| Hydrophobic Peptides | Poor solubility in aqueous mobile phases, strong retention on C18 columns leading to broad peaks or irreversible binding. | Use a stationary phase with shorter alkyl chains (e.g., C4 or C8). Employ a higher initial concentration of organic solvent in the mobile phase. Consider using additives like isopropanol in the mobile phase. A very shallow gradient may be required for elution. |
| Hydrophilic Peptides | Poor retention on C18 columns, eluting in the void volume with other polar impurities. | Use a highly retentive C18 column. Ensure a low starting percentage of organic solvent. Consider ion-exchange chromatography (IEX) as an orthogonal purification step before or after RP-HPLC. |
Data Presentation: Comparative Purity of a Model Peptide
The following table summarizes representative data on the crude purity of a model peptide (G-LHRH) synthesized with different coupling reagents, highlighting the efficacy of various activators.
| Coupling Reagent | Class | Crude Purity (%) |
| PyBOP | Phosphonium Salt | 85.39 |
| HCTU | Aminium/Uronium Salt | 90.13 |
| HATU | Aminium/Uronium Salt | 89.28 |
| COMU | Aminium/Uronium Salt | 90.84 |
| Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[4] Note: PyBOP is a close analog of BOP without the HMPA byproduct. |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For most peptides, this will be the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). For hydrophobic peptides, a small amount of DMSO or isopropanol may be required for initial solubilization.
-
Column Equilibration: Equilibrate the preparative RP-HPLC column (e.g., C18, 5-10 µm particle size) with the initial mobile phase for at least 5-10 column volumes.
-
Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing organic solvent (Mobile Phase B: Acetonitrile with 0.1% TFA) in the aqueous mobile phase (Mobile Phase A: Water with 0.1% TFA). A typical gradient might be 5% to 65% B over 60 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance chromatogram (typically monitored at 210-230 nm).
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure target peptide. Pool the pure fractions.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a fluffy white powder.
Protocol 2: Removal of HMPA Byproduct
Hexamethylphosphoramide (HMPA) is a water-soluble and polar byproduct. Standard purification procedures for peptides, particularly RP-HPLC, are generally effective at separating HMPA from the desired peptide product.
-
Safety Precautions: HMPA is a known carcinogen. Always handle the crude peptide mixture and all waste solutions in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.
-
Aqueous Extraction (Optional Pre-purification Step):
-
Dissolve the crude peptide in a suitable organic solvent in which the peptide is soluble but has limited water solubility (e.g., ethyl acetate, if the peptide's properties allow).
-
Wash the organic solution multiple times with water or a brine solution in a separatory funnel. HMPA will preferentially partition into the aqueous phase.
-
Note: This method is only suitable for peptides with sufficient hydrophobicity to remain in the organic layer and may not be applicable for many sequences.
-
-
RP-HPLC Purification: During a standard RP-HPLC run, HMPA, being highly polar, will elute very early in the gradient, typically in or near the void volume, well separated from most peptides.
-
Waste Disposal: All waste containing HMPA, including aqueous washes and early HPLC fractions, must be disposed of as hazardous chemical waste according to your institution's safety protocols.
Visualizations
Experimental Workflow for Peptide Purification
Caption: A general workflow for the purification of peptides following solid-phase synthesis.
Troubleshooting Logic for Low Peptide Purity
Caption: A decision tree for troubleshooting low purity in peptide purification.
References
BOP reagent decomposition pathways and prevention
Welcome to the technical support center for the BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) reagent. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues and answer frequently asked questions related to the handling, storage, and use of the BOP reagent in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of the BOP reagent.
| Problem | Possible Cause | Recommended Solution |
| Low or no coupling efficiency in peptide synthesis. | 1. Degraded BOP reagent: The reagent may have decomposed due to improper storage or handling. 2. Presence of moisture: Water can hydrolyze the BOP reagent, rendering it inactive. 3. Incorrect solvent: The solvent used may not be suitable or may contain impurities. 4. Suboptimal reaction conditions: Incorrect stoichiometry, temperature, or reaction time. | 1. Verify reagent quality: Use a fresh batch of BOP reagent or test the activity of the current batch (see Experimental Protocols). 2. Use anhydrous conditions: Ensure all solvents and glassware are dry. Use a high-quality, anhydrous grade of solvents like DMF. 3. Solvent selection: Use recommended solvents such as DMF. 4. Optimize reaction: Review your protocol for correct stoichiometry (typically a slight excess of BOP reagent and base). Ensure the reaction temperature is appropriate. |
| Formation of unexpected byproducts. | 1. Side reactions due to impurities: Impurities in the BOP reagent or other reactants can lead to side reactions. 2. Racemization of amino acids: While BOP is known to suppress racemization, it can still occur under non-optimal conditions. | 1. Use high-purity reagents: Ensure the BOP reagent and other starting materials are of high purity (≥98%). 2. Control reaction conditions: Avoid excessive amounts of base and prolonged reaction times to minimize racemization. |
| BOP reagent has changed in appearance (e.g., color change from white to yellow/beige, clumping). | 1. Decomposition: The reagent is likely degrading due to exposure to moisture, air, or light. | 1. Discard the reagent: Do not use the reagent if it shows visible signs of degradation. 2. Proper storage: Store the reagent under the recommended conditions (see FAQs). |
| Safety concerns regarding the formation of HMPA. | 1. Inherent reaction byproduct: The use of the BOP reagent in coupling reactions stoichiometrically produces hexamethylphosphoramide (HMPA), a known carcinogen. | 1. Use a safer alternative: Consider using PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which generates a less toxic byproduct. 2. Handle with extreme caution: If using BOP is unavoidable, work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). |
Frequently Asked Questions (FAQs)
1. What is the primary application of the BOP reagent?
The BOP reagent is primarily used as a coupling reagent in peptide synthesis to form amide bonds between amino acids. It is known for its high efficiency, leading to good yields and minimal side reactions such as the dehydration of asparagine and glutamine residues.
2. How should I store the BOP reagent?
For short-term storage, the BOP reagent can be kept at room temperature. However, for long-term storage, it is recommended to store it at 4°C or -20°C in a desiccated environment. It is sensitive to moisture and light.
3. What are the signs of BOP reagent decomposition?
Visual signs of decomposition include a color change from white to yellow or beige, clumping of the powder, and a noticeable decrease in performance in coupling reactions.
4. What is the main safety concern associated with the BOP reagent?
The primary safety concern is the formation of hexamethylphosphoramide (HMPA) as a stoichiometric byproduct during the coupling reaction. HMPA is a known carcinogen and requires strict handling precautions.
5. Are there safer alternatives to the BOP reagent?
Yes, PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a widely used alternative. It has comparable coupling efficiency to the BOP reagent but generates a less toxic tris(pyrrolidino)phosphine oxide byproduct.
6. In which solvents is the BOP reagent soluble?
The BOP reagent is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF).
Decomposition Pathways and Prevention
Understanding the potential decomposition pathways of the BOP reagent is crucial for maintaining its efficacy and ensuring the success of your experiments.
Decomposition Pathways
While specific quantitative data on the decomposition rates of the BOP reagent is not extensively available in the literature, the primary degradation pathways can be inferred from the chemical nature of phosphonium salts and benzotriazole derivatives.
-
Hydrolysis: The most common decomposition pathway is hydrolysis, which occurs in the presence of water. The phosphonium cation is susceptible to nucleophilic attack by water, leading to the cleavage of the P-O bond and the formation of HMPA and 1-hydroxybenzotriazole (HOBt). This process is accelerated by heat and the presence of acids or bases.
-
Thermal Decomposition: At elevated temperatures, the BOP reagent can undergo thermal decomposition. While the exact decomposition products may vary, it is likely to involve the breakdown of the benzotriazole moiety and the phosphonium cation.
The following diagram illustrates the proposed hydrolysis pathway of the BOP reagent.
Caption: Proposed hydrolysis pathway for BOP reagent decomposition.
Prevention of Decomposition
To minimize the decomposition of the BOP reagent and ensure its optimal performance, follow these preventative measures:
-
Strict Anhydrous Conditions: Always handle the BOP reagent in a dry environment, such as a glove box or under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Proper Storage: Store the reagent in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (4°C) or freezing (-20°C) is recommended.
-
Avoid Heat and Light: Protect the reagent from exposure to high temperatures and direct sunlight, as these can accelerate decomposition.
-
Use Fresh Reagent: For critical applications, it is advisable to use a fresh batch of the BOP reagent or to test the activity of older batches before use.
-
Inert Atmosphere for Solutions: If preparing a stock solution of the BOP reagent, do so under an inert atmosphere and use it as quickly as possible.
Experimental Protocols
Protocol for a Test Coupling Reaction to Assess BOP Reagent Activity
This protocol provides a general method to evaluate the effectiveness of a batch of BOP reagent.
Materials:
-
N-α-Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
BOP reagent (to be tested)
-
Diisopropylethylamine (DIEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate TLC mobile phase (e.g., dichloromethane/methanol mixture)
-
Ninhydrin stain
Procedure:
-
In a clean, dry round-bottom flask, dissolve the N-α-Fmoc-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Add DIEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add the BOP reagent (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Spot the reaction mixture on a TLC plate at regular intervals (e.g., 0, 15, 30, 60 minutes).
-
Develop the TLC plate in a suitable mobile phase.
-
After development, dry the plate and visualize the spots under UV light. Then, stain the plate with ninhydrin and gently heat to visualize the free amine.
-
Evaluation: A successful reaction will show the consumption of the starting materials (visible under UV and/or after ninhydrin staining for the free amine) and the formation of a new product spot (the dipeptide). If the starting materials are not consumed or the reaction is very slow, it may indicate that the BOP reagent is degraded.
The following workflow diagram outlines the steps for this test reaction.
Caption: Workflow for testing the activity of the BOP reagent.
Navigating the Nuances of Peptide Synthesis: A Technical Guide to BOP Reagent and Moisture
For Immediate Release
Shanghai, China – November 19, 2025 – In the intricate world of peptide synthesis, the reactivity and stability of coupling reagents are paramount to achieving high yields and purity. This technical support guide addresses a critical factor that can significantly impact the efficacy of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent): the presence of moisture. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to mitigate the deleterious effects of water on BOP reagent activity.
The Detrimental Dance of BOP Reagent and Water: A Chemical Perspective
BOP reagent is a highly efficient phosphonium salt-based coupling reagent lauded for its ability to facilitate amide bond formation with minimal racemization.[1][2] However, its hygroscopic nature makes it susceptible to hydrolysis, a reaction that compromises its activity and can lead to diminished coupling efficiency and the formation of unwanted byproducts.
When exposed to moisture, the BOP reagent undergoes hydrolysis, leading to its decomposition. While specific kinetic data on the hydrolysis rate of the BOP reagent itself is not extensively documented in publicly available literature, the practical consequences are well-understood within the scientific community: reduced peptide yields and purification challenges. The primary mode of action for BOP involves the activation of a carboxylic acid to form a reactive OBt ester.[3] Water present in the reaction milieu can compete with the amine nucleophile, leading to the hydrolysis of this activated intermediate back to the carboxylic acid, thereby terminating the coupling reaction prematurely.
Frequently Asked Questions (FAQs)
Q1: How can I tell if my BOP reagent has been compromised by moisture?
A1: Visual inspection can be an initial indicator. Fresh BOP reagent is typically a white to off-white crystalline powder.[3] Clumping, discoloration, or a sticky appearance can suggest moisture contamination. However, the most definitive sign of compromised reagent is a noticeable decrease in coupling efficiency, such as low peptide yields or incomplete reactions, as confirmed by monitoring techniques like the Kaiser test.[4]
Q2: What are the best practices for storing and handling BOP reagent to prevent moisture exposure?
A2: Proper storage is critical. BOP reagent should be stored in a tightly sealed container in a desiccator at low temperatures, with recommendations often citing 2-8°C for long-term stability.[5] For frequent use, it is advisable to aliquot the reagent into smaller, single-use vials to minimize repeated exposure of the entire stock to atmospheric moisture. Always allow the container to warm to room temperature before opening to prevent condensation from forming inside.
Q3: Can I still use BOP reagent if I suspect minor moisture exposure?
A3: Using potentially compromised BOP reagent is not recommended as it can lead to unreliable and difficult-to-interpret results. The presence of moisture will inevitably lower the concentration of the active reagent and introduce hydrolytic side products. For critical syntheses, it is always best to use a fresh, properly stored batch of the reagent.
Q4: Are there any alternatives to BOP that are less sensitive to moisture?
A4: While many coupling reagents are sensitive to moisture to some degree, some newer generation reagents, particularly those based on Oxyma Pure, have been developed to offer high reactivity and stability.[6] Reagents like COMU have been successfully used for amide bond formation in aqueous media, highlighting their enhanced resistance to hydrolysis compared to traditional reagents.[7] However, for specific applications requiring a phosphonium salt, careful handling of any reagent remains the best practice.
Troubleshooting Guide: Tackling Moisture-Related Issues in BOP-Mediated Couplings
This guide provides a systematic approach to identifying and resolving common problems encountered during peptide synthesis that may be attributed to the compromised activity of the BOP reagent due to moisture.
| Symptom | Potential Cause (Moisture-Related) | Troubleshooting Steps |
| Low or No Peptide Yield | 1. Decomposition of BOP reagent: The reagent has been hydrolyzed due to improper storage or handling, reducing the amount of active coupling agent. 2. Hydrolysis of the activated ester: Water in the reaction solvent or on the resin competes with the amine, hydrolyzing the activated carboxylic acid. | 1. Use fresh BOP reagent: Discard the suspect reagent and use a new, properly stored batch. 2. Ensure anhydrous conditions: Use dry solvents (e.g., DMF with low water content). Dry the resin thoroughly before the coupling step. 3. Increase reagent equivalents: A modest increase in the equivalents of BOP reagent and the amino acid may help to drive the reaction to completion, but this is not a substitute for anhydrous conditions.[8] |
| Incomplete Coupling (Positive Kaiser Test) | Reduced activity of BOP reagent: Insufficient active reagent is present to facilitate complete coupling within the standard reaction time. | 1. Extend reaction time: Monitor the reaction progress with the Kaiser test and allow for a longer coupling time (e.g., 2-4 hours).[8] 2. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and BOP reagent.[8] |
| Formation of Unidentified Byproducts | Side reactions involving hydrolyzed BOP: Decomposition products of the BOP reagent may lead to unexpected side reactions. | 1. Purify the crude peptide carefully: Utilize HPLC to separate the desired peptide from impurities. 2. Switch to a fresh lot of BOP reagent: This will minimize the introduction of reactive impurities from decomposed reagent. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Coupling using BOP Reagent
This protocol outlines a standard procedure for the efficient coupling of an N-α-protected amino acid to a resin-bound peptide using BOP reagent under anhydrous conditions.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP reagent (2.0 equivalents)[4]
-
Diisopropylethylamine (DIPEA) (4.0 equivalents)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound peptide in anhydrous DMF.
-
In a separate, dry reaction vessel, dissolve the N-α-protected amino acid in a minimal amount of anhydrous DMF.
-
Add the dissolved amino acid solution to the swollen resin.
-
Add the BOP reagent (as a solid or a freshly prepared 1.0 M solution in anhydrous DMF) to the resin mixture.
-
Add DIPEA to the reaction mixture.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Once the reaction is complete, drain the reaction solution and thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Assessment of BOP Reagent Activity (Qualitative)
This protocol provides a method to qualitatively assess the activity of a batch of BOP reagent by performing a test coupling reaction and analyzing the outcome.
Materials:
-
Standard, well-characterized resin with a known loading (e.g., Rink Amide resin)
-
Fmoc-glycine (2.0 equivalents)
-
BOP reagent (2.0 equivalents from the batch to be tested)
-
DIPEA (4.0 equivalents)
-
Anhydrous DMF
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Kaiser test reagents
Procedure:
-
Take a known amount of resin and deprotect the Fmoc group using the piperidine solution.
-
Wash the resin thoroughly with DMF.
-
Perform a coupling reaction with Fmoc-glycine using the BOP reagent from the batch under investigation, following the procedure outlined in Protocol 1.
-
After the coupling reaction, perform a Kaiser test.
-
Interpretation of Results:
-
Negative Kaiser Test (yellow beads): Indicates that the BOP reagent is active and has successfully facilitated the coupling of Fmoc-glycine.
-
Positive Kaiser Test (blue beads): Suggests that the BOP reagent has low or no activity, as it failed to promote complete coupling. This is a strong indication of moisture contamination and decomposition.
-
Visualizing the Impact of Moisture
To better understand the processes discussed, the following diagrams illustrate the ideal peptide coupling workflow and the detrimental effect of moisture.
Caption: Ideal workflow for BOP-mediated peptide coupling.
Caption: How moisture interferes with the coupling reaction.
By adhering to the stringent protocols for storage and handling, and by implementing the troubleshooting strategies outlined in this guide, researchers can effectively mitigate the risks associated with moisture and ensure the continued success of their peptide synthesis endeavors using the BOP reagent.
References
- 1. peptide.com [peptide.com]
- 2. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 3. usbio.net [usbio.net]
- 4. peptide.com [peptide.com]
- 5. BOP Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate Novabiochem® | 56602-33-6 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Overcoming steric hindrance in BOP-mediated couplings
Technical Support Center: BOP-Mediated Couplings
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with BOP-mediated couplings, particularly those involving steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is BOP reagent and why is it used?
A: BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is a phosphonium salt-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine. It is known for high coupling efficiency, rapid reaction times, and its ability to mediate "difficult" couplings, such as those involving sterically hindered amino acids.[1][2][3] The BOP reagent activates the carboxylic acid by forming a reactive OBt active ester, which is then susceptible to nucleophilic attack by the amine.[4][5]
Q2: What is steric hindrance in the context of peptide coupling?
A: Steric hindrance occurs when bulky chemical groups on the reacting molecules physically obstruct the reaction site.[6] In peptide synthesis, this is common with α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, or sequences containing large residues like Tryptophan.[1][7] This spatial interference can slow down or prevent the formation of the desired amide bond, leading to incomplete reactions and the formation of deletion sequences.[1][6]
Q3: What are the primary safety concerns with the original BOP reagent?
A: The main drawback of the BOP reagent is that it produces hexamethylphosphoramide (HMPA) as a stoichiometric byproduct.[2][5][8] HMPA is a known carcinogen, posing significant health risks and complicating waste disposal.[8][9] For this reason, alternative reagents like PyBOP®, which do not generate HMPA, were developed and are now more commonly used.[8][10]
Q4: What is PyBOP® and how does it differ from BOP?
A: PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a closely related phosphonium salt coupling reagent. It functions via a similar mechanism to BOP but replaces the dimethylamino groups with pyrrolidino groups.[8][11] This structural change prevents the formation of the carcinogenic HMPA byproduct, making PyBOP® a much safer alternative with comparable or even superior efficiency in difficult couplings.[8][11][12]
Troubleshooting Guide: Incomplete Coupling
This section addresses the common issue of incomplete or failed coupling reactions when using BOP or related phosphonium reagents, especially with sterically demanding substrates.
Problem: My Kaiser test is positive after a coupling step, indicating unreacted free amines.
This is a classic sign of an incomplete reaction. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution(s) | Explanation |
| Insufficient Activation / Steric Hindrance | 1. Increase Reagent Equivalents: Use a higher excess (2-4 equivalents) of the protected amino acid and BOP/PyBOP®.[13] 2. Extend Reaction Time: Prolong the coupling time from the standard 10-60 minutes to 2-4 hours, or even overnight for very difficult cases.[6][13] 3. Perform a "Double Coupling": After the initial coupling, wash the resin and repeat the procedure with a fresh solution of activated amino acid.[6][13] | Sterically hindered amino acids react more slowly. Increasing the concentration of reactants, allowing more time, or repeating the step can drive the reaction to completion. |
| Peptide Aggregation | 1. Change Solvent: Switch from standard DMF to a more polar solvent like NMP or a mixture containing DMSO to disrupt secondary structures.[6] 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, inserting a pseudoproline dipeptide can break up aggregation-prone structures.[6] | As a peptide chain grows, it can fold and aggregate, making the N-terminus inaccessible.[13] Altering the solvent environment or the peptide backbone can improve solvation and accessibility. |
| Sub-optimal Reagent Choice for Extreme Hindrance | 1. Switch to a More Potent Reagent: For extremely challenging couplings (e.g., N-methylated amino acids), consider using a more powerful reagent like PyAOP, HATU, or COMU.[11][14] 2. Use Additives: The addition of HOBt or OxymaPure can accelerate coupling and suppress racemization.[12][15] | While BOP and PyBOP® are robust, some couplings require even more reactive activated species. Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally more reactive than those based on HOBt.[14] |
| Low Reaction Temperature | 1. Increase Temperature: Gently heat the reaction to 30-40°C.[13] | Increasing the temperature can provide the necessary activation energy to overcome the barrier for a difficult coupling. However, this should be done cautiously as it may increase the risk of side reactions like racemization.[13] |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical when dealing with steric hindrance. The following table summarizes the performance of various reagents in challenging coupling scenarios, compiled from multiple sources.
| Reagent | Reagent Type | Relative Reactivity/Efficacy | Key Advantages | Common Drawbacks |
| BOP | Phosphonium | High | Effective for hindered couplings; well-established.[2][3] | Produces carcinogenic HMPA byproduct.[8][9] |
| PyBOP® | Phosphonium | High | Safer alternative to BOP; high efficiency.[8][11] | Less effective than HATU for the most difficult couplings.[15] |
| HBTU | Aminium/Uronium | High | Excellent for routine synthesis; cost-effective.[16] | Can cause guanidinylation of the free amine.[14] |
| HATU | Aminium/Uronium | Very High | Highly effective for hindered couplings; low racemization.[7][14] | More expensive; can also cause guanidinylation.[16] |
| COMU | Aminium/Uronium | Very High | Excellent performance, often superior to HBTU/HATU; non-explosive.[14][17] | Limited solution stability compared to some uronium salts.[14] |
| BOP-Cl | Phosphonium | High | Particularly effective for N-methylated amino acids.[17] | Potential for HMPA formation.[17] |
Experimental Protocols
Protocol 1: Standard PyBOP® Coupling for a Hindered Amino Acid
This protocol is a general guideline for coupling a sterically hindered Fmoc-protected amino acid onto a resin-bound peptide.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide) in DMF for 30 minutes.
-
Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).[6]
-
-
Amino Acid Activation & Coupling:
-
Reaction & Monitoring:
-
Completion & Washing:
-
If the Kaiser test is negative (colorless beads), the reaction is complete.
-
Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.[6]
-
If the Kaiser test remains positive, refer to the troubleshooting guide to consider a double coupling or alternative strategies.
-
Protocol 2: "Double Coupling" for Incomplete Reactions
This procedure should be followed if the Kaiser test is positive after the initial coupling attempt (Protocol 1).
-
First Wash: After the initial coupling time, thoroughly wash the resin with DMF (3x) to remove byproducts.[6]
-
Prepare Fresh Activation Mixture: In a separate vessel, prepare a fresh solution of the activated amino acid as described in Protocol 1, Step 2. Using a more potent reagent like HATU for the second coupling is also an option.[6]
-
Second Coupling: Add the fresh activation mixture to the resin and allow it to react for an additional 1-2 hours.[6]
-
Final Monitoring & Washing: Perform a final Kaiser test. The test should now be negative. Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next synthesis cycle.[6]
Visualizations
Below are diagrams illustrating key concepts and workflows related to BOP-mediated couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. BOP [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 多肽偶合試劑指南 [sigmaaldrich.com]
- 15. bachem.com [bachem.com]
- 16. 多肽偶合試劑指南 [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: BOP Reagent vs. PyBOP for Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of coupling reagent is a critical determinant of success in peptide synthesis. This guide provides an objective comparison of two widely used phosphonium-based coupling reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
The selection of an appropriate coupling reagent directly impacts reaction efficiency, yield, and the stereochemical integrity of the final peptide product. While both BOP and PyBOP have been instrumental in advancing peptide synthesis, key differences in their byproduct profiles, safety, and performance have led to a clear preference in modern synthetic protocols.
At a Glance: Key Differences
| Feature | BOP Reagent | PyBOP |
| Byproduct Toxicity | Produces hexamethylphosphoramide (HMPA), a known carcinogen.[1][2][3][4] | Byproducts are significantly less toxic and easier to handle.[1][2] |
| Safety Profile | Poses significant health risks and requires stringent handling and disposal procedures.[1][2] | Considered a much safer alternative to BOP.[1][2] |
| Coupling Efficiency | High, effective for many standard peptide couplings.[3][4][5] | Comparable or superior to BOP, especially in challenging couplings.[1][2] |
| Racemization | Generally low, but can be a concern. | Lower tendency for racemization compared to BOP.[6] |
| Applications | Solid-phase and solution-phase peptide synthesis.[3][4] | Solid-phase and solution-phase peptide synthesis.[7] |
Delving Deeper: A Performance Showdown
The primary driver for the development of PyBOP was to address the significant safety concerns associated with the BOP reagent. The formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA) during the coupling reaction with BOP necessitates rigorous safety protocols and complicates waste disposal.[1][2][3][4] PyBOP was designed as a direct replacement, sharing the core benzotriazol-1-yloxy phosphonium structure but with pyrrolidino substituents instead of dimethylamino groups. This modification prevents the formation of HMPA, yielding byproducts that are considerably less toxic.[1][2]
From a performance standpoint, PyBOP is not merely a safer alternative but often a superior one. It demonstrates comparable, and in many cases, enhanced coupling efficiency, particularly in difficult coupling scenarios involving sterically hindered amino acids.[1][2] This high reactivity translates to faster reaction times and higher yields of the desired peptide.
A crucial aspect of peptide synthesis is the preservation of stereochemical integrity. Racemization, the loss of chirality at the alpha-carbon of an amino acid, can lead to the formation of undesired diastereomers, compromising the biological activity of the synthetic peptide. Quantitative studies, such as the Young's test, have indicated that PyBOP exhibits a significantly lower propensity for racemization, with one study reporting 50% lower racemization compared to the BOP reagent.[6]
Mechanism of Action: A Shared Pathway
Both BOP and PyBOP facilitate amide bond formation through a similar mechanistic pathway. The reagent activates the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then rapidly converts to a more stable active ester, which is susceptible to nucleophilic attack by the free amine of the growing peptide chain, ultimately forming the peptide bond. The presence of a tertiary base, such as diisopropylethylamine (DIPEA), is required to facilitate the deprotonation of the carboxylic acid.
Experimental Protocols
Below are representative protocols for the use of BOP and PyBOP in solid-phase peptide synthesis (SPPS). It is important to note that optimal conditions may vary depending on the specific amino acids and peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) Protocol using BOP Reagent
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP reagent (2.0 equivalents)[8]
-
Diisopropylethylamine (DIPEA) (4.0 equivalents)[8]
-
N,N-Dimethylformamide (DMF)
-
(Optional) 1-Hydroxybenzotriazole (HOBt) (2.0 equivalents) to suppress racemization[8][9]
Procedure:
-
Swell the resin-bound peptide in DMF.
-
In a separate vessel, dissolve the N-α-protected amino acid and BOP reagent in DMF.
-
Add DIPEA to the amino acid/BOP solution. If using, add HOBt solution at this stage.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 10-60 minutes.[8][9] Monitor the reaction completion using a qualitative method like the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Solid-Phase Peptide Synthesis (SPPS) Protocol using PyBOP
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid (3-5 equivalents)[1]
-
PyBOP (3-5 equivalents)[1]
-
Diisopropylethylamine (DIPEA) (6-10 equivalents)[1]
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Perform Fmoc deprotection of the resin-bound peptide using a 20% solution of piperidine in DMF.[1]
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and PyBOP in DMF.
-
Add DIPEA to the amino acid/PyBOP solution to begin the activation.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-120 minutes.[1] Reaction times may need to be extended for sterically hindered amino acids.
-
Monitor the coupling reaction using the Kaiser test.
-
After complete coupling, drain the reaction solution and wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again.[1]
Conclusion: The Clear Advantage of PyBOP
While both BOP and PyBOP are effective coupling reagents, the significant safety hazard posed by the carcinogenic byproduct of BOP makes PyBOP the unequivocally superior choice for modern peptide synthesis. The transition from BOP to PyBOP represents a significant advancement in laboratory safety without compromising, and often improving, synthetic outcomes.[1][2] The comparable or enhanced efficiency, coupled with a lower risk of racemization, solidifies PyBOP's position as a preferred reagent for researchers, scientists, and drug development professionals seeking to synthesize high-quality peptides safely and effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU
In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the efficient formation of amide bonds is a cornerstone. The choice of coupling reagent is a critical determinant of reaction success, influencing yield, purity, and the stereochemical integrity of the final product. This guide provides a detailed, objective comparison of three widely utilized coupling reagents: BOP, HBTU, and HATU, with supporting data to inform reagent selection for researchers, scientists, and professionals in drug development.
At a Glance: Key Performance Indicators
While all three reagents facilitate amide bond formation, they exhibit distinct profiles in terms of efficiency, potential side reactions, and handling considerations. HATU consistently demonstrates superior performance, especially in challenging syntheses, attributed to its faster reaction kinetics and enhanced ability to suppress racemization.
| Feature | BOP | HBTU | HATU |
| Reagent Type | Phosphonium Salt | Aminium/Uronium Salt | Aminium/Uronium Salt |
| Activating Group | Benzotriazole (HOBt) | Benzotriazole (HOBt) | 7-Aza-benzotriazole (HOAt) |
| Relative Reactivity | Moderate | High | Very High[1] |
| Racemization Potential | Minimal[2] | Low[2] | Very Low[2][3] |
| Key Side Reactions | Formation of carcinogenic HMPA byproduct | Guanidinylation of N-terminal amine | Minimal |
| Primary Advantage | Effective for standard couplings | High efficiency for routine synthesis | Superior performance for difficult sequences, rapid reactions |
Quantitative Performance Data
The following table summarizes quantitative data from a comparative study on the synthesis of two different peptides using PyBOP (a safer analog of BOP), HCTU (a close analog of HBTU), and HATU. This data provides insight into the relative performance of these classes of reagents under identical conditions.
Note: Due to the carcinogenic nature of the hexamethylphosphoramide (HMPA) byproduct generated by BOP, its use has been largely supplanted by safer alternatives like PyBOP. The data for PyBOP is presented here as a proxy for the performance of phosphonium-based reagents of this class.
| Parameter | PyBOP | HCTU (HBTU analog) | HATU |
| Crude Purity (%) - Peptide 1 (ACP 65-74), 2x1 min coupling | 70.27 | 79.86 | 79.91 |
| Crude Purity (%) - Peptide 1 (ACP 65-74), 2x20 min coupling | 88.54 | 80.52 | 79.91 |
| Crude Purity (%) - Peptide 2 (A-B Amyloid 1-42), 2x1 min coupling | 40.10 | 88.29 | 89.63 |
| Crude Purity (%) - Peptide 2 (A-B Amyloid 1-42), 2x20 min coupling | 88.54 | 92.11 | 91.23 |
| Aza-Peptide Synthesis - Reaction Half-life (min) | 150 | 40 | 40 |
| Aza-Peptide Synthesis - Acylation Yield (%) | ~65 | ~55 | ~100 |
Key Observations from the Data:
-
HATU and HCTU (HBTU analog) generally exhibit higher efficiency and lead to higher crude purities, especially with shorter coupling times. In the synthesis of the challenging A-B Amyloid 1-42 peptide with a rapid 2x1 minute coupling protocol, HATU and HCTU significantly outperformed PyBOP.[3]
-
Longer coupling times can improve the performance of PyBOP. While its performance was lower with short coupling times, PyBOP's efficiency improved considerably with extended reaction times.[3]
-
HATU demonstrates superior performance in more challenging syntheses. In the case of aza-peptide synthesis, a notoriously difficult coupling, HATU provided a significantly higher yield compared to both HCTU and PyBOP.[3]
Mechanisms of Action and Key Differences
The variance in performance among these reagents is rooted in their distinct mechanisms of carboxylic acid activation.
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is a phosphonium salt that activates a carboxylic acid to form a benzotriazolyl (OBt) active ester. This intermediate then reacts with an amine to form the amide bond. A significant drawback of BOP is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an aminium/uronium salt that also generates an OBt active ester. While highly efficient, HBTU can react with the free N-terminal amine of a growing peptide chain, leading to a guanidinylation side reaction that caps the peptide and terminates chain elongation. This is particularly problematic in slow or difficult couplings.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also an aminium/uronium salt, but it incorporates a 7-azabenzotriazole (HOAt) moiety. The resulting OAt active ester is more reactive than the OBt ester formed by HBTU, leading to faster and more complete coupling reactions.[1] The 7-aza nitrogen in the HOAt group is also thought to provide anchimeric assistance during the aminolysis step, further enhancing the reaction rate and reducing racemization.
References
A Head-to-Head Comparison: BOP Reagent versus DCC/HOBt in Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of peptides is paramount. The choice of coupling reagent is a critical factor influencing yield, purity, and the suppression of side reactions. This guide provides an in-depth comparison of the phosphonium-based BOP reagent with the classical carbodiimide method using DCC in conjunction with HOBt.
This comparison delves into the performance of these two widely used methodologies, supported by experimental data, to assist in the selection of the optimal reagent for your peptide synthesis needs.
Core Advantages of the BOP Reagent
The BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) reagent has emerged as a powerful tool in peptide synthesis, offering several distinct advantages over the traditional DCC/HOBt method. Notably, BOP-mediated couplings are characterized by their rapid reaction kinetics and high efficiency, particularly in challenging cases involving sterically hindered amino acids or "difficult" sequences.[1]
One of the most significant benefits of BOP is the reduced risk of racemization, a critical consideration in maintaining the stereochemical integrity of the peptide product.[2] Furthermore, BOP is effective in suppressing common side reactions such as the dehydration of asparagine and glutamine residues.[2]
In the context of solid-phase peptide synthesis (SPPS), the byproducts of the BOP reaction are generally soluble in the reaction solvent, facilitating their removal during washing steps. This is a stark contrast to the N,N'-dicyclohexylurea (DCU) byproduct generated by DCC, which is notoriously insoluble and can lead to precipitation on the solid support, potentially hindering subsequent reaction steps.[2][3]
However, a crucial consideration when using the BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2] This necessitates appropriate safety precautions and handling procedures.
Quantitative Performance Comparison
A comparative study on the synthesis of the [Ala15]-GRF(1-29)-NH2 peptide provides valuable insights into the performance of BOP versus DCC/HOBt. The study highlights that single couplings with the BOP reagent resulted in superior yields and comparable purities to those achieved with multiple couplings using the DCC method.[1]
| Parameter | BOP Reagent | DCC/HOBt | Reference |
| Coupling Efficiency | High, especially for difficult couplings. Faster reaction rates. | Generally good, but can be slow for hindered amino acids. | [1] |
| Yield | Superior yields with single couplings. | Lower yields, often requiring multiple couplings. | [1] |
| Purity | Comparable to DCC/HOBt with single couplings. | Comparable purity, but may require more extensive purification. | [1] |
| Racemization | Minimal racemization reported. | Higher risk of racemization, suppressed by HOBt. | [2] |
| Side Reactions | Suppresses Asn/Gln dehydration. | Risk of N-acylurea formation and Asn/Gln dehydration. | [2] |
| Byproduct Solubility | Soluble byproducts. | Insoluble DCU byproduct can complicate SPPS. | [2][3] |
| Safety | Forms carcinogenic HMPA byproduct. | DCC is an allergen. | [2] |
Experimental Protocols
-
Deprotection: The N-terminal protecting group of the resin-bound peptide is removed using standard protocols.
-
Amino Acid Activation: In a separate vessel, dissolve 2.0 equivalents of the protected amino acid in DMF (5 mL/g of resin).
-
Coupling: Add the dissolved amino acid solution to the resin, followed by the addition of 2.0 equivalents of a 1.0 M BOP solution in DMF and 4.0 equivalents of diisopropylethylamine (DIPEA).
-
Reaction: The reaction mixture is agitated for 10-60 minutes at room temperature, and the completion of the reaction is monitored using a qualitative method such as the Kaiser test.
-
Washing: Upon completion, the resin is thoroughly washed with DMF to remove excess reagents and soluble byproducts.
-
Activation: A solution of the carboxylic acid (1 equivalent), DCC (1.2 equivalents), and HOBt (1.2 equivalents) in a suitable solvent like CH2Cl2 is stirred at room temperature for 30 minutes to form the active ester.
-
Solvent Exchange: The initial solvent is evaporated under reduced pressure, and the residue is dissolved in a solvent appropriate for the coupling step, such as THF.
-
Coupling: The amine component, dissolved in a suitable solvent, is added to the activated ester solution.
-
Reaction: The reaction is stirred at room temperature until completion, which can be monitored by techniques like TLC.
-
Work-up and Purification: The reaction mixture is worked up to remove the DCU byproduct by filtration, and the desired peptide is purified using appropriate chromatographic techniques.
Reaction Mechanisms
The distinct advantages of the BOP reagent can be understood by examining its reaction mechanism in comparison to the DCC/HOBt method.
Caption: BOP reagent reaction pathway.
In the BOP-mediated coupling, the carboxylic acid is activated by the BOP reagent in the presence of a base to form a highly reactive acyloxyphosphonium salt. This intermediate then rapidly reacts with the amine component to form the peptide bond, or it can form an OBt active ester which then reacts with the amine. This pathway is highly efficient and minimizes the formation of side products.
Caption: DCC/HOBt reaction pathway.
The DCC/HOBt method involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, which terminates the peptide chain. The addition of HOBt intercepts the O-acylisourea to form a more stable OBt active ester, which then reacts with the amine to form the desired peptide bond with reduced racemization.
References
The Efficacy of BOP Reagent in Preventing Asparagine Dehydration: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is critical to maximizing yield and purity while minimizing side reactions. One of the most persistent challenges is the dehydration of the asparagine (Asn) side chain, which leads to the formation of a β-cyanoalanine residue and can significantly impact the biological activity of the final peptide. This guide provides a comprehensive comparison of the BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) reagent with its common alternatives in the context of preventing asparagine dehydration, supported by experimental data and detailed protocols.
Introduction to Asparagine Dehydration
During peptide synthesis, the activation of the C-terminal carboxyl group of an incoming amino acid is a prerequisite for amide bond formation. However, in the case of asparagine, this activation can trigger an intramolecular side reaction where the side-chain amide undergoes dehydration to form a nitrile. This irreversible modification results in a peptide analog with altered physicochemical properties and potentially diminished or abolished biological function. The extent of this side reaction is highly dependent on the coupling reagent employed.
Comparative Efficacy of Coupling Reagents
The selection of a coupling reagent is paramount in mitigating asparagine dehydration. While carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are notorious for promoting this side reaction, phosphonium and aminium/uronium salt-based reagents have proven to be far more effective in its suppression.
Qualitative and Semi-Quantitative Comparison of Coupling Reagents:
| Coupling Reagent | Reagent Type | Efficacy in Preventing Asn Dehydration | Key Advantages | Key Disadvantages |
| BOP | Phosphonium Salt | High [1] | Effective in suppressing dehydration and racemization.[2] | Produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2] |
| PyBOP | Phosphonium Salt | High [3] | As effective as BOP but with less hazardous byproducts.[2][4] | More expensive than carbodiimides. |
| HBTU | Aminium/Uronium Salt | High [3] | Highly efficient, fast reactions, and considered a safe choice with minimal risk of dehydration.[3] | Can lead to N-terminal guanidinylation if used in excess.[4] |
| HATU | Aminium/Uronium Salt | Very High [5] | Generally more reactive and faster than HBTU, with a lower risk of racemization.[2][5] | More expensive than HBTU.[5] |
| DIC/HOBt | Carbodiimide/Additive | Low to Moderate [3] | Cost-effective. | High risk of asparagine dehydration, especially with unprotected Asn.[3] |
While direct quantitative comparisons in a single study are scarce, the literature consistently indicates that BOP and its modern replacements significantly outperform carbodiimide-based methods in preventing asparagine dehydration. A study investigating side reactions of unprotected asparagine found that while activation with DCC/HOBt resulted in "varying amounts of beta-cyano alanine," the use of BOP-mediated activation of side-chain protected asparagine derivatives proceeded "rapidly and without side reactions"[1].
The most effective strategy to prevent asparagine dehydration is the use of a side-chain protecting group, such as the trityl (Trt) group, on the asparagine residue (Fmoc-Asn(Trt)-OH). When using protected asparagine, the choice of coupling reagent still influences the overall efficiency and purity of the synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for the coupling of asparagine using BOP and its common alternatives in solid-phase peptide synthesis (SPPS). The use of Fmoc-Asn(Trt)-OH is highly recommended to minimize the risk of dehydration.
Protocol 1: Asparagine Coupling using BOP Reagent
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (2 equivalents), BOP (2 equivalents), and 1-hydroxybenzotriazole (HOBt) (2 equivalents) in DMF.
-
Activation and Coupling: Add N,N-diisopropylethylamine (DIPEA) (4 equivalents) to the amino acid solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.
Protocol 2: Asparagine Coupling using PyBOP Reagent
-
Resin Preparation and Fmoc Deprotection: Follow the same procedure as for the BOP protocol.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution, vortex briefly, and immediately add to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-120 minutes.
-
Monitoring and Washing: Follow the same procedure as for the BOP protocol.
Protocol 3: Asparagine Coupling using HBTU/HATU Reagent
-
Resin Preparation and Fmoc Deprotection: Follow the same procedure as for the BOP protocol.
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (1.5-2 equivalents) and HBTU or HATU (1.5-2 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA (3-4 equivalents) to the amino acid solution. Pre-activation for a few minutes is common before adding the mixture to the resin.
-
Reaction: Agitate the reaction mixture at room temperature. Coupling times are typically shorter, ranging from 15 to 60 minutes for HBTU and 5 to 30 minutes for HATU.
-
Monitoring and Washing: Follow the same procedure as for the BOP protocol.
Visualizing the Chemistry and Workflow
Asparagine Dehydration Side Reaction:
References
A Comparative Spectroscopic Guide to BOP-activated Esters for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical determinant of reaction efficiency, product purity, and the minimization of side reactions. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) has historically been a widely used reagent for activating carboxylic acids to facilitate amide bond formation. This guide provides a comparative spectroscopic analysis of BOP-activated esters, offering insights into their characterization and performance relative to other common activating agents.
Introduction to BOP and Amide Bond Formation
BOP is a phosphonium salt-based coupling reagent that efficiently promotes the formation of an active ester from a carboxylic acid, typically an N-protected amino acid.[1][2] This active ester, a benzotriazol-1-yl ester (OBt-ester), is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide chain, resulting in the formation of a new peptide bond.[3] The primary advantage of BOP lies in its high coupling efficiency and the suppression of certain side reactions.[4] However, a significant drawback is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), which has led to the development of safer alternatives like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[2][5]
The general mechanism of activation and coupling is a two-step process. First, the carboxylic acid is activated by BOP in the presence of a base to form the reactive OBt-ester. Subsequently, the amine component attacks the carbonyl carbon of the active ester to form the desired amide and release 1-hydroxybenzotriazole (HOBt).
Spectroscopic Characterization of Activated Esters
The formation of the active ester intermediate can be monitored and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. These methods allow for the real-time tracking of the reaction progress and provide structural information about the intermediates and products.
NMR Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the formation of the activated ester. The chemical environment of the protons and carbons in the amino acid and the activating agent changes upon esterification, leading to characteristic shifts in the NMR spectrum.
While specific high-resolution NMR data for BOP-activated esters is not abundant in publicly available literature, data from its close analog, PyBOP, provides valuable insights. The activation of an Fmoc-protected amino acid with PyBOP results in noticeable downfield shifts of the benzotriazole protons and changes in the chemical shifts of the amino acid's α-proton and carbonyl carbon.[6][7]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Activated Amino Acids
| Compound/Intermediate | α-Proton (Hα) | Benzotriazole Protons | Reference |
| Fmoc-Amino Acid (Free Acid) | ~4.1 - 4.5 | - | General Range |
| PyBOP-activated Fmoc-Amino Acid | ~4.3 - 4.7 (slight downfield shift) | ~7.7 - 8.6 (downfield shift) | [6] |
| HOBt/DIC-activated Fmoc-Amino Acid | ~5.25 (significant downfield shift) | ~8.2 - 8.4 (downfield shift) | [6] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Activated Esters
| Carbon | Free Carboxylic Acid | Activated Ester (General) | Reference |
| Carbonyl Carbon (C=O) | ~170 - 176 | ~165 - 175 | [8][9] |
Note: The exact chemical shifts can vary depending on the specific amino acid, solvent, and concentration.
The formation of the active ester can be monitored by the appearance of new signals corresponding to the ester and the disappearance of the signals for the starting carboxylic acid.
FTIR Spectroscopy
FTIR spectroscopy is particularly useful for monitoring the carbonyl (C=O) stretching frequency. The conversion of a carboxylic acid to an active ester leads to a characteristic shift in the C=O absorption band to a higher wavenumber.
**Table 3: Comparative FTIR Carbonyl Stretching Frequencies (ν, cm⁻¹) **
| Functional Group | Typical C=O Stretching Frequency (cm⁻¹) | Reference |
| Carboxylic Acid (Dimer) | 1700 - 1725 | [10] |
| Aliphatic Ester | 1735 - 1750 | [4] |
| Activated Ester (e.g., OBt-ester) | ~1740 - 1760 | [11][12] |
| Amide (Amide I band) | 1630 - 1680 | [3] |
The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp C=O stretch at a higher frequency are clear indicators of active ester formation.[10] The subsequent formation of the amide bond is indicated by the appearance of the characteristic Amide I band.[3]
Comparison with Alternative Coupling Reagents
Several alternatives to BOP have been developed to circumvent the issue of HMPA formation and to improve coupling efficiency in challenging cases. These include other phosphonium salts like PyBOP and uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
While all these reagents generate active esters, the spectroscopic signatures of these esters are expected to be broadly similar, with minor shifts in NMR and IR data due to the different counter-ions and leaving groups. The primary differences lie in their reactivity, side-product profiles, and stability. For instance, HBTU and other uronium salts can lead to guanidinylation of the free N-terminal amine as a side reaction, a complication not observed with phosphonium reagents like BOP and PyBOP.[2]
Experimental Protocols
General Protocol for in-situ NMR Monitoring of Active Ester Formation
-
Dissolve the N-protected amino acid (1 equivalent) in a deuterated solvent (e.g., DMF-d₇) in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum.
-
Add the coupling reagent (e.g., BOP, 1 equivalent) and a non-nucleophilic base (e.g., DIEA, 2 equivalents).
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the activated ester.
General Protocol for in-situ FTIR Monitoring of Peptide Coupling
-
Set up a reaction vessel equipped with an in-situ FTIR probe.
-
Dissolve the N-protected amino acid and the amine component in a suitable solvent (e.g., DMF).
-
Record a background spectrum of the solution.
-
Add the coupling reagent (e.g., BOP) and base.
-
Continuously record FTIR spectra and monitor the changes in the carbonyl region, observing the disappearance of the carboxylic acid C=O stretch and the appearance of the active ester C=O stretch, followed by the appearance of the amide C=O stretch.[13][14][15]
Visualizing the Process
BOP Activation and Peptide Coupling Pathway
Caption: Mechanism of BOP-mediated peptide bond formation.
Spectroscopic Monitoring Workflow
Caption: Workflow for spectroscopic analysis of peptide coupling.
Conclusion
Spectroscopic analysis provides an invaluable, non-invasive means to monitor the formation of BOP-activated esters and the subsequent peptide coupling reaction in real-time. While direct, quantitative spectroscopic data for BOP-activated esters is not as prevalent as for its safer analogue, PyBOP, the principles of NMR and FTIR characterization remain the same. By observing the characteristic shifts in NMR signals and FTIR absorption bands, researchers can gain a deeper understanding of the reaction kinetics and mechanism, enabling the optimization of peptide synthesis protocols. The data presented in this guide, including comparative tables and experimental outlines, serves as a foundational resource for scientists and professionals in the field of drug development and peptide chemistry.
References
- 1. rsc.org [rsc.org]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of Peptides Synthesized with BOP and Alternatives
For researchers, scientists, and drug development professionals, the successful synthesis of high-purity peptides is paramount. The choice of coupling reagent in Solid-Phase Peptide Synthesis (SPPS) is a critical factor influencing reaction efficiency, yield, and the side-product profile of the crude peptide. Subsequent validation by mass spectrometry (MS) is an essential quality control step to confirm the identity and purity of the synthesized peptide.[1]
This guide provides a comparative analysis of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), a highly efficient phosphonium salt coupling reagent, against common aminium/uronium salt alternatives like HATU and HBTU. We will examine their performance, characteristic side reactions, and the implications for mass spectrometry validation, supported by experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, particularly racemization. BOP was introduced as a highly efficient reagent, often demonstrating faster and more complete reactions compared to traditional carbodiimide methods like DCC.[2] However, newer aminium/uronium-based reagents like HATU often exhibit superior performance, especially for challenging sequences or rapid synthesis protocols.
Quantitative Performance Data
The following tables summarize quantitative data from comparative studies. Note that PyBOP, a closely related analogue of BOP that does not produce a carcinogenic byproduct, is often used in modern comparative studies. Its performance is generally considered comparable or superior to BOP.[3]
Table 1: Crude Peptide Purity (%) Comparison
| Peptide Sequence | Coupling Conditions | PyBOP (%) | HATU (%) | HCTU (%) | Reference |
| ACP (65-74) | 2 x 1 min coupling | 48.79 | 79.86 | 77.81 | [4] |
| ACP (65-74) | 2 x 20 min coupling | 70.27 | 79.91 | 80.52 | [4] |
| A-β Amyloid (1-42) | 2 x 1 min coupling | 40.10 | 89.63 | 88.29 | [4] |
| A-β Amyloid (1-42) | 2 x 20 min coupling | 88.54 | 91.23 | 92.11 | [4] |
Table 2: Challenging Aza-Peptide Synthesis Comparison
| Parameter | PyBOP | HATU | HCTU | Reference |
| Reaction Half-life (min) | 150 | 40 | 40 | [4] |
| Acylation Yield (%) | ~65 | ~100 | ~55 | [4] |
Table 3: BOP vs. DIPCI for Asparagine-Containing Peptides
| Peptide Type | Coupling Reagent | Avg. RP-HPLC Purity (%) | Reference |
| Peptides with Asn | BOP | ~60 | [5] |
| Peptides with Asn | DIPCI | ~75 | [5] |
| Peptides without Asn | BOP | ~81 | [5] |
| Peptides without Asn | DIPCI | ~79 | [5] |
| *Purity estimated from comparative data presented in the study. |
These data highlight that while BOP and its analogues are effective, aminium/uronium reagents like HATU and HCTU generally lead to higher crude purities, especially with shorter coupling times and for difficult sequences.[4] Notably, in one study, BOP performed significantly worse than DIPCI for peptides containing asparagine (Asn), leading to lower yield and purity due to side reactions.[5]
Side Reactions and Mass Spectrometry Implications
The choice of coupling reagent directly impacts the side-product profile, which is observable in the mass spectrum. Understanding these potential byproducts is crucial for accurate data interpretation.
-
BOP Reagent:
-
Primary Advantage: BOP is a phosphonium salt and does not cause guanidinylation of the peptide's N-terminus.[3][6] This results in a cleaner crude product, simplifying mass spectra interpretation as there are no +42 Da adducts on the N-terminal amine.
-
Key Disadvantage: The reaction stoichiometrically produces hexamethylphosphoramide (HMPA), a known carcinogen.[7][8][9] While HMPA is typically removed during purification and not observed in the final MS analysis, this poses a significant handling and safety concern.
-
Other Side Reactions: BOP is known to suppress the dehydration of asparagine and glutamine side chains, a common side reaction with carbodiimides.[2][7][8] It is also reported to cause minimal racemization.[2][7]
-
-
HATU/HBTU (Aminium/Uronium Reagents):
-
Primary Disadvantage: When used in excess or during slow couplings, these reagents can react with the unprotected N-terminal amine of the peptide chain.[1][3] This results in the formation of a stable guanidinium moiety, which irreversibly terminates the peptide. This modification is readily detected in the mass spectrum as an unexpected mass increase of +42 Da on the N-terminus of truncated sequences.
-
Reactivity and Racemization: HATU is generally considered the most efficient coupling reagent, reacting faster and with less epimerization compared to HBTU and BOP, particularly for sterically hindered couplings.[4][7][10]
-
The following diagram illustrates the key mechanistic difference leading to these distinct side product profiles.
Comparative pathways of BOP and HATU reagents.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using BOP Reagent
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid using BOP.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (2-3 equivalents relative to resin loading) and BOP reagent (2-3 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (4-6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative method like the Kaiser test.[11]
-
-
Washing: Wash the resin with DMF (5 times) to remove unreacted reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold ether.
General workflow for SPPS and MS analysis.
Protocol 2: Sample Preparation for MALDI-TOF Mass Spectrometry
This protocol provides a general method for preparing a synthesized peptide for analysis.
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA) to a final concentration of approximately 0.1 mg/mL.[12]
-
Matrix Preparation: Prepare a saturated solution of a suitable MALDI matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.[12][13]
-
Spotting (Dried-Droplet Method):
-
On a MALDI target plate, mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the spot.[12]
-
Alternatively, spot 1 µL of the peptide solution first, let it air dry slightly, and then add 1 µL of the matrix solution on top.[1]
-
Allow the mixture to co-crystallize at room temperature until completely dry.
-
-
Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum in the appropriate mass range. The primary goal is to confirm that the molecular weight of the synthesized peptide (observed as [M+H]⁺) matches its theoretical mass.[1][13] The spectrum should also be inspected for peaks corresponding to salt adducts (e.g., [M+Na]⁺, [M+K]⁺) and potential synthesis-related impurities or side products.[13]
Conclusion and Recommendations
The choice of coupling reagent has a direct impact on the outcome of peptide synthesis and the subsequent analytical validation.
-
BOP remains a highly efficient coupling reagent, particularly valued for its ability to avoid N-terminal guanidinylation, which simplifies mass spectra of the crude product.[6] However, the stoichiometric formation of the carcinogen HMPA is a major drawback, leading many labs to prefer its safer analogue, PyBOP .[7][9] BOP may show reduced efficiency for coupling certain residues like asparagine.[5]
-
HATU is generally considered the gold standard for difficult or rapid syntheses, providing higher purity and yields with shorter reaction times.[4] Its primary drawback is the potential for guanidinylation, a side product that is easily identifiable by mass spectrometry. For critical applications where the highest purity and efficiency are paramount, the superior performance of HATU often justifies its higher cost and the need to screen for this side reaction.
Ultimately, the selection of a coupling reagent should be based on a careful consideration of the peptide sequence's difficulty, the desired purity, synthesis speed, and safety requirements. Mass spectrometry is an indispensable tool not only for final product validation but also for diagnosing issues during synthesis by identifying characteristic side products associated with the chosen reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 691-706 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. BOP reagent - Wikipedia [en.wikipedia.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.com [shimadzu.com]
A Comparative Guide to Coupling Reagents for Crude Peptide Purity in BOP-Mediated Reactions
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical factor influencing experimental outcomes and the therapeutic potential of peptide-based candidates. In solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a pivotal determinant of the final crude product's purity, directly impacting the efficiency of subsequent purification steps and overall yield. This guide provides an objective comparison of the performance of the widely used phosphonium salt-based coupling reagent, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), with its common alternatives, focusing on the purity of crude peptides obtained from coupling reactions.
This comparison is supported by a synthesis of literature data and provides detailed experimental protocols for peptide synthesis and purity analysis. While direct quantitative, side-by-side comparisons of crude peptide purity for BOP against all its common alternatives in a single study are limited in the available literature, this guide synthesizes available data to provide a comprehensive overview.
Performance Comparison of Peptide Coupling Reagents
The selection of a coupling reagent is a crucial step in optimizing SPPS. An ideal reagent should facilitate rapid and efficient amide bond formation while minimizing side reactions, particularly racemization. This section compares BOP to other widely used coupling reagents—PyBOP, HBTU, and HATU—based on key performance indicators.
A significant drawback of the BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), which has led to the development of safer and more efficient alternatives.[1][2] PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) was developed as a safer alternative to BOP, as it avoids the formation of HMPA.[1] The efficiency of PyBOP is considered comparable, if not superior, to BOP, especially in challenging coupling reactions, leading to higher yields and purer peptide products.[1]
Aminium/uronium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also popular choices known for their high coupling efficiency.[3][4] HATU, in particular, is often considered one of a highly efficient coupling reagent, attributed to the 7-azabenzotriazole (HOAt) moiety which forms a more reactive active ester.[5]
The following table summarizes available quantitative data comparing the crude peptide purity obtained using PyBOP, HATU, and HCTU (a derivative of HBTU) for the synthesis of two different peptide sequences.
| Parameter | PyBOP | HATU | HCTU | Source |
| Crude Purity (%) | ||||
| Peptide 1 (65-74 ACP), 2x1 min coupling | 48.11 | 83.63 | 79.86 | [5] |
| Peptide 1 (65-74 ACP), 2x20 min coupling | 70.27 | 79.91 | 80.52 | [5] |
| Peptide 2 (A-B Amyloid 1-42), 2x1 min coupling | 40.10 | 89.63 | 88.29 | [5] |
| Peptide 2 (A-B Amyloid 1-42), 2x20 min coupling | 88.54 | 91.23 | 92.11 | [5] |
Key Observations from the Data:
-
HATU and HCTU generally exhibit higher efficiency and lead to higher crude purities, especially with shorter coupling times. In the synthesis of both a standard peptide (65-74 ACP) and a more challenging sequence (A-β Amyloid 1-42), HATU and HCTU consistently outperformed PyBOP in terms of crude purity with a rapid 2x1 minute coupling protocol.[5]
-
Longer coupling times can improve the performance of PyBOP. While PyBOP's performance was significantly lower with short coupling times, it improved considerably with extended reaction times (2x20 min), achieving purities comparable to HATU and HCTU in some cases.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are generalized protocols for solid-phase peptide synthesis using BOP and one of its high-performing alternatives, HATU, followed by a standard protocol for the analysis of crude peptide purity by RP-HPLC.
Protocol 1: Solid-Phase Peptide Synthesis using BOP Reagent
This protocol outlines a standard procedure for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
BOP reagent (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid in DMF. b. Add the BOP reagent to the amino acid solution. c. Add DIPEA to the activation mixture. d. Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 2: Solid-Phase Peptide Synthesis using HATU
This protocol provides a general procedure for a single coupling cycle using the high-efficiency HATU reagent.
Materials:
-
Fmoc-protected amino acid (3 equivalents)
-
HATU (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from the BOP protocol.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. b. Add DIPEA to the solution to create the activation mixture. c. Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from the BOP protocol.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid.
Protocol 3: Crude Peptide Purity Analysis by RP-HPLC
This protocol describes a standard method for analyzing the purity of a crude peptide sample after cleavage from the resin.
Materials:
-
Crude peptide sample
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Analytical RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of Solvent A or a suitable solvent mixture. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Analysis: a. Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%). b. Inject the prepared sample onto the column. c. Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min. d. Monitor the elution profile using a UV detector at a wavelength of 214 or 220 nm.
-
Data Analysis: The purity of the crude peptide is determined by integrating the peak areas in the resulting chromatogram. The purity is expressed as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow of peptide synthesis and subsequent purity analysis.
Caption: Simplified mechanism of BOP coupling reagent in peptide synthesis.
Conclusion
The purity of crude peptides is a direct reflection of the efficiency of the coupling reactions during solid-phase synthesis. While the BOP reagent has been a cornerstone in peptide synthesis, concerns over its carcinogenic byproduct, HMPA, have driven the adoption of safer and often more efficient alternatives like PyBOP, HBTU, and HATU.
The experimental data strongly suggests that for achieving high crude purity, particularly with challenging sequences or when rapid synthesis protocols are employed, HATU and HCTU are superior choices to PyBOP. Although direct quantitative comparisons with the original BOP reagent are scarce, the comparable or improved performance of its direct successor, PyBOP, indicates that modern aminium/uronium-based reagents like HATU offer a significant advantage in producing cleaner crude peptide products.
Researchers should carefully consider the specific requirements of their peptide sequence, the desired synthesis speed, safety considerations, and budget when selecting a coupling reagent to maximize the purity of the initial crude product, thereby streamlining the overall workflow of peptide production.
References
A Comparative Guide to Racemization in Peptide Synthesis: BOP vs. Modern Coupling Reagents
For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of synthetic peptides is paramount. Racemization, the loss of chiral purity at the α-carbon of an amino acid, can lead to diastereomeric impurities with altered biological activity and potential immunogenicity. The choice of coupling reagent is a critical factor in mitigating this risk. This guide provides an objective comparison of the racemization potential of the classic phosphonium salt reagent, BOP, against its more contemporary counterparts, supported by experimental data.
The Mechanism of Racemization
During peptide bond formation, the carboxylic acid of the N-protected amino acid is activated. This activation, while necessary for coupling, increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar 5(4H)-oxazolone intermediate. This intermediate is achiral at the C-5 position (the original α-carbon), and subsequent attack by the amine nucleophile can occur from either face, resulting in a mixture of L- and D-isomers.[1][2] Efficient coupling reagents minimize racemization by promoting a rapid rate of aminolysis that outcompetes the rate of oxazolone formation and subsequent enolization.[3]
Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway during peptide coupling.
Quantitative Comparison of Coupling Reagents
Direct, side-by-side quantitative data comparing BOP with all modern reagents under identical conditions is scarce in recent literature, largely because BOP has been superseded by safer alternatives.[4] Its successor, PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), was developed to have the same efficient coupling properties as BOP but without the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5][6] Therefore, data for PyBOP is often used as a proxy for BOP's performance in terms of racemization.[6][7]
A study investigating the coupling of challenging glycosylated amino acids provides valuable data on the extent of epimerization with various modern reagents. The results are summarized below.
| Coupling Reagent | Base | Solvent | Pre-activation / Reaction Time | Epimerization (D/(D+L) %)* |
| PyBOP | DIEA | DMF | 3 h / 12 h | 3.8% |
| HBTU | DIEA | DMF | 3 min / 1 h | 1.7% |
| HATU | DIEA | DMF | 3 min / 1 h | 1.3% |
| HATU | NMM | DMF | 3 min / 1 h | 0.4% |
| HBTU | NMM | DMF | 3 min / 1 h | 0.6% |
*Data extracted from a study on the coupling of Fmoc-Ser(Ac₃GlcNAcα)-OH to a Pro-Gly-resin.[8] The error for all data points was reported as less than 0.3%.[8]
Key Observations:
-
Phosphonium vs. Aminium/Uronium Salts: In this challenging system, the aminium/uronium salts HBTU and HATU demonstrated lower racemization levels than the phosphonium salt PyBOP (used here as a proxy for BOP).[8]
-
The HOAt Advantage: HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, consistently showed the lowest levels of epimerization, highlighting the superiority of HOAt-based reagents in suppressing racemization.[7][9][10]
-
Influence of Base: The choice of base has a significant impact. Using the weaker base N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA) resulted in a substantial reduction in epimerization for both HATU and HBTU.[8]
-
Qualitative Comparisons: Other studies have qualitatively supported these findings, noting that HCTU (a 6-chloro-HOBt analogue of HBTU) also shows reduced rates of racemization compared to BOP.[7][9]
Experimental Protocols
Accurate determination of racemization is crucial for comparing coupling reagents. A common method involves the synthesis of a model dipeptide or tripeptide, followed by chromatographic separation and quantification of the resulting diastereomers.
General Protocol for Racemization Analysis
-
Peptide Synthesis:
-
An N-protected amino acid (e.g., Z-Gly-Phe-OH or Fmoc-Ser(glycosyl)-OH) is coupled to a resin-bound amino acid or an amino acid ester (e.g., H-Val-OMe).
-
The coupling reaction is carried out using the reagent to be tested (e.g., BOP, PyBOP, HBTU, HATU) under defined conditions (solvent, base, temperature, reaction time).
-
Equimolar amounts of the carboxylic acid component and the coupling reagent are typically used.[1]
-
-
Deprotection/Cleavage:
-
If synthesized on a solid support, the resulting peptide is cleaved from the resin and any side-chain protecting groups are removed using an appropriate cocktail (e.g., 95% TFA).
-
-
Analysis by HPLC:
-
The crude peptide is dissolved in a suitable solvent.
-
The sample is analyzed by reversed-phase High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase or a standard C18 column capable of separating the L-D and L-L diastereomers.[9]
-
The peaks corresponding to the desired product and the racemized epimer are identified, typically by comparison with standards or by mass spectrometry.
-
-
Quantification:
-
The extent of racemization is calculated by integrating the peak areas of the two diastereomers. The percentage of the undesired D-isomer is reported as the level of racemization or epimerization.
-
Caption: A typical experimental workflow for the quantification of racemization in solid-phase peptide synthesis.
Conclusion
While BOP was a foundational reagent in peptide synthesis, providing good coupling with minimal racemization compared to earlier methods, it has been largely surpassed by modern aminium/uronium and safer phosphonium salt reagents.[5][7] Experimental data indicates that reagents like HATU and HCTU generally offer higher coupling efficiencies and lower levels of racemization, particularly in difficult syntheses.[9] The choice of a weaker base, such as NMM, can further suppress this side reaction. For researchers aiming to minimize diastereomeric impurities and ensure the highest product quality, especially for sensitive or complex peptide sequences, the use of HOAt- or 6-Cl-HOBt-based reagents like HATU or HCTU is strongly recommended over older reagents like BOP.
References
- 1. peptide.com [peptide.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. BOP reagent - Wikipedia [en.wikipedia.org]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
The Enduring Workhorse vs. Modern Stallions: A Cost-Benefit Analysis of BOP Reagent in Large-Scale Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts yield, purity, cost, and safety. This guide provides an objective comparison of the performance of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) with its common alternatives, supported by available experimental data, to inform reagent selection in large-scale synthesis.
The BOP reagent, a stalwart in peptide chemistry, has been widely utilized for its high efficiency in promoting the formation of amide bonds. However, the landscape of coupling reagents has evolved, introducing safer and often more efficient alternatives. This analysis delves into a comparative evaluation of BOP against its successors, including PyBOP, HBTU, HATU, and the economical EDC/HOBt system, to provide a comprehensive overview for strategic decision-making in process development and manufacturing.
Performance and Efficiency: A Quantitative Look
While direct, side-by-side comparative studies of BOP reagent against modern coupling agents under identical conditions are limited in recent literature, historical data and studies on its successor, PyBOP, offer valuable insights. The efficiency of a coupling reagent is a key determinant of the overall success and cost-effectiveness of a synthesis campaign.
A notable example of BOP's application in a challenging synthesis is the preparation of [Ala15]-GRF(1-29)-NH2. In this solid-phase synthesis, single couplings with 3 equivalents of BOP and the corresponding Boc-amino acid resulted in superior yields and comparable purity to methods requiring multiple couplings with the traditional DCC/HOBt system.[1][2][3][4] This highlights BOP's potency in driving difficult coupling reactions to completion.
For a clearer comparison with modern reagents, we can examine data from studies comparing PyBOP, HATU, and HCTU. In the synthesis of the Acyl Carrier Protein (ACP) fragment (65-74), a sequence known for its tendency to aggregate, HATU and HCTU demonstrated superior performance to PyBOP, especially with shorter coupling times.[5] However, extending the coupling time for PyBOP significantly improved its performance, achieving purities comparable to the more reactive uronium-based reagents.[1]
| Coupling Reagent | Typical Reaction Time | Coupling Efficiency | Propensity for Racemization | Key Strengths & Weaknesses |
| BOP | 1-60 minutes[6] | High, effective for difficult couplings[1][2][3] | Minimal with optimized conditions[4][7] | Strengths: High efficiency, rapid reaction kinetics. Weaknesses: Produces carcinogenic byproduct (HMPA), less commonly used in modern synthesis. |
| PyBOP | 10-60 minutes[8] | High, comparable to BOP[7] | Low[8] | Strengths: Safer byproduct profile than BOP, robust and efficient. Weaknesses: More expensive than carbodiimides. |
| HBTU | As little as 6 minutes[8] | High | Low[2] | Strengths: Fast and efficient. Weaknesses: Potential for N-terminal guanidinylation.[2] |
| HATU | Generally faster than HBTU[8] | Very high, especially for hindered couplings[8] | Very low[7] | Strengths: Gold standard for difficult couplings, high purity products. Weaknesses: Significantly higher cost.[8] |
| EDC/HOBt | Can be several hours[8] | Moderate, can be lower for difficult sequences[8] | Higher risk compared to onium salts[8] | Strengths: Low cost, readily available. Weaknesses: Formation of N-acylurea byproduct, lower efficiency in some cases.[8] |
Cost Analysis: From Reagent Price to Overall Process Economy
The selection of a coupling reagent on a large scale is heavily influenced by economic factors. While the per-gram cost of the reagent is a primary consideration, a comprehensive cost-benefit analysis must also account for factors such as reaction efficiency, time, and the cost of waste disposal.
| Reagent | Approximate Cost ($/g) | Approximate Cost ($/mol) |
| BOP | $0.69 - $3.09[9][10] | $305 - $1367 |
| PyBOP | $0.40 - $1.80[8] | $208 - $936 |
| HBTU | $0.68 - $32.42[8] | $258 - $12295 |
| HATU | $13.00 - $70.80[8] | $4943 - $26920 |
| EDC HCl | ~$0.20 - $1.00[8] | ~$38 - $192 |
| HOBt | ~$0.16 - $0.99[8] | ~$22 - $134 |
Note: Costs are approximate and can vary significantly based on supplier, purity, and quantity.
While EDC/HOBt is the most economical option based on reagent cost, its potentially lower efficiency and longer reaction times can lead to increased processing time and solvent consumption, impacting the overall cost. Conversely, the high price of HATU may be justified for the synthesis of high-value, complex peptides where purity and yield are paramount. BOP and PyBOP occupy a middle ground in terms of cost and offer a good balance of efficiency and price for many applications.
Safety and Environmental Impact: The Achilles' Heel of BOP
The most significant drawback of the BOP reagent is the stoichiometric formation of hexamethylphosphoramide (HMPA) as a byproduct.[11] HMPA is a known carcinogen and its handling and disposal are subject to stringent regulations, adding complexity and cost to the manufacturing process. This safety concern was the primary driver for the development of PyBOP, which generates the less toxic tris(pyrrolidin-1-yl)phosphine oxide as a byproduct.[12]
The byproducts of uronium and guanidinium reagents like HBTU and HATU are generally water-soluble, which can facilitate their removal during workup. However, the disposal of any chemical waste must be conducted in accordance with local and federal regulations. The cost of hazardous waste disposal can be significant, with transportation and handling fees adding to the overall expense.[13]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a generalized protocol for solid-phase peptide synthesis that can be adapted for different coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. BOP reagent | CAS:56602-33-6 | Peptide coupling reagent | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. Tris(pyrrolidinophosphine) oxide | 6415-07-2 [chemicalbook.com]
- 7. datainsightsmarket.com [datainsightsmarket.com]
- 8. benchchem.com [benchchem.com]
- 9. BOP [oakwoodchemical.com]
- 10. peptide.com [peptide.com]
- 11. BOP reagent - Wikipedia [en.wikipedia.org]
- 12. PyBOP®: A new peptide coupling reagent devoid of toxic by-product | Semantic Scholar [semanticscholar.org]
- 13. mcfenvironmental.com [mcfenvironmental.com]
A Comparative Environmental Impact Analysis of BOP and its Alternatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a coupling reagent is a critical decision in peptide synthesis, profoundly influencing not only the efficiency, yield, and purity of the final product but also the overall environmental footprint of the process. This guide provides an objective comparison of the environmental impact of the widely used phosphonium salt-based coupling reagent, (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) (BOP), and its common alternatives. The comparison is supported by experimental data on performance, which directly correlates with environmental impact through factors such as waste generation and process efficiency.
Executive Summary
The primary environmental and safety concern associated with the use of BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA)[1][2][3]. This significant drawback has driven the development of a diverse range of alternative coupling reagents with improved safety and environmental profiles. These alternatives fall into several classes, including other phosphonium salts, aminium/uronium salts, and carbodiimides.
The environmental performance of these reagents can be evaluated using green chemistry metrics such as Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of product. Peptide synthesis is known for its high PMI, with solvents being the largest contributor to waste[4][5]. The choice of coupling reagent influences PMI by affecting reaction efficiency, the need for excess reagents, and the complexity of purification steps.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of BOP and its alternatives. Higher efficiency, purity, and lower racemization contribute to a more favorable environmental profile by reducing waste from failed sequences and purification losses.
Table 1: Performance Comparison of Phosphonium-Based Coupling Reagents
| Reagent | Reagent Type | Guanidinylation Risk | Byproducts | Coupling Efficiency | Racemization | Key Considerations |
| BOP | Phosphonium Salt | No | Carcinogenic HMPA [1][2][3] | High, effective for difficult couplings[3] | Minimal[2] | Significant safety and disposal concerns due to HMPA. |
| PyBOP | Phosphonium Salt | No | Less hazardous than HMPA[1][2] | High, comparable to BOP[1][2] | Low[1] | A safer alternative to BOP, avoiding the formation of HMPA.[6] |
| PyAOP | Phosphonium Salt | No | Non-carcinogenic | Highly effective, especially for N-methyl amino acids[2] | Low | More reactive than PyBOP. |
| PyBrOP | Phosphonium Salt | No | Non-carcinogenic | More reactive than PyBOP, used for very difficult couplings[7] | Can be higher with prolonged coupling times[7] | High reactivity can lead to side reactions if not controlled. |
Table 2: Performance Comparison of Aminium/Uronium-Based Coupling Reagents
| Reagent | Reagent Type | Guanidinylation Risk | Byproducts | Coupling Efficiency | Racemization | Key Considerations |
| HBTU | Aminium/Uronium Salt | Yes [1] | Water-soluble | Very efficient and widely used[1] | Low[1][2] | Risk of N-terminal capping can reduce yield. Contains potentially explosive HOBt moiety.[7] |
| HATU | Aminium/Uronium Salt | Yes | Water-soluble | High, often superior for difficult sequences[6][8] | Very low[9] | More expensive but highly effective. Contains potentially explosive HOAt moiety.[7] |
| HCTU | Aminium/Uronium Salt | Yes | Water-soluble | High, similar to HATU[8] | Low, reduced compared to BOP[2] | A more economical and stable alternative to HATU.[9] |
| COMU | Aminium/Uronium Salt | Lower than HBTU/HATU | Water-soluble, easy to remove[10] | High, comparable to HATU[7] | Reduced potential[11] | Safer (non-explosive) and highly soluble, making it a "greener" option.[10] |
Table 3: Performance Comparison of Carbodiimide-Based Coupling Reagents
| Reagent | Reagent Type | Key Features | Byproducts | Coupling Efficiency | Racemization | Key Considerations |
| DCC | Carbodiimide | Cost-effective | Insoluble dicyclohexylurea (DCU) | Moderate | Can be significant, requires additives like HOBt or Oxyma[2] | DCU byproduct is difficult to remove in solid-phase synthesis. |
| DIC | Carbodiimide | Used in SPPS | Soluble diisopropylurea (DIU) | Moderate | Requires additives to suppress racemization[2] | The soluble byproduct is advantageous for SPPS. |
| EDC | Carbodiimide | Water-soluble | Water-soluble urea | Moderate | Requires additives | Useful for aqueous-phase couplings. |
Experimental Protocols
Below are representative protocols for solid-phase peptide synthesis (SPPS) using BOP and a common, greener alternative, COMU. These protocols are intended as a general guide and may require optimization for specific peptide sequences.
Protocol 1: Peptide Coupling using BOP Reagent
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat for an additional 15 minutes. Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times)[8].
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equivalents based on resin substitution) in DMF (5 mL/g of resin)[3].
-
Add the amino acid solution to the resin.
-
Add a 1.0 M solution of BOP reagent in DMF (2.0 equivalents)[3].
-
Add N,N-diisopropylethylamine (DIPEA) (4.0 equivalents)[3].
-
Optionally, to further suppress racemization, 0.5 M 1-hydroxybenzotriazole (HOBt) in DMF can be added (2.0 equivalents).
-
Agitate the mixture for 10-60 minutes at room temperature. Monitor the reaction completion using a qualitative method like the Kaiser test[3].
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and the carcinogenic HMPA byproduct.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
Protocol 2: Peptide Coupling using COMU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel[11].
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times)[11].
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents relative to resin loading) and COMU (3-5 equivalents) in DMF[11].
-
Add DIPEA (6-10 equivalents) to the amino acid/COMU solution[11].
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation[11].
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and water-soluble byproducts[11].
-
Monitoring and Repetition: Perform a Kaiser test to confirm reaction completion. If necessary, repeat the coupling step. Proceed to the deprotection step for the next amino acid[11].
Visualizations
General Workflow of Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow of a single coupling cycle in Fmoc-SPPS.
Activation of Carboxylic Acids by Different Coupling Reagent Classes
Caption: Activation of carboxylic acids by different coupling reagents.
Conclusion
The environmental impact of peptide synthesis is a significant concern, largely driven by high solvent consumption and the use of hazardous reagents. While BOP has been a historically effective coupling reagent, the carcinogenic nature of its HMPA byproduct makes it an undesirable choice from a safety and environmental perspective.
Modern alternatives offer significant advantages:
-
PyBOP provides a direct, safer replacement for BOP without compromising efficiency.
-
Aminium/uronium reagents like HATU and HCTU offer high efficiency, particularly for challenging sequences, though they carry their own safety considerations regarding potentially explosive precursors.
-
Newer reagents like COMU are designed with green chemistry principles in mind, offering high reactivity, improved safety profiles (non-explosive), and byproducts that are easier to remove, thus reducing the downstream environmental impact of purification.
-
Carbodiimides , while economical, generally have lower efficiency and a higher risk of racemization, which can lead to more waste generation.
For researchers and drug development professionals aiming to minimize the environmental footprint of their work, a transition away from BOP to safer and more sustainable alternatives like PyBOP or, ideally, to greener reagents such as COMU, is strongly recommended. The choice of coupling reagent should be a careful consideration, balancing synthetic needs with the principles of green chemistry to foster a more sustainable future for peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison: BOP and PyAOP Reagents for Hindered Amino Acid Coupling
In the realm of peptide synthesis, particularly when dealing with sterically hindered amino acids, the choice of coupling reagent is paramount to achieving high yields and minimizing unwanted side reactions such as epimerization. This guide provides a detailed comparison of two prominent phosphonium-based coupling reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). This analysis is intended for researchers, scientists, and professionals in drug development to facilitate an informed decision when tackling challenging peptide sequences.
Executive Summary
PyAOP generally emerges as the superior reagent for coupling sterically hindered amino acids, including N-methylated and α,α-disubstituted residues. Its higher reactivity, derived from the 7-azabenzotriazole (HOAt) moiety, leads to faster reaction times and often higher yields with reduced epimerization compared to the 1-hydroxybenzotriazole (HOBt)-based BOP reagent. The primary drawback of the BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). While PyAOP is a more modern and efficient alternative, BOP has been a foundational reagent in peptide synthesis and may still find utility in less demanding couplings where cost is a significant factor.
Data Presentation: Performance Comparison
The following table summarizes the performance of BOP and PyAOP in challenging coupling reactions, with a focus on hindered amino acids. The data is compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature.
| Feature | BOP Reagent | PyAOP Reagent | Key Observations |
| Coupling Efficiency with Hindered Amino Acids | Moderate to Good | High to Excellent | PyAOP is consistently reported to be more effective for coupling sterically demanding residues like N-methylated amino acids and α,α-disubstituted amino acids (e.g., Aib).[1] |
| Epimerization Rate | Higher | Lower | In a comparative study on peptide cyclization, a challenging reaction, PyAOP showed significantly lower epimerization than BOP. For the cyclization of H-Arg(NO₂)-Lys(Z)-Asp(OBn)-Val-Tyr-OH, PyAOP resulted in 10.9% of the D-Tyr isomer, while BOP led to 20.2%. |
| Reaction Time | Generally longer | Faster | The higher reactivity of the OAt active ester formed with PyAOP leads to faster reaction kinetics compared to the OBt ester formed with BOP.[2] |
| Byproducts | Hexamethylphosphoramide (HMPA) - Carcinogenic [3] | Tris(pyrrolidino)phosphine oxide - Less hazardous | The formation of HMPA is a major safety concern associated with the use of the BOP reagent.[3] |
| Guanidinylation Side Reaction | No | No | As phosphonium salts, neither BOP nor PyAOP are prone to the guanidinylation of the N-terminal amino group, a side reaction sometimes observed with uronium/aminium-based reagents like HBTU.[2] |
Experimental Workflows and Logical Relationships
The general workflow for peptide coupling using either BOP or PyAOP is similar, involving the activation of a carboxylic acid and subsequent reaction with an amine. The key difference lies in the activating agent and the resulting active ester intermediate.
The decision to use BOP or PyAOP can be guided by several factors, primarily the nature of the amino acids being coupled and safety considerations.
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible peptide synthesis. Below are representative protocols for using BOP and PyAOP in solid-phase peptide synthesis (SPPS) for coupling hindered amino acids.
Protocol 1: Standard BOP Coupling for Hindered Amino Acids in SPPS
This protocol is a general guideline for coupling a hindered amino acid to a resin-bound peptide.
Materials:
-
Fmoc-protected hindered amino acid
-
BOP reagent
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with N-terminal deprotected peptide
-
Reagents for monitoring the reaction (e.g., Kaiser test)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Deprotection: Perform N-terminal Fmoc deprotection using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-protected hindered amino acid (2.0 equivalents relative to resin loading) in DMF. b. Add the amino acid solution to the resin. c. Add a 1.0 M solution of BOP in DMF (2.0 equivalents).[4] d. Add DIEA (4.0 equivalents).[4]
-
Reaction Time: Allow the reaction to proceed at room temperature with gentle agitation for 1-2 hours. For particularly difficult couplings, the reaction time may need to be extended.
-
Monitoring: Monitor the reaction for completion using a suitable test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: PyAOP Coupling for N-Methylated Amino Acids in SPPS
This protocol is adapted for the challenging coupling of N-methylated amino acids, where PyAOP has shown high efficacy.
Materials:
-
Fmoc-protected N-methylated amino acid
-
PyAOP reagent
-
DIEA or other suitable non-nucleophilic base
-
DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
Resin with N-terminal deprotected peptide
-
Reagents for monitoring the reaction (e.g., bromophenol blue test)
Procedure:
-
Resin Swelling and Deprotection: Follow the standard procedures as described in Protocol 1.
-
Washing: Wash the resin thoroughly with DMF or NMP.
-
Amino Acid Pre-activation and Coupling: a. In a separate vessel, dissolve the Fmoc-protected N-methylated amino acid (4 equivalents relative to resin loading) and PyAOP (4 equivalents) in DMF or NMP.[5] b. Add DIEA (8 equivalents) to the solution.[5] c. Allow the pre-activation to proceed for 5 minutes at room temperature.[5] d. Add the activated amino acid solution to the resin.
-
Reaction Time: Allow the coupling reaction to proceed for at least 1 hour at room temperature with gentle agitation.[5]
-
Monitoring: Monitor the reaction using the bromophenol blue test, as the Kaiser test is not reliable for N-methylated amines.[5] If the test indicates incomplete coupling, a second coupling is recommended.
-
Washing: Once the reaction is complete, wash the resin thoroughly with the reaction solvent.
Conclusion
For researchers engaged in the synthesis of peptides containing sterically hindered amino acids, PyAOP presents a clear advantage over the older BOP reagent. Its superior reactivity leads to higher coupling efficiencies and reduced epimerization, which is critical for the synthesis of pure, biologically active peptides. The significant safety concern of the carcinogenic byproduct HMPA from BOP further solidifies PyAOP as the preferred choice in modern peptide synthesis. While BOP may remain a consideration for simple couplings where cost is the primary driver, for challenging sequences, the investment in a more advanced reagent like PyAOP is well-justified by the improved outcomes.
References
Safety Operating Guide
Navigating the Disposal of BOP Sodium: A Guide for Laboratory Professionals
Immediate Safety and Hazard Profile
Before handling or preparing for disposal, it is crucial to be aware of the known characteristics of BOP sodium. While detailed disposal instructions are sparse, the available safety data provides a baseline for a risk assessment.
Summary of Known this compound (CAS 1947348-42-6) Data
| Property | Data | Source/Interpretation |
| Physical Form | White to off-white solid powder. | Supplier Data Sheets |
| Primary Use | Research-grade integrin inhibitor. | Supplier Data Sheets |
| Known Hazards | Assumed to be hazardous. Treat with caution as with all novel research chemicals. Specific toxicological properties are not well-documented publicly. | General Laboratory Safety Principles |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, lab coat, and chemical-resistant gloves. | General Laboratory Safety Principles |
| Incompatibilities | Unknown. Avoid mixing with other chemicals unless compatibility is known. | General Hazardous Waste Guidelines |
Procedural Guidance for Disposal
In the absence of explicit instructions from the manufacturer, the disposal of this compound must be managed as hazardous waste. The following step-by-step protocol is designed to ensure safety and regulatory compliance. The central principle is that all chemical waste disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Disposal of this compound Waste
-
Waste Characterization and Segregation:
-
Do not mix this compound waste with other chemical waste streams.
-
Collect all materials contaminated with this compound (e.g., unused solid, solutions, contaminated vials, pipette tips, and gloves) in a designated, compatible hazardous waste container.
-
The container must be in good condition, made of a material compatible with the chemical (a glass or polyethylene container is generally suitable for solids and aqueous solutions), and have a secure, leak-proof lid.
-
-
Proper Labeling:
-
Immediately label the waste container with a hazardous waste tag provided by your EHS department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "1947348-42-6."
-
An accurate estimate of the concentration and total quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
-
Safe Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the storage area is away from drains and incompatible materials.
-
The container must be kept closed at all times, except when adding waste.
-
-
Arrange for Pickup:
-
Once the container is full, or if you are discontinuing work with this compound, schedule a waste pickup with your institution's EHS department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. Do not attempt to dispose of the chemical waste through regular trash or down the drain.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound, emphasizing the critical role of the institution's EHS department.
By adhering to this structured and cautious approach, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's safety professionals when handling chemicals with incomplete hazard and disposal information.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
